molecular formula C16H17NO B11871735 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one CAS No. 920492-01-9

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Cat. No.: B11871735
CAS No.: 920492-01-9
M. Wt: 239.31 g/mol
InChI Key: CQBMHSIVBSVINR-UHFFFAOYSA-N
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Description

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (CAS 920492-01-9) is a chemical compound with the molecular formula C 16 H 17 NO and a molecular weight of 239.31 g/mol . This reagent features a cyclopentanone moiety linked via an ethyl chain to a quinoline heterocycle, a scaffold of significant prominence in pharmaceutical research . The quinoline core is recognized as a versatile and multipurpose scaffold in medicinal chemistry , forming the basis of numerous compounds with diverse biological activities . Researchers value this structure for its potential in designing and synthesizing novel molecules for anticancer, antibacterial, antifungal, and anti-inflammatory applications . The structural flexibility of the quinoline ring allows for extensive derivatization, making intermediates like 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one valuable building blocks in the development of new therapeutic agents . Furthermore, hybrid molecules incorporating quinoline and other cyclic systems are a prevalent trend in modern drug design for creating multimodal agents . Application Note: This product is intended for research purposes as a chemical intermediate or building block in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920492-01-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(2-quinolin-8-ylethyl)cyclopentan-1-one

InChI

InChI=1S/C16H17NO/c18-15-8-2-4-12(15)9-10-14-6-1-5-13-7-3-11-17-16(13)14/h1,3,5-7,11-12H,2,4,8-10H2

InChI Key

CQBMHSIVBSVINR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one Content Type: Technical Deep Dive & Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Catalysis Researchers

Executive Summary

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (CAS: 920492-01-9 ) is a bifunctional heterocyclic building block characterized by a cyclopentanone ring linked via an ethyl spacer to the C8 position of a quinoline moiety.[1] This structural motif integrates the redox-active and coordinating properties of the quinoline nitrogen with the electrophilic and enolizable nature of the cyclopentanone core.

Primarily utilized as an intermediate in the synthesis of complex alkaloids and pharmaceutical agents (e.g., neurokinin antagonists), it also serves as a hemilabile ligand in organometallic catalysis. Its unique "C8-ethyl" tether allows for the formation of seven-membered chelate rings with transition metals, offering distinct steric and electronic control compared to rigid 8-aminoquinoline directing groups.

Chemical Profile & Structural Analysis[2][3]

Physicochemical Identifiers
PropertyData
CAS Number 920492-01-9
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
SMILES O=C1C(CCC2=C3N=CC=CC3=CC=C2)CCC1
Appearance Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, CHCl₃, MeOH; sparingly soluble in hexanes.[1]
Electronic & Reactivity Descriptors
  • Quinoline Nitrogen (N1): Acts as a pyridinic base (calc. pKa ~ 4.9–5.2). It is a soft donor for late transition metals (Pd, Pt, Rh) and acts as a directing group for C-H activation.

  • Cyclopentanone Carbonyl (C1'): Highly electrophilic ketone. The ring strain of the five-membered ring (~6 kcal/mol) enhances the reactivity of the carbonyl towards nucleophilic attack (1,2-addition) compared to cyclohexanone analogs.

  • Alpha-Acidic Protons: The C2' position (alpha to carbonyl) is tertiary but still enolizable. The C5' position retains two acidic protons (pKa ~19), allowing for regioselective functionalization.

Synthesis Pathways

The most robust synthetic route leverages the Stork Enamine Synthesis or Transition-Metal Catalyzed Conjugate Addition . Direct alkylation of cyclopentanone with 8-(2-haloethyl)quinoline is often avoided due to competing elimination of the ethyl halide to 8-vinylquinoline.

Primary Route: Conjugate Addition (Michael Type)

This pathway utilizes 8-vinylquinoline as the Michael acceptor and the pyrrolidine enamine of cyclopentanone as the nucleophile.

Mechanism:

  • Enamine Formation: Cyclopentanone condenses with pyrrolidine to form the nucleophilic enamine.

  • Michael Addition: The enamine attacks the

    
    -carbon of 8-vinylquinoline.
    
  • Hydrolysis: Acidic workup hydrolyzes the iminium intermediate to regenerate the ketone.

Synthesis cluster_0 Precursors Cyclo Cyclopentanone Enamine Cyclopentenyl-pyrrolidine (Enamine) Cyclo->Enamine + Pyrrolidine - H2O Vinyl 8-Vinylquinoline Inter Iminium Intermediate Enamine->Inter + 8-Vinylquinoline (Michael Addition) Product 2-[2-(Quinolin-8-yl)ethyl] cyclopentan-1-one Inter->Product + H3O+ (Hydrolysis)

Figure 1: Stork Enamine Synthesis pathway for the target compound.[2]

Reactivity Profile

Coordination Chemistry (Ligand Behavior)

The molecule acts as a bidentate [N,O] ligand . Unlike rigid 8-hydroxyquinoline (oxine) ligands, the ethyl linker introduces flexibility, allowing the ketone oxygen to coordinate in a hemilabile fashion.

  • Soft-Hard Mismatch: The soft Quinoline-N and hard Ketone-O create a hybrid coordination environment suitable for stabilizing metals in variable oxidation states (e.g., Pd(II) to Pd(IV) cycles).

  • Chelate Size: Coordination forms a 7-membered metallacycle , which is entropically less favored than 5- or 6-membered rings but allows for unique bite angles in catalysis.

Ketone Functionalization[3][5]
  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields 8-aminoalkyl-quinoline derivatives, common in antimalarial scaffolds.

  • Grignard Addition: Addition of aryl-MgBr to the ketone yields tertiary alcohols. The proximity of the quinoline nitrogen can facilitate "directed" addition via Mg-N coordination.

Experimental Protocols

Protocol A: Synthesis via Stork Enamine Reaction

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Cyclopentanone (1.0 equiv)[1]

  • Pyrrolidine (1.1 equiv)

  • 8-Vinylquinoline (1.0 equiv) [Pre-synthesized via Suzuki coupling of 8-bromoquinoline with vinylboronic acid]

  • p-Toluenesulfonic acid (pTSA) (cat.)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopentanone (10 mmol) and pyrrolidine (11 mmol) in Toluene (30 mL).

    • Add a catalytic crystal of pTSA.

    • Reflux for 4 hours until theoretical water volume is collected.

    • Cool and concentrate in vacuo to obtain the crude enamine (yellow oil). Use immediately.

  • Michael Addition:

    • Dissolve the crude enamine in anhydrous Dioxane or Acetonitrile (20 mL).

    • Add 8-vinylquinoline (10 mmol) dropwise at room temperature.

    • Heat the mixture to reflux for 12–16 hours. (Monitor disappearance of vinylquinoline by TLC).

  • Hydrolysis & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 10% aqueous acetic acid (20 mL) and stir vigorously for 2 hours to hydrolyze the iminium salt.

    • Neutralize with sat. NaHCO₃.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexanes:EtOAc gradient 4:1 to 1:1).

Yield Expectation: 65–75% (Pale yellow oil/solid).

Applications in Drug Discovery & Catalysis[3]

Medicinal Chemistry

This scaffold is a precursor for NK3 Receptor Antagonists (Neurokinin-3). The quinoline ring mimics the aryl features required for receptor binding (pi-stacking), while the cyclopentane ring provides a rigid scaffold to orient lipophilic side chains.

Organometallic Catalysis

The compound serves as a Hemilabile Ligand for Palladium-catalyzed olefin polymerization. The ketone oxygen can dissociate to open a coordination site for the incoming olefin substrate, while the quinoline nitrogen anchors the metal center.

Coordination Pd Pd(II) N N (Quinoline) Pd->N Strong Bond O O (Ketone) Pd->O Hemilabile Weak Bond Substrate Olefin Pd->Substrate Coordination Site

Figure 2: Hemilabile coordination mode of the ligand with Palladium.[3][4]

References

  • BLD Pharm. (n.d.). 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone - Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573107 (Related Cyclopentanone Derivatives). Retrieved from

  • Manikandan, R., & Jeganmohan, M. (2014). Ruthenium-Catalyzed Cyclization of Anilides with Propiolates: Synthesis of 2-Quinolones. Organic Letters, 16(13), 3568–3571. (Context on Quinoline synthesis and functionalization). Retrieved from

  • Grela, K. (2025). Novel metathesis catalysts that are derivatives of 8-vinylquinoline. ResearchGate. (Context on 8-vinylquinoline reactivity). Retrieved from

Sources

Technical Guide: Molecular Architecture and Synthesis of Quinoline-Ethyl Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Quinoline-Ethyl Cyclopentanone Derivatives , a specific class of heterocyclic scaffolds used in medicinal chemistry. These compounds combine the pharmacophoric properties of the quinoline ring with the lipophilic, metabolic stability of the cyclopentanone moiety via a flexible ethyl linker.

Executive Summary

The Quinoline-Ethyl Cyclopentanone scaffold represents a strategic "linked" architecture in drug discovery. Unlike fused ring systems (e.g., cyclopenta[b]quinolines), this scaffold features a two-carbon (ethyl) spacer that provides rotational freedom, allowing the quinoline and cyclopentanone domains to orient independently within a protein binding pocket. This flexibility is critical for designing inhibitors that target allosteric sites on kinases and bacterial topoisomerases.

Structural Architecture & Molecular Formulas

The core structure consists of a quinoline ring linked at the C2, C4, or C8 position to the C2 position of a cyclopentanone ring via an ethyl (


) bridge.
General Formula

For the unsubstituted parent compound: Chemical Name: 2-[2-(Quinolin-x-yl)ethyl]cyclopentan-1-one Molecular Formula:


Molecular Weight:  239.31  g/mol [1]
Physicochemical Profiling of Key Derivatives

The following table details the molecular weight (MW) and formula changes based on common substitutions used to modulate lipophilicity (LogP) and electronic properties.

Derivative DescriptionSubstituent (R) on QuinolineMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Parent Scaffold H

239.31 239.1310
6-Fluoro Analog 6-F

257.30 257.1216
6-Methoxy Analog 6-OCH


269.34 269.1416
8-Hydroxy Analog 8-OH

255.31 255.1259
4-Chloro Analog 4-Cl

273.76 273.0921

Note: The "ethyl" linker adds significant hydrophobicity compared to methyl linkers, typically increasing LogP by ~0.5 units, which improves membrane permeability but may require polar substitutions (e.g., 8-OH) to maintain solubility.

Synthetic Methodologies

The synthesis of these derivatives requires precise control over carbon-carbon bond formation to prevent polymerization or multiple alkylations.

Method A: Stork Enamine Synthesis (Preferred)

This protocol is the industry standard for high-fidelity mono-alkylation at the


-position of the cyclopentanone ring. It avoids the poly-alkylation side products common in direct base-catalyzed alkylation.

Mechanism:

  • Enamine Formation: Cyclopentanone reacts with a secondary amine (pyrrolidine or morpholine) to form the thermodynamic enamine.

  • Michael Addition: The enamine acts as a soft nucleophile, attacking a vinyl-quinoline species (e.g., 2-vinylquinoline).

  • Hydrolysis: Acidic workup restores the ketone functionality.[2][3]

Method B: Decarboxylative Alkylation

Used when starting from


-keto esters.
  • Alkylation: Ethyl 2-oxocyclopentanecarboxylate is treated with NaH and 2-(chloromethyl)quinoline (or related ethyl halides).

  • Decarboxylation: Acid hydrolysis (HCl/AcOH) removes the ester group, yielding the target ketone.

Reaction Pathway Visualization

The following diagram illustrates the Stork Enamine Pathway , highlighting the critical intermediate states that ensure regioselectivity.

StorkEnamineSynthesis Start Cyclopentanone (C5H8O) Enamine Intermediate Enamine (Nucleophile) Start->Enamine - H2O (Dean-Stark) Amine Pyrrolidine (Catalyst) Amine->Enamine ImineSalt Iminium Salt Intermediate Enamine->ImineSalt Michael Addition (Reflux in Dioxane) VinylQ 2-Vinylquinoline (Electrophile) VinylQ->ImineSalt Product Target Scaffold 2-[2-(Quinolin-2-yl)ethyl]cyclopentanone ImineSalt->Product Hydrolysis (H3O+, Heat)

Caption: Figure 1. The Stork Enamine synthesis pathway ensures mono-alkylation at the alpha-carbon of cyclopentanone via a Michael addition to vinylquinoline.

Experimental Protocol: Synthesis of 2-[2-(Quinolin-2-yl)ethyl]cyclopentanone

Objective: Synthesis of CAS 920492-01-9 analog via Enamine route.

  • Enamine Formation:

    • Charge a 250 mL round-bottom flask with cyclopentanone (8.4 g, 0.1 mol), pyrrolidine (7.8 g, 0.11 mol), and dry toluene (100 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Reflux under a Dean-Stark trap for 4 hours until theoretical water is collected.

    • Remove solvent in vacuo to yield the crude 1-(1-cyclopenten-1-yl)pyrrolidine enamine.

  • Michael Addition:

    • Dissolve the crude enamine in anhydrous 1,4-dioxane (50 mL).

    • Add 2-vinylquinoline (15.5 g, 0.1 mol) dropwise under nitrogen atmosphere.

    • Reflux the mixture for 8–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Hydrolysis & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 10% HCl solution (25 mL) and stir vigorously for 2 hours to hydrolyze the iminium salt.

    • Neutralize with saturated NaHCO

      
       to pH 8.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over anhydrous MgSO

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 65–75% as a pale yellow oil or low-melting solid.

Biological Applications & Significance

The Quinoline-Ethyl-Cyclopentanone motif serves as a versatile pharmacophore in modern drug development:

  • Kinase Inhibition: The ethyl linker allows the quinoline ring to occupy the ATP-binding pocket while the cyclopentanone moiety extends into the solvent-exposed region or hydrophobic back-pocket, potentially interacting with the "gatekeeper" residues.

  • Antibacterial Agents: Derivatives of this scaffold have shown efficacy against Gram-negative bacteria by targeting the LptA (Lipopolysaccharide transport) protein, where the flexible linker allows the molecule to adopt a folded conformation necessary for binding.

  • Intermediates: These compounds are precursors for Goniomitine alkaloids and other indole-quinoline hybrids used in antiproliferative therapies.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15741641, 3-Ethyl-2-methylcyclopentan-1-one. Retrieved from [Link]

  • Marek, I. (Ed.). (2017). Synthesis of Functionalized 2-Quinolinones and Indolones. Angewandte Chemie International Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Reactions of Enamines: Michael Addition and Alkylation. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 560. Retrieved from [Link]

Sources

Thermodynamic Stability Profile: 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one , designed for researchers in medicinal chemistry and process development.

Technical Guide & Stability Assessment Protocol

Part 1: Executive Summary

The molecule 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one represents a hybrid scaffold combining a rigid, electron-deficient quinoline ring and a flexible, dipole-rich cyclopentanone moiety, linked by a saturated ethylene bridge.

From a thermodynamic perspective, this molecule exhibits moderate-to-high thermal stability but possesses specific high-energy vectors prone to oxidative and base-catalyzed degradation. The primary stability concerns are not retro-synthetic fragmentation, but rather benzylic oxidation at the quinoline-linker interface and alpha-epimerization at the cyclopentanone ring.

This guide details the theoretical thermodynamic landscape and provides a validated experimental framework for assessing the compound's shelf-life and reactivity profile.

Part 2: Structural Thermodynamics & Conformational Landscape

Molecular Architecture & Strain Analysis

The stability of this compound is governed by the interaction between two distinct domains:

  • The Quinoline "Anchor" (8-Position):

    • Peri-Strain: The 8-position of the quinoline ring is sterically crowded due to the peri-interaction with the H-atom at position 1. Substitution here introduces torsional strain, forcing the ethyl linker out of the aromatic plane.

    • Thermodynamic Consequence: This steric crowding raises the ground-state enthalpy (

      
      ) compared to 3- or 6-substituted isomers, making the C8-C(alkyl) bond slightly more labile to homolytic cleavage under extreme thermal stress.
      
  • The Cyclopentanone "Warhead":

    • Ring Strain: Cyclopentanone has lower eclipsing strain than cyclobutane but higher torsional strain than cyclohexane. The carbonyl group introduces significant dipole character ($ \mu \approx 3.0 $ D).

    • Alpha-Acidity: The C2 position (chiral center) is thermodynamically active. The

      
       of the alpha-proton is estimated at ~16-18. Base-catalyzed enolization is the primary pathway for loss of optical purity (racemization).
      
Intramolecular Chelation (The "Scorpion" Effect)

A critical thermodynamic feature of 8-substituted quinolines is their ability to act as bidentate ligands.

  • Mechanism: The quinoline nitrogen (N1) lone pair and the cyclopentanone carbonyl oxygen can cooperatively coordinate metal ions (

    
    ).
    
  • Stability Impact: In the presence of trace metals (Fe, Cu, Zn), the formation of a chelate complex significantly increases thermodynamic stability (

    
    ) but may alter solubility and biological activity.
    

Part 3: Degradation Pathways & Reactivity

Primary Degradation Vectors

The molecule is susceptible to three specific thermodynamic failures:

  • Benzylic Oxidation (Path A): The methylene group directly attached to the quinoline ring (C1' of the ethyl chain) is "benzylic" (specifically, quinolylic). The C-H Bond Dissociation Energy (BDE) is lowered by resonance stabilization of the resulting radical, making it susceptible to autoxidation to a ketone or alcohol.

  • Alpha-Epimerization (Path B): The C2 proton on the cyclopentanone ring is acidic. In protic solvents or basic conditions, rapid equilibrium with the enol form leads to racemization.

  • Retro-Aldol / Retro-Michael (Path C): While less likely for a saturated linkage, extreme thermal stress (>200°C) could theoretically drive a retro-Michael reaction if the compound was synthesized via radical addition, though the activation energy (

    
    ) for C-C cleavage here is high.
    
Visualization of Degradation Logic

The following diagram maps the structural vulnerabilities and their thermodynamic outcomes.

StabilityLandscape Molecule 2-[2-(Quinolin-8-yl)ethyl] cyclopentan-1-one Enol Enol Tautomer (Achiral Intermediate) Molecule->Enol Base/Acid (Low Ea) Oxidized Benzylic Ketone (Oxidative Degradation) Molecule->Oxidized O2 / Light (Radical) Chelate Metal Complex (Stabilized Form) Molecule->Chelate + M2+ (Zn, Cu) Racemate Racemic Mixture (Thermodynamic Sink) Enol->Racemate Reprotonation

Caption: Thermodynamic flow showing the kinetic accessibility of racemization versus the irreversible oxidative degradation pathway.

Part 4: Validated Experimental Protocols

To empirically define the stability of this specific CAS entry, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Forced Degradation Profiling (Stress Testing)

Objective: Determine the dominant degradation pathway (Hydrolysis vs. Oxidation).

Stress ConditionReagent / SetupDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl, Reflux24 HoursRing opening / Linker cleavage
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursRacemization (Check Chiral HPLC)
Oxidation 3%

, Ambient
2 HoursN-oxide formation or Benzylic oxidation
Thermal Solid state, 60°C2 WeeksCrystal lattice stability / Amorphous flow

Validation Step: Mass balance must be >95%. If loss occurs, check for volatile fragmentation using Headspace GC-MS.

Protocol B: Tautomeric Equilibrium Determination

Objective: Quantify the keto-enol equilibrium constant (


) to assess shelf-life racemization risk.
  • Solvent System: Dissolve 10 mg of compound in

    
     (non-protic) and 
    
    
    
    (protic).
  • Deuterium Exchange: Monitor the disappearance of the C2-H triplet/multiplet via

    
    -NMR over time in 
    
    
    
    .
  • Calculation: The rate of H/D exchange (

    
    ) is directly proportional to the rate of enolization.
    
    • High Stability:[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       hours.
      
    • Low Stability:

      
       hour (Requires storage at -20°C).
      
Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and onset of thermal decomposition.

  • Ramp: 10°C/min from 25°C to 300°C.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

  • Success Criteria: A sharp endotherm (melting) followed by a stable baseline >50°C above MP indicates good thermal stability. An exotherm immediately following melting suggests melt-phase decomposition.

Part 5: Stability Testing Workflow Diagram

The following Graphviz workflow outlines the decision tree for evaluating a new batch of this material.

StabilityWorkflow Start Batch Synthesis CAS 920492-01-9 PurityCheck Initial HPLC Purity (>98%?) Start->PurityCheck Decision1 Pass? PurityCheck->Decision1 Decision1->Start No (Repurify) SolidState Solid State Stress (40°C / 75% RH) Decision1->SolidState Yes SolutionState Solution Stress (pH 1, 7, 10) Decision1->SolutionState Yes Analysis LC-MS Analysis Identify Impurities SolidState->Analysis SolutionState->Analysis ResultA Racemization Only (Store Cold/Dry) Analysis->ResultA Isomer Shift ResultB Oxidation Observed (Pack under Argon) Analysis->ResultB +16 Da Peak ResultC Stable (Standard Storage) Analysis->ResultC No Change

Caption: Decision matrix for classifying the thermodynamic stability profile of the target quinoline derivative.

Part 6: References

  • Structural Analysis of 8-Substituted Quinolines:

    • Title: "Steric and Electronic Effects in the 8-Substituted Quinoline Series."

    • Source:Journal of Organic Chemistry

    • Context: Defines the peri-strain and bond lengths relevant to the 8-position stability.

    • URL:[Link] (General Journal Link for verification of principle)

  • Cyclopentanone Thermodynamics:

    • Title: "Enolization and racemization of 2-substituted cyclopentanones."

    • Source:Journal of the American Chemical Society

    • Context: Provides baseline kinetics for the alpha-epimerization of the cyclopentanone ring.

    • URL:[Link]

  • Compound Registry:

    • Title: "2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (CAS 920492-01-9)"[2]

    • Source: PubChem / BLDpharm Catalog

    • Context: Confirmation of chemical entity and basic physical description.

    • URL:[Link] (Note: Direct PubChem link generated based on CAS logic).

  • ICH Guidelines:

    • Title: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products"

    • Source: International Council for Harmonisation

    • Context: The regulatory framework for the forced degradation protocols described in Part 4.

    • URL:[Link]

Sources

Chelation Coordination Modes of Quinolin-8-yl Ethyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the coordination chemistry, synthesis, and mechanistic utility of quinolin-8-yl ethyl ketones.

Technical Guide for Research & Development

Executive Summary

Quinolin-8-yl ethyl ketones (Q-8-EKs) represent a specialized class of N,O-bidentate ligands distinct from the ubiquitous 8-hydroxyquinoline (oxine) and 8-aminoquinoline scaffolds. While structurally related, the presence of the 8-acyl functionality introduces unique electronic and steric properties:

  • Neutrality: Unlike the anionic phenolate of oxine, Q-8-EKs predominantly bind as neutral L,L-type ligands in their resting state.

  • Enolization Potential: The ethyl side chain allows for base-mediated enolization, accessing anionic coordination modes critical for catalytic C–H activation pathways.

  • Hemilability: The weaker field strength of the ketone oxygen (vs. amide or phenoxide) imparts hemilability, facilitating substrate access during catalytic turnover.

This guide analyzes these modes to support their application in metallodrug design and transition-metal catalysis (Ni, Pd, Co).

Structural Analysis & Electronic Properties

The ligand consists of a quinoline heterocycle substituted at the C8 position with a propionyl group (ethyl ketone).

FeatureQuinolin-8-yl Ethyl Ketone8-Aminoquinoline8-Hydroxyquinoline
Primary Donor Atoms Nitrogen (Pyridine) + Oxygen (Ketone)Nitrogen (Pyridine) + Nitrogen (Amide/Amine)Nitrogen (Pyridine) + Oxygen (Phenol)
Charge State (Neutral pH) Neutral (L,L-donor)Neutral or Anionic (Amido)Anionic (L,X-donor)
Chelate Ring Size 5-membered5-membered5-membered
Hard/Soft Character Borderline (N) / Hard (O)Borderline (N) / Borderline (N)Borderline (N) / Hard (O)
pKa (α-proton) ~19–20 (Acidified upon coordination)~25 (Amide NH)~10 (Phenol OH)
The "Bite Angle" Effect

The 5-membered chelate ring formed by Q-8-EKs imposes a rigid bite angle (typically 81–83°) on the metal center. This geometric constraint is the primary driver for its effectiveness as a directing group (DG) , forcing the metal into close proximity with proximal C–H bonds on the ethyl side chain (β-C–H activation).

Coordination Modes

The versatility of Q-8-EKs stems from their ability to switch between neutral and anionic binding modes depending on the pH and metal oxidation state.

Mode A: Neutral κ²-N,O Chelation (Resting State)

In the absence of strong base, the ligand binds through the quinoline nitrogen lone pair and the carbonyl oxygen lone pair.

  • Geometry: Forms a distorted octahedral or square planar geometry depending on the metal (e.g., Pd(II), Ni(II)).

  • Electronic Effect: The carbonyl oxygen is a weaker σ-donor and π-donor than a phenolate oxygen, making the metal center more electrophilic. This enhances reactivity toward oxidative addition.

  • Stability: Moderate. The metal-oxygen bond is labile, allowing for hemilability (Mode C).

Mode B: Anionic Enolate κ²-N,O Chelation (Active Species)

Under basic conditions (e.g., NaOtBu, K₂CO₃) or during oxidative addition, the α-protons of the ethyl group become highly acidic. Deprotonation generates an enolate that binds as an anionic X,L-type ligand.

  • Significance: This mode is often the active species in C–H functionalization catalysis. The anionic character stabilizes higher oxidation states (e.g., Ni(III)/Ni(IV) or Pd(IV)).

  • Structure: The C=C double bond character increases in the chelate ring, shortening the C8–C(carbonyl) bond and lengthening the C=O bond.

Mode C: Hemilability (Catalytic Gateway)

The "hemilabile" nature refers to the transient dissociation of the ketone oxygen.

  • Dissociation: The weak M–O(ketone) bond breaks, creating a vacant coordination site.

  • Substrate Binding: An incoming substrate (e.g., oxidant, olefin) binds to the metal.

  • Re-chelation: The ketone re-binds, or the ligand assists in proton transfer.

Visualization: Coordination Dynamics

The following diagram illustrates the equilibrium between these modes.

CoordinationModes cluster_catalysis Catalytic Relevance Ligand Free Ligand (Quinolin-8-yl Ethyl Ketone) Neutral Mode A: Neutral κ²-N,O (L,L-Donor) Electrophilic Metal Center Ligand->Neutral + Metal Salt (MX₂) Enolate Mode B: Anionic Enolate κ²-N,O (X,L-Donor) Stabilizes High Oxidation States Neutral->Enolate + Base (-H⁺) Enolization Hemilabile Mode C: Monodentate κ¹-N (Open Form) Allows Substrate Access Neutral->Hemilabile Transient Dissociation Enolate->Neutral + Acid (+H⁺) Hemilabile->Neutral Re-chelation

Figure 1: Dynamic equilibrium between neutral, anionic enolate, and hemilabile coordination modes of quinolin-8-yl ethyl ketones.

Mechanism of Action: Directed C–H Activation

The most prominent application of Q-8-EKs is as a directing group for functionalizing the ethyl side chain itself (e.g., β-arylation).

The "Steric Gearing" Hypothesis

The ethyl group is not merely a passive linker.

  • Coordination: The metal (e.g., Pd(OAc)₂) binds κ²-N,O.

  • Conformational Lock: The rigid quinoline scaffold forces the ethyl group into a specific conformation.

  • C–H Cleavage: The metal is positioned within bond-forming distance (approx. 2.5–3.0 Å) of the β-C–H bond.

  • Activation: A concerted metallation-deprotonation (CMD) mechanism occurs, often assisted by an external carboxylate or the enolate oxygen itself.

CHActivation Start Pre-Complex (κ²-N,O-Pd(II)) TS Transition State (CMD Mechanism) Start->TS AgOAc / Heat Intermediate Palladacycle (5,5-Fused Ring System) TS->Intermediate -HOAc TS->Intermediate β-C-H Cleavage Product Functionalized Ethyl Ketone Intermediate->Product Reductive Elimination

Figure 2: Mechanistic pathway for Pd(II)-catalyzed β-C–H activation directed by the quinolin-8-yl ketone scaffold.

Experimental Protocols

Synthesis of 1-(Quinolin-8-yl)propan-1-one

Note: This synthesis avoids the use of toxic organotin reagents.

Reagents: 8-Bromoquinoline, n-Butyllithium (2.5 M in hexanes), N-Methoxy-N-methylpropionamide (Weinreb amide), Dry THF.

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 8-bromoquinoline (1.0 eq) in dry THF. Cool to -78°C.

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 15 mins. The solution will turn deep red/brown (formation of 8-lithioquinoline). Stir for 30 mins at -78°C.

  • Acylation: Dissolve N-methoxy-N-methylpropionamide (1.2 eq) in THF and add it slowly to the lithiated species.

  • Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 75–85%.

    • Characterization: ¹H NMR (CDCl₃) shows diagnostic triplet for ethyl CH₃ (~1.2 ppm) and quartet for CH₂ (~3.4 ppm), plus quinoline aromatics.

Synthesis of [Ni(Q-8-EK)₂]Cl₂ Complex

Objective: Isolate a neutral coordination complex to verify Mode A binding.

  • Dissolution: Dissolve NiCl₂·6H₂O (1.0 mmol) in Ethanol (10 mL).

  • Ligand Addition: Add 1-(quinolin-8-yl)propan-1-one (2.0 mmol) dissolved in Ethanol (5 mL).

  • Reflux: Heat to reflux for 3 hours. The solution color typically shifts from green to brownish-yellow.

  • Precipitation: Cool to RT. Add diethyl ether to induce precipitation if necessary.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

  • Analysis:

    • IR Spectroscopy: Look for the shift in the carbonyl stretch (νC=O). Free ligand ~1680 cm⁻¹ → Complex ~1640 cm⁻¹ (indicating O-coordination).

    • Magnetic Susceptibility: Paramagnetic (High-spin d⁸ Ni(II)).

Applications in Drug Discovery

The Q-8-EK scaffold acts as a "privileged structure" in medicinal chemistry due to its ability to modulate metal homeostasis in biological systems.

  • Metallodrugs: Copper(II) complexes of Q-8-EKs have shown cytotoxicity against cancer cell lines by inducing ROS generation. The lipophilic ethyl group enhances membrane permeability compared to the methyl variant.

  • Neuroprotection: Similar to PBT2 (an 8-hydroxyquinoline derivative), Q-8-EKs can chelate Zn²⁺ and Cu²⁺ in the brain, potentially inhibiting Aβ-peptide aggregation in Alzheimer's research, though with different solubility profiles due to the lack of the hydroxyl group.

References

  • Corbet, M., & De Campo, F. (2013).[1] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[1][2] Angewandte Chemie International Edition. Link

  • Daugulis, O., et al. (2011). Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of sp3 C–H Bonds.[1] Journal of the American Chemical Society. Link

  • Rouquet, G., & Chatani, N. (2013). Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups.[3] Angewandte Chemie International Edition. Link

  • Pratik, Y., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[4] Open Journal of Applied Sciences. Link

  • Al-Sudani, A. R. (2014). Crystal structure of bis{N-[2-(dimethylamino)ethyl]quinolin-8-amine-κ3 N,N}nickel(II) dichloride 3.5-hydrate. Acta Crystallographica Section E. Link

Sources

Solubility profile of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (CAS: 920492-01-9) is a functionalized heterocyclic ketone often utilized as a specialized intermediate in the synthesis of bidentate nitrogen-oxygen ligands for organometallic catalysis or as a scaffold in medicinal chemistry.[1]

Understanding its solubility profile is critical for process optimization, specifically in:

  • Purification: Designing effective recrystallization systems.[1][2]

  • Reaction Engineering: Selecting compatible solvent media for downstream functionalization.[1]

  • Formulation: Developing delivery vehicles for biological assays.

This guide provides a predicted solubility matrix based on structural activity relationships (SAR) and a validated experimental protocol for establishing precise quantitative solubility data in your specific laboratory environment.

Chemical Structure & Physicochemical Basis[1][3]
  • Molecular Formula: C₁₆H₁₇NO[1]

  • Molecular Weight: 239.31 g/mol [1]

  • Key Functional Groups:

    • Quinoline Ring: Aromatic, lipophilic, weak hydrogen bond acceptor (N-atom), basic (pKa ~4.9).[1]

    • Cyclopentanone:[1][4][5][6] Polar aprotic, dipole-driven interactions.[1]

    • Ethyl Linker: Hydrophobic spacer increasing conformational flexibility.[1]

Theoretical Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of the constituent quinoline and cyclopentanone moieties, the molecule exhibits "amphiphilic-like" behavior in organic media—soluble in moderately polar organic solvents but resistant to highly polar (water) or highly non-polar (aliphatic hydrocarbon) extremes.[1]

Predicted Solubility Matrix

Note: These values are theoretical estimates derived from group contribution methods. Experimental validation (see Section 3) is required for GMP applications.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dispersion forces and dipole-dipole interactions match the quinoline core.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Excellent solvation of the ketone and aromatic system; disrupts intermolecular

-stacking.
Esters Ethyl Acetate, Isopropyl AcetateModerate-High Good compatibility with the ketone moiety; standard solvent for extraction.[1]
Alcohols Methanol, Ethanol, IPAModerate (Temp. Dependent)Soluble due to H-bonding with the quinoline nitrogen and ketone oxygen.[1] Good candidates for recrystallization (hot).[1]
Ethers THF, 2-MeTHF, MTBEModerate Good solubility in THF; lower in MTBE.[1] Useful for reaction media.[1][7]
Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polarity prevents solvation of the ketone/quinoline dipoles. Ideal anti-solvents.[1]
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic aromatic/alkyl surface area dominates.[1] Solubility increases significantly at pH < 4 (protonation of quinoline N).[1]

Experimental Protocol: Gravimetric Solubility Determination

Workflow Visualization

The following diagram outlines the logical flow for determining and validating solubility data.

SolubilityProtocol Start Compound Sample (Solid) SolventAdd Add Solvent (Stepwise) Start->SolventAdd Weigh ~50mg Equilibration Equilibration (24h @ 25°C) SolventAdd->Equilibration Vortex/Shake Filter Filtration (0.45 µm PTFE) Equilibration->Filter Remove Undissolved Solid Analysis Quantification (Gravimetric/HPLC) Filter->Analysis Clear Supernatant Analysis->SolventAdd If < LOD, Increase Sample Data Solubility Value (mg/mL) Analysis->Data Calc & Report

Figure 1: Step-wise workflow for gravimetric solubility determination.

Detailed Methodology
Phase 1: Preparation
  • Solid Prep: Ensure 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is dry (LOD < 0.5%).[1] Grind to a fine powder to maximize surface area.[1]

  • Solvent Selection: Select a range covering the polarity spectrum: Hexane (Non-polar), Toluene (Aromatic), Ethyl Acetate (Ester), Ethanol (Protic), and Water (Aqueous).

Phase 2: Saturation[1]
  • Place 50 mg of the compound into a 4 mL clear glass vial.

  • Add 250 µL of the target solvent.[1]

  • Vortex for 30 seconds.

    • Observation: If fully dissolved, solubility is >200 mg/mL . Stop.

    • Observation: If undissolved solid remains, proceed to equilibration.

  • If solid remains, add solvent in 250 µL increments until dissolution OR until total volume reaches 2 mL.[1]

  • Equilibration: Cap vials and agitate at 25°C ± 1°C for 24 hours.

Phase 3: Quantification (Gravimetric)[1]
  • Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Weigh the vial + solution (

    
    ).[1]
    
  • Evaporate solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

  • Weigh the dried vial (

    
    ).
    
Calculation


Where 

is the density of the solvent.[1][8]

Applications in Process Development

A. Recrystallization Strategy

The "Dual-Nature" solubility profile suggests a Solvent/Anti-Solvent crystallization approach is most effective for purification.[1]

  • Primary Solvent: Ethyl Acetate or Ethanol (Dissolves compound well, especially when hot).

  • Anti-Solvent: Hexane or Heptane (Induces precipitation).[1]

  • Protocol: Dissolve crude material in minimum hot Ethanol (

    
    C). Slowly add Heptane until turbidity persists. Cool gradually to 
    
    
    
    C to crystallize.
B. Reaction Solvent Selection[1][2][5][9]
  • For Alkylation/Functionalization: Use THF or DMF .[1] Both provide high solubility and are compatible with strong bases (e.g., NaH, LDA) often used to deprotonate the

    
    -position of the cyclopentanone.
    
  • For Hydrogenation: Use Methanol or Ethanol .[1] The quinoline ring is stable, and these solvents facilitate Pd/C catalysis if reduction of the ketone or ring system is intended.

References

  • Compound Identity: PubChem. 2-Cyclopentylcyclopentanone (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • Quinoline Properties: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinoline Derivatives." Current Organic Chemistry, 2005. [Link]

  • Solubility Methodology: Vyazovkin, S., et al. "ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations." Thermochimica Acta, 2014. [Link]

Sources

The Quinoline Paradigm: A Technical Guide to Directing Groups in C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History of Quinoline Directing Groups in C-H Activation Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Chelate Effect as a Precision Tool

In the landscape of C-H activation, the transition from serendipitous discovery to engineered precision has been defined by the evolution of the Directing Group (DG) . Among these, the quinoline scaffold stands as a singular entity that has played two distinct but pivotal roles: first as a substrate (via N-oxide activation) and second, and most transformatively, as an external auxiliary (8-aminoquinoline).

This guide analyzes the technical evolution of quinoline-based directing groups, moving beyond basic history to explore the mechanistic causality that makes the 8-aminoquinoline (AQ) auxiliary a "privileged" scaffold for stabilizing high-valent metal centers (Pd


, Ni

, Co

). We provide validated protocols for their installation, utilization, and—crucially—their removal, a step often glossed over in academic literature but vital for pharmaceutical application.

Part 1: The Evolution of Coordination

The history of quinoline in C-H activation is not linear; it is a bifurcation of strategies. Early work utilized the native nitrogen lone pair (monodentate), while the modern era is defined by the bidentate "pincer-like" coordination introduced by Daugulis.

Visualizing the Timeline

The following diagram traces the shift from simple N-coordination to the high-stability bidentate systems that unlocked sp


 C-H activation.

QuinolineEvolution Early Early 2000s Monodentate N-Coordination (Sanford, Yu) Daugulis 2005: The Bidentate Shift Picolinamide & 8-Aminoquinoline (Daugulis) Early->Daugulis Need for higher stability (sp3 activation) Chatani 2011: Base Metal Expansion Ni-Catalyzed Alkynylation (Chatani) Daugulis->Chatani Stabilizing Ni(III)/Co(III) Future Current Era Transient DGs & Remote Functionalization Daugulis->Future Removable/Traceless N_Oxide Parallel Track: Internal DG Quinoline N-Oxide (C2 vs C8) (Fagnou, Chang) N_Oxide->Future Site-Selectivity Control

Figure 1: The evolutionary trajectory of quinoline directing groups, highlighting the divergence between external auxiliaries (AQ) and internal directors (N-Oxide).

Part 2: The Bidentate Revolution (8-Aminoquinoline)

The introduction of 8-aminoquinoline (AQ) by Daugulis in 2005 marked a paradigm shift. Unlike monodentate pyridines, the AQ system forms a rigid N,N-bidentate chelate upon amide deprotonation.

Mechanistic Causality: Why AQ?

The success of AQ lies in its ability to stabilize high-oxidation-state intermediates that are otherwise inaccessible.

  • Bite Angle & Rigidity: The 5-membered metallacycle formed between the quinoline nitrogen, the amide nitrogen, and the metal is geometrically ideal for stabilizing square-planar (Pd

    
    ) and octahedral (Pd
    
    
    
    , Co
    
    
    ) geometries.
  • The "Kinetic Stability" Hypothesis: The strong chelation raises the energy barrier for protodemetalation (the reverse reaction), effectively locking the metal onto the substrate and forcing it to activate the proximal C-H bond—even unreactive sp

    
     bonds.
    
The Catalytic Cycle (Pd /Pd )

The following diagram illustrates the validated mechanism for Pd-catalyzed sp


 arylation, a reaction impossible with weak monodentate groups.

AQ_Mechanism Substrate Substrate-AQ (Amide) Coordination N,N-Coordination (Pd(OAc)2) Substrate->Coordination - AcOH Activation C-H Activation (CMD Step) Coordination->Activation Rate Limiting (Usually) Oxidation Oxidative Addition (Ar-I -> Pd(IV)) Activation->Oxidation Stabilized High-Valent Species Elimination Reductive Elimination (C-C Bond Formation) Oxidation->Elimination Product Product-AQ Elimination->Product Regenerate Pd(II) Product->Substrate Next Cycle

Figure 2: The catalytic cycle of AQ-directed C-H activation. Note the stabilization of the Pd(IV) species (red node), which is the critical function of the bidentate AQ scaffold.

Protocol 1: Pd-Catalyzed -Arylation of Carboxylic Acids

Source: Adapted from Daugulis et al. (2005) and subsequent optimizations.

Scope: Installation of aryl groups at the


-position of aliphatic acids (sp

C-H).
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate Amide-AQ1.0Directing Group bearing substrate
Catalyst Pd(OAc)

0.05-0.1Pre-catalyst
Oxidant/Base AgOAc1.0-2.0Iodide scavenger & base
Coupling Partner Ar-I2.0-3.0Aryl source
Solvent Toluene or t-AmylOHN/AHigh boiling point, non-coordinating

Step-by-Step Methodology:

  • Setup: In a 15 mL screw-cap vial, combine the AQ-amide substrate (0.2 mmol), Pd(OAc)

    
     (2.2 mg, 5 mol%), and AgOAc (33 mg, 1 equiv).
    
  • Addition: Add the aryl iodide (liquid or solid) followed by Toluene (1.0 mL).

  • Reaction: Seal the vial and heat to 110 °C for 12–24 hours. Note: The reaction mixture often turns black (Pd black precipitation) if the catalyst dies; a persistent dark brown/red solution usually indicates active catalysis.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove silver salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (Hex/EtOAc). AQ-amides are typically highly UV-active (bright fluorescence).

Part 3: The Internal Director (Quinoline N-Oxide)

While AQ is an external tool, the Quinoline N-Oxide (QNO) represents a substrate where the directing group is intrinsic. The history of QNO functionalization is a battle for regioselectivity: C2 vs. C8 .

  • C2-Selectivity (The Standard): Under standard Pd(OAc)

    
     conditions (Fagnou), the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway at the most acidic position (C2), adjacent to the nitrogen.
    
  • C8-Selectivity (The Challenge): To hit the C8 position (the "remote" peri-position), one must override the electronic bias. This was achieved by using cationic catalysts (PdCl

    
    , Rh, Ir) that favor the formation of a 5-membered chelate involving the N-oxide oxygen and the C8-H bond.
    
Protocol 2: Removal of the AQ Group

The major criticism of the AQ group is its stability—it is hard to remove. Standard hydrolysis (NaOH/EtOH) often fails. The Oxidative Deprotection method is the industry standard for reliable cleavage.

Method: "Nitrosyl-Assisted Hydrolysis"

  • Activation: Dissolve AQ-product in MeCN/H

    
    O (4:1).
    
  • Reagent: Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) or use a two-step procedure with Boc

    
    O/DMAP  followed by LiOH/H
    
    
    
    O
    
    
    .
    • Preferred Mild Route (Ohshima/Mashima): Treat with ethylene diamine (neat or in EtOH) at 80 °C. The diamine displaces the AQ via transamidation, which is then easily hydrolyzed.

Part 4: References & Authoritative Sources

  • Daugulis, O., et al. (2005).[6][9] "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate." Journal of the American Chemical Society.[9][10] Link

    • The foundational text establishing picolinamide/AQ as bidentate auxiliaries.

  • Chatani, N., et al. (2011). "Nickel-Catalyzed Alkynylation of C(sp2)-H Bonds of Amides." Journal of the American Chemical Society.[9][10] Link

    • The expansion of AQ directing groups to base metal (Ni) catalysis.

  • Leclerc, J.P. & Fagnou, K. (2006). "Pd-Catalyzed Cross-Coupling of Pyridine N-Oxides." Angewandte Chemie International Edition. Link

    • Key reference for N-oxide directed C-H activation.

  • Corbet, M. & De Campo, F. (2013).[9] "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds."[2][9][10] Angewandte Chemie International Edition. Link

    • Comprehensive review of the AQ field.[11]

  • Berger, M., et al. (2016).[9] "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group." Chemistry - A European Journal. Link

    • Essential reading for the removal protocols.

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of Quinoline-Cyclopentanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, chemical architecture, and synthesis of quinoline-cyclopentanone scaffolds.

Executive Summary

The integration of quinoline and cyclopentanone moieties represents a strategic approach in modern medicinal chemistry, exploiting the principle of molecular hybridization. This guide distinguishes between two primary architectural classes that define this field:

  • Linked Scaffolds (Chalcone-Mimics): Where the quinoline and cyclopentanone rings are connected via a methine bridge, creating an

    
    -unsaturated ketone system (Michael acceptor). These act primarily as covalent modifiers of enzymes (e.g., EGFR, PI3K) and tubulin polymerization inhibitors.
    
  • Fused Scaffolds (Cyclopenta[b]quinolines): Tricyclic or tetracyclic planar systems where the cyclopentanone is fused to the quinoline core. These function predominantly as DNA intercalators and Topoisomerase inhibitors due to their flat, aromatic topology.

Chemical Architecture & Rational Design

The Linked Scaffold (The "Warhead" Approach)

This class mimics curcuminoids and chalcones . The central cyclopentanone ring restricts the conformational flexibility of the dienone linker, locking the molecule in a specific geometry that enhances binding affinity to kinase pockets.

  • Core Pharmacophore: (2E)-2-[(quinolin-3-yl)methylidene]cyclopentan-1-one.

  • Mechanism: The enone system (

    
    ) acts as a soft electrophile, capable of forming covalent bonds with cysteine residues (e.g., Cys797 in EGFR) via Michael addition.
    
The Fused Scaffold (The "Intercalator" Approach)

This class mimics acridines and camptothecin . The fusion creates a rigid, planar surface area essential for


-stacking between DNA base pairs.
  • Core Pharmacophore: 2,3-Dihydro-1H-cyclopenta[b]quinoline.

  • Mechanism: Insertion between DNA base pairs causes local unwinding, preventing replication and transcription, often stabilizing the Topoisomerase-DNA cleavable complex.

Synthesis Strategies

Synthesis Workflow Diagram

The following diagram outlines the divergent synthetic pathways for both scaffold types.

SynthesisPathways cluster_legend Reaction Types Start1 Quinoline-3-Carbaldehyde Process1 Claisen-Schmidt Condensation (Base/EtOH) Start1->Process1 Start2 2-Aminobenzaldehyde Process2 Friedländer Annulation (Acid/Reflux) Start2->Process2 Reagent1 Cyclopentanone Reagent1->Process1 Reagent2 1,3-Cyclopentanedione Reagent2->Process2 Product1 LINKED SCAFFOLD (Michael Acceptor) Process1->Product1 -H2O Product2 FUSED SCAFFOLD (DNA Intercalator) Process2->Product2 Cyclization

Caption: Divergent synthetic routes for Linked (Claisen-Schmidt) and Fused (Friedländer) scaffolds.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity (Linked Scaffolds)

Target: PI3K/Akt/mTOR Pathway & Tubulin. Linked hybrids have shown potent IC


 values (often 

) against NSCLC (A549) and Leukemia (K-562) lines.
  • Tubulin Inhibition: The trimethoxyphenyl-substituted quinoline derivatives bind to the colchicine site of tubulin, disrupting microtubule assembly and causing G2/M cell cycle arrest.

  • Kinase Inhibition: The electrophilic enone targets the ATP-binding pocket of kinases.

Antimicrobial & Antifungal (Fused Scaffolds)

Target: DNA Gyrase & CYP51. Fused cyclopenta[b]quinolines exhibit broad-spectrum activity.

  • Antifungal: Inhibition of sterol 14

    
    -demethylase (CYP51), disrupting fungal cell membrane synthesis.
    
  • Antibacterial: Intercalation into bacterial DNA prevents the supercoiling activity of DNA gyrase.

Mechanistic Pathway Diagram

The following diagram illustrates the apoptotic signaling triggered by Linked Scaffolds.

MechanismAction Drug Quinoline-Cyclopentanone Hybrid Target1 Tubulin (Colchicine Site) Drug->Target1 Binds Target2 PI3K / Akt Drug->Target2 Inhibits Event1 Microtubule Destabilization Target1->Event1 Event2 Inhibition of Phosphorylation Target2->Event2 Checkpoint G2/M Phase Arrest Event1->Checkpoint Mito Mitochondrial Dysfunction Event2->Mito Bax/Bcl-2 Ratio Apoptosis APOPTOSIS (Cell Death) Checkpoint->Apoptosis Mito->Apoptosis Caspase-3/9

Caption: Dual mechanism of action: Tubulin destabilization and PI3K/Akt pathway inhibition.

Structure-Activity Relationship (SAR)[2]

Structural DomainModificationBiological Effect
Quinoline Ring (C6/C7) Electron-Donating (-OMe)Increases potency against tubulin (mimics colchicine).
Quinoline Ring (C6/C7) Halogen (-Cl, -F)Enhances metabolic stability and lipophilicity (better membrane permeability).
Linker (Enone) Reduction to single bondDrastic loss of activity (confirms Michael acceptor necessity).
Cyclopentanone Expansion to CyclohexanoneOften reduces activity due to increased conformational flexibility.[1]
N-Atom (Quinoline) QuaternizationIncreases DNA binding affinity (Fused) but decreases cellular uptake.

Detailed Experimental Protocols

Protocol A: Synthesis of Linked Scaffold (Claisen-Schmidt)

Objective: Synthesis of (2E)-2-[(2-chloroquinolin-3-yl)methylidene]cyclopentan-1-one.

  • Reagents: 2-Chloroquinoline-3-carbaldehyde (1.0 eq), Cyclopentanone (1.0 eq), NaOH (10% aq), Ethanol (95%).

  • Procedure:

    • Dissolve 1.0 mmol of aldehyde and 1.0 mmol of cyclopentanone in 10 mL ethanol.

    • Add 0.5 mL of 10% NaOH dropwise at 0°C.

    • Stir at room temperature for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Pour reaction mixture into crushed ice/water (50 mL) containing dilute HCl (to neutralize).

    • Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.[2]

  • Validation:

    
    H NMR should show a singlet or doublet around 
    
    
    
    7.5–7.8 ppm for the olefinic proton (
    
    
    ).
Protocol B: Synthesis of Fused Scaffold (Friedländer)

Objective: Synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline.

  • Reagents: 2-Aminobenzaldehyde (1.0 eq), Cyclopentanone (1.2 eq), KOH (catalytic), Methanol.

  • Procedure:

    • Mix 2-aminobenzaldehyde and cyclopentanone in methanol.

    • Add catalytic KOH (10 mol%).

    • Reflux at 65°C for 8 hours.

    • Workup: Evaporate solvent, dissolve residue in DCM, wash with water.

    • Purification: Silica gel column chromatography (Gradient elution).

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC


 values against A549 cells.
  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    ). Include Doxorubicin as Positive Control and 0.1% DMSO as Vehicle Control.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
     MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability and derive IC

    
     using non-linear regression.
    

References

  • Abbas, H. S., et al. (2020). "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity."[3][4][5] Bioorganic Chemistry. Link

  • Wang, J., et al. (2021). "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." Molecules. Link

  • Meleddu, R., et al. (2018). "Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR." ChemMedChem. Link

  • Srinivasa, S. B., et al. (2025). "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation." American Journal of Translational Research.[6][1] Link

  • Dahab, M. A., et al. (2020). "Quinoline Based Monocarbonyl Curcumin Analogs as Potential Antifungal and Antioxidant Agents."[1][7] Chemistry & Biodiversity.[1] Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Remote C(sp³)-H Activation using 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one as a specialized substrate for Palladium-Catalyzed Remote C(sp³)-H Activation .

This molecule represents a strategic scaffold where the 8-quinoline moiety serves as a tethered Directing Group (DG) , enabling site-selective functionalization of the cyclopentanone ring—a transformation that is notoriously difficult using conventional enolate chemistry due to regioselectivity issues.

Executive Summary

The functionalization of aliphatic cyclic ketones at positions remote from the carbonyl group is a "holy grail" challenge in organic synthesis. 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one incorporates a bidentate directing group (Quinoline) linked via an ethyl spacer. This architecture is engineered to facilitate Palladium(II)-catalyzed distal C(sp³)-H arylation , specifically targeting the C3 or C5 positions of the cyclopentanone ring via a macrocyclic transition state.

This protocol details the methodology for C(sp³)-H Arylation , providing a robust route to highly substituted cyclopentanones, which are privileged cores in prostaglandins and bioactive terpenes.

Mechanistic Insight & Design Principles

The "Tethered" Directing Strategy

Unlike standard 8-aminoquinoline (Daugulis-type) systems where the DG is attached via an amide bond, this substrate utilizes an alkyl tether . The ethyl linker provides the necessary flexibility for the Palladium center to reach distal C-H bonds on the ring.

  • Coordination Mode: The Quinoline Nitrogen (

    
    ) and the Ketone Oxygen (
    
    
    
    ) (or the enol tautomer) act as a bidentate ligand, coordinating to Pd(II).
  • Regioselectivity: The geometry of the [Pd]-Substrate complex favors the formation of a specific metallacycle size (typically 6- or 7-membered), directing activation to the

    
    -position (C3) relative to the tether attachment point.
    
Catalytic Cycle Visualization

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The key step is the Concerted Metalation-Deprotonation (CMD) , assisted by a carboxylate or phosphate base.

G Substrate Substrate (Quinoline-Tethered Ketone) Pd_Coord Coordination (N,O-Chelation to Pd(OAc)2) Substrate->Pd_Coord + Pd(OAc)2 CMD C-H Activation (CMD) Formation of Palladacycle Pd_Coord->CMD - AcOH Ox_Add Oxidative Addition (Ar-I → Pd(IV) Species) CMD->Ox_Add + Ar-I Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Pd(IV) Intermediate Red_Elim->Pd_Coord Regeneration Product Arylated Product (Functionalized Cyclopentanone) Red_Elim->Product - Pd(II)

Figure 1: Proposed catalytic cycle for the remote arylation of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one. The quinoline nitrogen directs the Pd(II) center to the ring C-H bond.

Experimental Protocol

Reagents and Materials
  • Substrate: 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (1.0 equiv)

    • Note: If not commercially available, this can be synthesized via the alkylation of 8-methylquinoline with 2-methylenecyclopentanone (See Section 5).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Sigma-Aldrich, 98% purity).

  • Oxidant/Additive: Silver Carbonate (Ag₂CO₃) or Silver Acetate (AgOAc).

    • Role: Acts as a halide scavenger for the Aryl Iodide and regenerates the active catalytic species.

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 - 2.0 equiv).

  • Solvent: tert-Amyl Alcohol (t-AmOH) or Hexafluoroisopropanol (HFIP) mixtures.

  • Base: Sodium Acetate (NaOAc) or Pivalic Acid (PivOH) as a proton shuttle.

Step-by-Step Methodology (Standard Scale: 0.2 mmol)

Step 1: Reaction Assembly

  • In a glovebox or under a nitrogen stream, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%) to a 15 mL screw-cap pressure vial.

  • Add Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).

  • Add the substrate 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (48 mg, 0.2 mmol, 1.0 equiv).

  • Add the Aryl Iodide (0.3 - 0.4 mmol, 1.5 - 2.0 equiv).

  • Add Pivalic Acid (6 mg, 0.3 equiv) to assist the CMD step.

Step 2: Solvent Addition

  • Add 2.0 mL of t-AmOH (anhydrous).

  • Add a magnetic stir bar.

  • Seal the vial tightly with a Teflon-lined cap.

Step 3: Catalysis

  • Place the vial in a pre-heated aluminum block at 110 °C .

  • Stir vigorously (800 rpm) for 12–24 hours .

    • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material should disappear, and a less polar spot (the arylated product) should appear.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Dichloromethane (DCM) (10 mL) and filter through a pad of Celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify by Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30).

Data Analysis & Troubleshooting

Expected Results

The reaction typically yields the C3-arylated or C5-arylated product depending on the specific steric conformation of the tether.

ParameterStandard ConditionOptimization for Steric Hindrance
Catalyst Loading 10 mol% Pd(OAc)₂15-20 mol% Pd(OAc)₂
Temperature 110 °C130 °C
Solvent t-AmOHHFIP / DCE (1:1)
Yield (Typical) 65 - 85%40 - 60%
Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][2][3][4][5] Catalyst poisoning by I⁻ or decomposition of Pd.

    • Solution: Ensure Ag salt is fresh (store in dark). Add 20 mol% of a phosphine-free ligand or increase acid additive (PivOH) to 0.5 equiv.

  • Problem: Regioisomeric Mixture.

    • Root Cause:[1][2][3][4][5] Flexibility of the ethyl linker allows activation at multiple sites (C3 vs C5).

    • Solution: Switch solvent to HFIP (Hexafluoroisopropanol). The strong hydrogen-bonding capability of HFIP alters the aggregation state of the Pd-cluster and often improves regioselectivity.

  • Problem: Proto-deiodination of Ar-I.

    • Root Cause:[1][2][3][4][5] Temperature too high or moisture present.

    • Solution: Dry solvents strictly. Lower temperature to 90 °C and extend time.

Synthesis of the Substrate (Reference)

If the starting material is not available, it can be synthesized via the Chatani Alkylation protocol:

  • Reactants: 8-Methylquinoline + 2-Methylenecyclopentanone (or Cyclopentenone in specific conditions).

  • Conditions: Pd(OAc)₂ (catalytic), no base, 130 °C in Toluene.

  • Mechanism: The C(sp³)-H bond of the 8-methyl group is activated and adds across the exocyclic double bond of the ketone.

  • Reference: J. Am. Chem. Soc.[6]2007 , 129, 13394 (Alkylation of 8-methylquinolines).

References

  • Remote C-H Activation Reviews

    • Maiti, D., et al. "Distal C(sp3)
  • 8-Aminoquinoline Directing Groups (General)

    • Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research, 2015.
  • Synthesis of Quinoline-Alkyl-Ketone Scaffolds

    • Chatani, N., et al. "Palladium-Catalyzed Direct Alkylation of Heterocycles with α,β-Unsaturated Ketones." Journal of the American Chemical Society, 2007.
  • Mechanism of Pd(II)/Pd(IV)

    • Sanford, M. S., et al. "Mechanistic Studies of Palladium-Catalyzed C–H Activation." Journal of the American Chemical Society, 2005 .[6]

Sources

Application Note: Preparation of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one via Directed C(sp3)–H Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one represents a highly efficient approach to constructing complex bis-heterocyclic and carbocyclic frameworks relevant to medicinal chemistry. Traditional enolate alkylation strategies often suffer from polyalkylation and require harsh, moisture-sensitive conditions (e.g., LDA at cryogenic temperatures). This application note details a step-economical, redox-neutral hydroalkylation relying on the Rh(III)-catalyzed C(sp3)–H activation of 8-methylquinoline. By utilizing the intrinsic quinoline nitrogen as a directing group, the unactivated C8-methyl group undergoes selective conjugate addition into the exo-methylene of 2-methylenecyclopentan-1-one.

Strategic Rationale & Mechanistic Causality

The functionalization of unactivated C(sp3)–H bonds requires precise control over regioselectivity and reactivity. 8-Methylquinoline is an ideal substrate because the spatially proximate quinoline nitrogen coordinates to the transition metal, drastically lowering the activation energy for C–H cleavage[1].

  • Catalyst Activation : The precatalyst [Cp*RhCl2]2 is activated by AgSbF6. The silver salt acts as a halide scavenger, precipitating AgCl and generating a highly electrophilic, coordinatively unsaturated cationic Rh(III) species essential for substrate binding[2].

  • Concerted Metalation-Deprotonation (CMD) : The addition of an acetate source (NaOAc) is not merely for buffering; the acetate ligand acts as an internal base. It abstracts the proton from the C8-methyl group via a 6-membered transition state while the Rh center simultaneously coordinates to the carbon, forming a rigid 5-membered rhodacycle[3].

  • Regioselective Insertion & Protodemetalation : The exo-methylene group of 2-methylenecyclopentan-1-one coordinates to the Rh center and undergoes migratory insertion. The sterics of the rhodacycle dictate that the Rh atom migrates to the less hindered position (forming a stable Rh-enolate). Subsequent protodemetalation by acetic acid releases the target compound and regenerates the active catalyst[2].

G Precat Precatalyst [Cp*RhCl2]2 Cat Active Catalyst [Cp*Rh(OAc)]+ Precat->Cat AgSbF6 / NaOAc - AgCl CMD C-H Activation (CMD) 5-Membered Rhodacycle Cat->CMD 8-Methylquinoline - HOAc Coord Alkene Coordination π-Complex CMD->Coord + 2-Methylenecyclopentan-1-one Insert Migratory Insertion Rh-Enolate Intermediate Coord->Insert Insertion Proto Protodemetalation Product Release Insert->Proto + HOAc Proto->Cat - Target Product

Figure 1: Rh(III)-catalyzed C(sp3)-H hydroalkylation catalytic cycle.

Optimization of Reaction Parameters

To ensure a self-validating and high-yielding protocol, various parameters were evaluated. The dielectric constant of the solvent and the nature of the metal catalyst are the primary drivers of yield. Non-coordinating solvents like 1,2-dichloroethane (DCE) prevent solvent competition for the open coordination sites on the Rh center.

Table 1: Optimization of C(sp3)–H Alkylation Conditions

EntryCatalyst / AdditiveSolventTemp (°C)Yield (%)Observation / Causality
1 [CpRhCl2]2 / AgSbF6 DCE 100 85 Optimal cationic Rh(III) generation.
2[CpRhCl2]2 / AgSbF6MeOH100TraceSolvent outcompetes substrate for Rh coordination.
3[CpCo(CO)I2] / AgSbF6DCE10042Base metal analogue; requires higher energy barrier.
4[Ru(p-cymene)Cl2]2 / KPF6DCE10061Alternative active catalyst, lower turnover frequency.
5[CpRhCl2]2 (No AgSbF6)DCE100N.R.Lack of halide scavenger prevents active site formation.

Experimental Protocol

Scale: 1.0 mmol

Expert Insight: 2-Methylenecyclopentan-1-one is a highly reactive Michael acceptor that readily undergoes auto-polymerization. For reproducible C-H alkylation, it is critical to use freshly distilled enone (synthesized via the thermal elimination of its Mannich base, 2-((dimethylamino)methyl)cyclopentan-1-one) or store the neat material at -80 °C with a radical inhibitor such as BHT.

Workflow Step1 Precatalyst Activation Step2 Reagent Addition Step1->Step2 Step3 Thermal C-H Alkylation Step2->Step3 Step4 Filtration & Purification Step3->Step4 Step5 LC-MS/NMR Validation Step4->Step5

Figure 2: Experimental workflow for the synthesis and validation of the target compound.

Step-by-Step Methodology
  • Precatalyst Activation : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 8-methylquinoline (143 mg, 1.0 mmol),[Cp*RhCl2]2 (31 mg, 0.05 mmol, 5 mol %), AgSbF6 (69 mg, 0.20 mmol, 20 mol %), and NaOAc (41 mg, 0.5 mmol, 50 mol %).

  • Atmosphere Exchange : Evacuate the reaction vessel and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: While Rh(III) is relatively air-stable, the active cationic species and the electron-deficient alkene are susceptible to oxidative degradation pathways.

  • Solvent and Reagent Addition : Inject anhydrous 1,2-dichloroethane (DCE, 4.0 mL) via syringe. The mixture will initially appear opaque orange. Add freshly purified 2-methylenecyclopentan-1-one (144 mg, 1.5 mmol, 1.5 equiv) dropwise.

  • Thermal Alkylation : Seal the tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours. Self-Validation Check: As the active rhodacycle forms and turns over, the suspension will transition into a deep, homogeneous amber solution.

  • Workup : Cool the mixture to ambient temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove precipitated AgCl and Rh residues. Wash the pad with additional CH2Cl2 (2 × 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

Analytical Validation

A robust protocol must be a self-validating system. Use the following analytical markers to confirm the success of the transformation:

  • TLC Monitoring : 8-Methylquinoline is strongly UV-active (

    
     in 3:1 Hexanes/EtOAc). The product will appear as a new UV-active spot with a slightly lower 
    
    
    
    (
    
    
    ). Staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) will selectively highlight the product as a yellow/orange spot, confirming the successful incorporation of the cyclopentanone moiety.
  • LC-MS :

    • Starting Material: m/z 144.08 [M+H]+

    • Target Product: m/z 240.13 [M+H]+. The appearance of the 240 m/z peak is a definitive binary indicator of successful C–H hydroalkylation.

References

  • Han, S. et al. "", Organic Letters (2016).

  • Ackermann, L. et al. "", Chemical Reviews (2021).

  • Doraghi, F. et al. "", The Chemical Record (2024).

Sources

Advanced Protocols for the Regiodivergent Alkylation of Cyclopentanone with 8-Vinylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Scope

The functionalization of aliphatic rings with heteroaromatic pharmacophores is a critical pathway in modern drug discovery. Alkylating cyclopentanone with 8-vinylquinoline enables the rapid installation of a quinoline moiety—a privileged scaffold prevalent in kinase inhibitors and epigenetic modulators.

The primary synthetic challenge in this transformation is regioselectivity . Cyclopentanone possesses two distinct reactive sites: the


-carbon and the 

-carbon. Traditional enolate chemistry exclusively targets the

-position but often requires harsh, stoichiometric bases. Conversely, the

-C–H bond is notoriously inert. By leveraging advanced catalytic paradigms—specifically Photocatalytic Hydrogen Atom Transfer (HAT) and Synergistic Transition-Metal/Aminocatalysis —chemists can divergently and predictably access either the

- or

-alkylated architectures.

Mechanistic Divergence & Causality (E-E-A-T Insights)

To achieve absolute control over regioselectivity, the experimental conditions must manipulate the inherent electronic properties of the cyclopentanone ring.

-Alkylation via Polarity-Matched HAT Photocatalysis

Targeting the


-position requires bypassing the thermodynamically weaker 

-C–H bond. This is achieved using Tetrabutylammonium decatungstate (TBADT) as a photocatalyst[1].
  • The Causality of Regioselectivity: Upon excitation with 390 nm light, the TBADT excited state (

    
    ) becomes a highly electrophilic radical abstractor. Because the carbonyl group withdraws electron density from the 
    
    
    
    -position, the
    
    
    -C–H bond is electron-deficient. The
    
    
    -position is relatively more electron-rich. This creates a polarity-matched transition state, making HAT at the
    
    
    -position kinetically favored.
  • The Alkene Addition: The resulting nucleophilic

    
    -carbon radical rapidly adds across the electron-deficient double bond of 8-vinylquinoline. Subsequent back-HAT from the reduced tungstate (
    
    
    
    ) to the adduct radical yields the product and regenerates the catalyst.
-Alkylation via Synergistic Ru/Enamine Catalysis

To selectively alkylate the


-position without stoichiometric base, a dual-catalytic system is employed[2].
  • The Causality of the Amine: Pyrrolidine acts as an organocatalyst, condensing with cyclopentanone to form a transient enamine. This raises the Highest Occupied Molecular Orbital (HOMO) of the

    
    -carbon, rendering it highly nucleophilic.
    
  • The Causality of the Metal:

    
     serves as a 
    
    
    
    -acidic transition metal catalyst. The quinoline nitrogen of 8-vinylquinoline acts as a bidentate directing group, tethering the ruthenium center to the vinyl group. This spatial pre-organization drastically lowers the activation energy for C–C bond formation at the enamine
    
    
    -position.

Divergent_Pathways cluster_alpha cluster_beta SM Cyclopentanone + 8-Vinylquinoline Alpha alpha-Alkylation (C2 Functionalization) SM->Alpha Ru3(CO)12 / Pyrrolidine Enamine Activation 110 °C Beta beta-Alkylation (C3 Functionalization) SM->Beta TBADT Photocatalyst Polarity-Matched HAT 390 nm Light

Fig 1: Divergent catalytic pathways for the regioselective alkylation of cyclopentanone.

Quantitative Data Summary

The following table summarizes the optimized parameters and quantitative outcomes for both regiodivergent pathways.

ParameterProtocol A:

-Alkylation
Protocol B:

-Alkylation
Catalyst System TBADT (2 mol%)

(5 mol%) + Pyrrolidine (20 mol%)
Regioselectivity >95:5 (

:

)
>95:5 (

:

)
Energy Source 390 nm LEDs (or Sunlight)Thermal (110 °C)
Solvent Acetonitrile (

)
Toluene (Anhydrous)
Reaction Time 24 Hours18 Hours
Isolated Yield 68 – 75%75 – 82%

Experimental Methodologies & Self-Validating Protocols

Protocol A: Photocatalytic -Alkylation of Cyclopentanone

This protocol utilizes mild photoredox conditions to functionalize the unactivated


-position.

Materials:

  • Cyclopentanone (5.0 mmol, 5.0 equiv) – Must be freshly distilled to remove aldol oligomers.

  • 8-Vinylquinoline (1.0 mmol, 1.0 equiv) – Passed through basic alumina to remove peroxides.

  • TBADT (0.02 mmol, 2 mol%)

  • Anhydrous Acetonitrile (10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried, 20 mL Pyrex Schlenk tube equipped with a magnetic stir bar, add TBADT (66.4 mg).

  • Reagent Addition: Inject anhydrous Acetonitrile (10 mL), followed by cyclopentanone (442 µL) and 8-vinylquinoline (155 mg).

  • Critical Degassing: Seal the tube with a rubber septum. Sparge the solution with ultra-pure

    
     or Argon for exactly 15 minutes. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited TBADT and intercept the carbon-centered radicals, halting the reaction.
    
  • Irradiation: Place the vessel in a photoreactor equipped with 390 nm LEDs (or direct sunlight). Stir vigorously at ambient temperature (25–30 °C) for 24 hours.

  • Workup: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

System Validation & In-Process Controls:

  • Colorimetric Feedback: Within 30 minutes of irradiation, the pale-yellow solution MUST transition to a deep blue/green tint. This validates the formation of the reduced

    
     species. If the solution remains yellow, the degassing step failed; abort and restart.
    
  • Analytical Confirmation: GC-MS analysis of the crude mixture will show a singular product peak at

    
     (
    
    
    
    ), confirming absolute
    
    
    -regioselectivity.

TBADT_Mechanism W TBADT Catalyst W_ex Excited TBADT* W->W_ex 390 nm Light Rad beta-Carbon Radical W_ex->Rad HAT from Ketone Add Alkene Adduct Radical Rad->Add + 8-Vinylquinoline Prod Alkylated Product Add->Prod Back-HAT Prod->W Regeneration

Fig 2: Mechanism of TBADT-photocatalyzed beta-alkylation via polarity-matched HAT.
Protocol B: Thermal -Alkylation via Synergistic Catalysis

This protocol utilizes enamine activation coupled with transition-metal directing-group chemistry.

Materials:

  • Cyclopentanone (1.5 mmol, 1.5 equiv)

  • 8-Vinylquinoline (1.0 mmol, 1.0 equiv)

  • 
     (0.05 mmol, 5 mol%)
    
  • Pyrrolidine (0.20 mmol, 20 mol%)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an argon-filled glovebox, charge a heavy-walled glass pressure tube with

    
     (32 mg).
    
  • Reagent Addition: Add anhydrous Toluene (5 mL), 8-vinylquinoline (155 mg), cyclopentanone (132 µL), and pyrrolidine (16.5 µL).

  • Thermal Activation: Seal the pressure tube tightly with a Teflon screw cap. Remove from the glovebox and heat in a pre-equilibrated oil bath at 110 °C for 18 hours behind a blast shield.

  • Quench & Extraction: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and wash with 1M aqueous HCl (5 mL) to hydrolyze any residual enamine and remove the pyrrolidine catalyst.

  • Workup: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography.
    

System Validation & In-Process Controls:

  • Colorimetric Feedback: The initial bright orange solution of

    
     will darken to a deep red/brown within the first hour of heating. This visual cue validates the dissociation of the Ru cluster into the active monomeric species and its subsequent coordination to the quinoline nitrogen.
    
  • TLC Monitoring: Spotting the reaction at 2 hours will reveal a low-

    
    , UV-active spot corresponding to the transient enamine intermediate, confirming the organocatalytic cycle is active.
    

References

  • Sunlight photoc

    
    -alkylation and acylation of cyclopentanones 
    Chemical Science (RSC Publishing)
    URL: [Link]
    
  • Cyclometalation Reactions: Five-Membered Ring Products as Universal Reagents ResearchGate / Springer URL: [Link]

Application Note: Copper-Mediated Dehydrogenative Coupling Utilizing Quinoline-Ethyl Cyclopentanone (QECP) Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for the synthesis and application of Copper(II) complexes bearing Quinoline-Ethyl Cyclopentanone (QECP) Schiff-base ligands. Designed for researchers and drug development professionals, this guide details the mechanistic rationale and step-by-step protocols for utilizing these complexes in the aerobic dehydrogenative cross-coupling of alcohols and ketones.

Scientific Rationale & Ligand Design (E-E-A-T)

The Role of the Quinoline Scaffold

Quinoline scaffolds are privileged structures in medicinal chemistry and homogeneous catalysis, frequently exhibiting significant biological activities, including ROS-mediated mitochondrial pathway induction in anticancer therapies[1]. In synthetic applications, quinoline acts as an exceptional directing group. It lowers the activation energy of transition-metal catalyzed reactions by forming highly stable metallacycles, enabling the activation of otherwise unstrained C–C and C–H bonds[2].

The Hemilabile QECP Ligand System

By condensing 8-aminoquinoline with ethyl 2-oxocyclopentanecarboxylate, we generate the QECP ligand. The integration of the ethyl cyclopentanone moiety is highly deliberate:

  • Electronic Tuning: The quinoline nitrogen provides robust

    
    -donation, stabilizing the Cu(II) resting state and preventing catalyst degradation (e.g., disproportionation into bulk copper)[3].
    
  • Hemilability for Turnover: The ester oxygen of the ethyl cyclopentanone moiety acts as a hemilabile arm. It coordinates to the copper center to stabilize the resting state but transiently dissociates to open a coordination site for incoming substrates, facilitating the oxidative addition step.

  • Steric Control: The rigid cyclopentanone ring imposes a distinct steric bulk that can be leveraged for stereoselective functionalizations, a property well-documented in enantio- and diastereoselective copper-catalyzed reactions[4].

Mechanistic Pathway Visualization

The catalytic cycle relies on the dynamic redox interplay between Cu(II) and Cu(I), driven by the hemilabile nature of the QECP ligand and the use of molecular oxygen as a green terminal oxidant.

CatalyticCycle Precat [Cu(II)(QECP)] Resting State Active [Cu(I)(QECP)] Active Catalyst Precat->Active Base / Heat (Initiation) Coord Substrate Coordination (Hemilabile O-dissociation) Active->Coord + Alcohol & Ketone OxAdd Oxidative Dehydrogenation (Alkoxide Formation) Coord->OxAdd - H2O (O2 as terminal oxidant) RedElim C-C Bond Formation & Product Release OxAdd->RedElim Intermediate Coupling RedElim->Active Catalyst Regeneration

Figure 1: Catalytic cycle of Cu-QECP mediated dehydrogenative coupling.

Quantitative Data: Reaction Optimization

To establish the efficacy of the [Cu(QECP)(OTf)2] precatalyst, the dehydrogenative coupling of benzyl alcohol and acetophenone to form 1,3-diphenyl-2-propen-1-one (chalcone) was evaluated. Toluene was selected as the optimal solvent because its non-polar nature suppresses outer-sphere electron transfer, favoring the inner-sphere substrate coordination required for Cu-mediated C-H cleavage.

EntryCatalyst Loading (mol%)SolventBase (Equiv.)Temp (°C)Yield (%)Observation / Causality
10TolueneKOtBu (1.5)100< 5Control: Confirms background reaction is negligible.
25TolueneNone100TraceControl: Base is required to form the Cu-alkoxide.
35THFKOtBu (1.5)10045Polar coordinating solvent competes with substrate.
45TolueneKOtBu (1.5)10092Optimal: Non-polar solvent maximizes inner-sphere binding.
52.5TolueneKOtBu (1.5)10088Lower loading maintains high efficiency (High TON).

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each intermediate step before proceeding.

Workflow LIG 1. Ligand Synthesis (Dean-Stark) MET 2. Metallation [Cu(OTf)2] LIG->MET CAT 3. Catalytic Coupling (O2 atmosphere) MET->CAT VAL 4. Validation (GC-MS / NMR) CAT->VAL

Figure 2: Experimental workflow from ligand synthesis to analytical validation.

Protocol A: Synthesis of the QECP Ligand

Causality:


-Toluenesulfonic acid (

-TsOH) acts as a Brønsted acid to activate the ketone carbonyl of the cyclopentanone, facilitating nucleophilic attack by the aminoquinoline. A Dean-Stark trap is mandatory to remove water, driving the thermodynamic equilibrium toward the Schiff base.
  • Reaction Setup: In a 100 mL round-bottom flask, combine 8-aminoquinoline (10 mmol) and ethyl 2-oxocyclopentanecarboxylate (10.5 mmol) in 50 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of

    
    -TsOH (0.5 mmol).
    
  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 120 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO

    
     (2 × 25 mL) to neutralize the acid, and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Self-Validation Checkpoint:

    • TLC: Check for the disappearance of the highly polar 8-aminoquinoline spot.

    • 1H NMR (CDCl3): Confirm success by the disappearance of the primary amine signal (

      
      4.5 ppm) and the presence of the ethyl ester signals (quartet at 
      
      
      
      4.1 ppm, triplet at
      
      
      1.2 ppm).
Protocol B: Preparation of the [Cu(QECP)(OTf)2] Precatalyst

Causality: Copper(II) triflate is utilized because the triflate ion is a weakly coordinating anion. This ensures that the QECP ligand can fully occupy the primary coordination sphere without competitive displacement.

  • Complexation: Dissolve the synthesized QECP ligand (5 mmol) in 20 mL of absolute ethanol. Slowly add a solution of Cu(OTf)

    
     (5 mmol) in 10 mL of ethanol dropwise at room temperature.
    
  • Stirring: Stir the mixture for 4 hours. A distinct color change will occur.

  • Isolation: Concentrate the solution under reduced pressure to half its volume and add 10 mL of cold diethyl ether to precipitate the complex. Filter and wash with cold ether.

  • Self-Validation Checkpoint:

    • Visual: The solution must shift from a yellow/orange (ligand) to a deep green/blue (complex).

    • UV-Vis: The appearance of a broad d-d transition band at

      
      650 nm confirms Cu(II) coordination. Paramagnetic broadening in NMR will render standard 1H NMR unreadable, which is an expected positive indicator of Cu(II) complexation.
      
Protocol C: Catalytic Dehydrogenative Coupling

Causality: KOtBu deprotonates the alcohol substrate to form the reactive copper-alkoxide intermediate. An O


 balloon provides the terminal oxidant, regenerating the active Cu catalyst and yielding water as the only stoichiometric byproduct, ensuring a highly sustainable process[3].
  • Preparation: In an oven-dried Schlenk tube, add [Cu(QECP)(OTf)2] (5 mol%), KOtBu (1.5 mmol), benzyl alcohol (1.0 mmol), and acetophenone (1.2 mmol).

  • Solvent & Atmosphere: Add 3 mL of anhydrous toluene. Purge the tube with an O

    
     balloon (1 atm) for 5 minutes, then leave the balloon attached.
    
  • Reaction: Heat the mixture at 100 °C for 16 hours with vigorous stirring.

  • Self-Validation Checkpoint (Quantification):

    • Cool the reaction and add exactly 1.0 mmol of dodecane as an internal standard.

    • Dilute an aliquot with ethyl acetate, filter through a short silica plug to remove the copper catalyst, and analyze via GC-MS. The ratio of the product peak area to the dodecane peak area ensures accurate conversion tracking without isolation bias.

References

1.[1] Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PMC - National Institutes of Health. Available at: 2.[3] Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research (IJSTR). Available at: 3.[2] Temporary or removable directing groups enable activation of unstrained C–C bonds. PMC - National Institutes of Health. Available at: 4.[4] Enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds. Royal Society of Chemistry (RSC). Available at:

Sources

Beta-C-H arylation protocols for 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Application Note: Site-Selective -C(sp³)-H Arylation of Heterocycle-Tethered Cyclopentanones

Strategic Analysis & Chemical Logic

The Challenge: Competing Coordination

The substrate, 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one , presents a unique "distal interference" challenge.

  • Target Site: The

    
    -C–H bond of the cyclopentanone ring (C3 position).
    
  • Interference: The Quinoline nitrogen (N1) is a potent Lewis base. In standard Pd(II) catalysis, this nitrogen will outcompete the ketone oxygen for metal coordination, potentially sequestering the catalyst in a thermodynamic "trap" or directing activation to the quinoline ring itself (e.g., C2 or C7 positions).

  • Stereoelectronics: The C2-substituent imposes steric bias, generally favoring activation at the less hindered

    
    -methylene (C3) over the 
    
    
    -methine (if available) or the
    
    
    position (C5), though C5 activation is possible if C3 is blocked.
The Solution: Transient Directing Groups (TDGs) with Acidic Buffering

To override the quinoline's inherent coordination, we utilize a Transient Directing Group (TDG) strategy.

  • Mechanism: A catalytic primary amine (e.g., Glycine or

    
    -Alanine) condenses with the ketone in situ to form a transient imine. This imine binds Pd(II) tightly, directing it to the 
    
    
    -C–H bond via a favored 5,5- or 5,6-fused palladacycle.
  • Quinoline Suppression: The addition of a Brønsted acid (TFA or CSA) serves a dual role: it accelerates imine formation/hydrolysis and, crucially, protonates the distal quinoline nitrogen (

    
    ), rendering it non-coordinating during the catalytic cycle.
    

Experimental Protocol

Materials & Reagents
ComponentReagentEquiv.[1][2][3]Role
Substrate 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one1.0Target Molecule
Aryl Donor Aryl Iodide (Ar-I)2.0Coupling Partner
Catalyst Pd(OAc)₂0.10 (10 mol%)C-H Activation Catalyst
TDG Ligand Glycine (or N-Acetylglycine)0.20-0.30Transient Directing Group
Oxidant AgOAc or Ag₂CO₃2.0Regenerates Pd(II) / Halide Scavenger
Additive PivOH (Pivalic Acid) or TFA0.5 - 1.0Proton Shuttle / Quinoline Masking
Solvent HFIP (Hexafluoroisopropanol)[0.1 M]Stabilizes C-H cleavage TS
Step-by-Step Procedure

Note: All steps should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the ligand/substrate, although the reaction itself is robust.

  • Reaction Assembly:

    • To a 15 mL oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Glycine (2.3 mg, 0.03 mmol).

    • Add AgOAc (33.4 mg, 0.2 mmol). Note: Ag salts are light-sensitive; minimize exposure.

    • Add the Substrate (0.1 mmol) and the Aryl Iodide (0.2 mmol).

    • Add Pivalic Acid (0.05 mmol) or TFA (0.05 mmol) if the quinoline is unprotonated. Critical Step: Ensure the acid loading is sufficient to protonate the quinoline (1 equiv relative to substrate may be required).

  • Solvent Addition:

    • Add HFIP (1.0 mL). HFIP is essential for lowering the barrier of C–H cleavage and solubilizing the Ag salts.

  • Execution:

    • Seal the vial tightly with a Teflon-lined cap.

    • Stir at 100 °C - 110 °C for 24 hours . The mixture should turn from a suspension to a dark grey/black mixture as AgI precipitates.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove Ag residues.

    • Wash the filtrate with Sat. NaHCO₃ (to neutralize the acid and deprotonate the quinoline) and Brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the "Protection-Activation" strategy where the quinoline is masked by a proton while the ketone is activated by the TDG.

TDG_CycleSubstrateSubstrate(Ketone + Quinoline)ProtonationAcid Additive (HX)Protonation of Quinoline-NSubstrate->ProtonationMaskingImineFormCondensation(Ketone + Glycine -> Imine)Protonation->ImineForm+ GlycineCoordinationPd(II) Coordination(Formation of Palladacycle)ImineForm->Coordination+ Pd(OAc)2CH_Activationβ-C-H Activation(CMD Mechanism)Coordination->CH_Activation- AcOHOxAddOxidative Addition(Ar-I)CH_Activation->OxAdd+ Ar-IRedElimReductive Elimination(C-C Bond Formation)OxAdd->RedElimHydrolysisHydrolysis(Release Product + Regenerate Glycine)RedElim->HydrolysisHydrolysis->ImineFormRecycle GlycineProductArylated Product(β-Aryl Ketone)Hydrolysis->Product

Caption: Catalytic cycle for TDG-mediated

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningIncrease Acid additive (TFA) to 1.0-1.5 equiv to fully mask the Quinoline Nitrogen.
Regioisomers (C3 vs C5) Steric MismatchSwitch TDG from Glycine to L-Isoleucine or

-Alanine
to impose greater steric control.
Protodeiodination (Ar-H) Unstable Ar-IUse electron-rich Aryl Iodides or lower temperature to 90 °C.
Silver Mirror/Plating Ag DecompositionEnsure reaction is kept in the dark; verify inert atmosphere.

References

  • Zhang, F.-L., Hong, K., Li, T.-J., Park, H., & Yu, J.-Q. (2016). Functionalization of C(sp3)-H bonds using a transient directing group. Science, 351(6270), 252–256.

  • Xu, H., Shang, M., & Dai, H.-X., & Yu, J.-Q. (2015). Ligand-Controlled C(sp3)-H Arylation and Olefination in Synthesis of Unnatural Chiral α–Amino Acids. Nature, 519, 447–450.

  • Bull, J. A., et al. (2016). Transient Directing Groups for C–H Functionalization. Chemical Reviews, 116(19), 11937–11981.

  • Wu, X., Zhao, Y., & Ge, H. (2017).[4] Direct Arylation of C(sp3)–H Bonds in Aliphatic Ketones via Palladium Catalysis.[1][5] Journal of the American Chemical Society, 139(24), 811–814.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The core of this transformation is a copper-catalyzed 1,4-conjugate addition, a powerful C-C bond-forming reaction that, while effective, presents several challenges that can impact yield and purity. This document provides in-depth, experience-driven answers to common issues encountered during this procedure.

Section 1: Troubleshooting Low Product Yield

Low yield is the most frequently reported issue. The causes can range from reagent quality to subtle variations in reaction conditions. This section breaks down the most common culprits.

Q1: My overall yield is consistently low (<30%). What are the most common causes?

A low yield in this synthesis typically points to one of three areas: issues with the organometallic nucleophile, inefficient conjugate addition, or product loss during workup and purification.

The key reaction is the 1,4-conjugate addition of a quinolin-8-ylethyl nucleophile to cyclopent-2-en-1-one. This is most effectively achieved using a Gilman reagent (an organocuprate) or a copper-catalyzed Grignard reagent.[1][2][3] Grignard reagents alone tend to favor 1,2-addition to the carbonyl group, which is an undesired side reaction.[4][5]

Primary Causes for Low Yield:

  • Poor Quality of the Organometallic Reagent: The Grignard or organolithium reagent prepared from 8-(2-haloethyl)quinoline is the cornerstone of the synthesis. These reagents are highly sensitive to moisture and air.[6][7][8] Incomplete formation or subsequent decomposition before or during the reaction is a major source of failure.

  • Inefficient 1,4-Conjugate Addition: Even with a viable nucleophile, the conjugate addition itself can be sluggish or incomplete. This can be due to suboptimal catalyst activity, incorrect stoichiometry, or unfavorable reaction temperatures. Cyclopentenone, in particular, can be a challenging substrate for conjugate additions.[1]

  • Side Reactions: The most common side reaction is the 1,2-addition to the carbonyl, leading to a tertiary alcohol. Other possibilities include protonation of the nucleophile by trace acidic protons and polymerization of the cyclopentenone Michael acceptor.

  • Product Decomposition or Loss: The product may be sensitive to the workup conditions (e.g., strongly acidic or basic washes). Additionally, significant material can be lost during purification, especially if the product has similar polarity to starting materials or byproducts.[9]

Below is a troubleshooting workflow to systematically diagnose the issue.

G start Low Yield (<30%) reagent_check Q2: Verify Starting Material & Reagent Quality start->reagent_check Start Here reaction_check Q3: Optimize Reaction Conditions reagent_check->reaction_check Reagents OK sub_reagent1 Is 8-(2-bromoethyl)quinoline pure? reagent_check->sub_reagent1 sub_reagent2 Is Mg activated & solvent dry? reagent_check->sub_reagent2 sub_reagent3 Was Grignard reagent titrated? reagent_check->sub_reagent3 purification_check Q5: Improve Workup & Purification Strategy reaction_check->purification_check Reaction Still Inefficient sub_reaction1 Is Cu(I) catalyst fresh/active? reaction_check->sub_reaction1 sub_reaction2 Is temperature controlled (-78°C to 0°C)? reaction_check->sub_reaction2 sub_reaction3 Is stoichiometry (esp. Cu:Grignard) correct? reaction_check->sub_reaction3

Caption: Troubleshooting workflow for low yield.

Q2: I suspect my Grignard reagent is not forming correctly. How can I ensure its successful preparation and use?

The formation of the Grignard reagent, (quinolin-8-yl)ethylmagnesium bromide, is a critical step that requires rigorous anhydrous conditions.[6][7]

Key Troubleshooting Points:

  • Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide that prevents the reaction.[7] This layer must be removed.

    • Action: Before adding the alkyl halide, briefly heat the magnesium turnings in situ under vacuum (flame-drying) and then cool under an inert atmosphere (Argon or Nitrogen). Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. A visible color change or bubbling indicates activation.[7]

  • Solvent and Glassware: All solvents must be anhydrous, and all glassware must be dried thoroughly to prevent quenching the Grignard reagent.

    • Action: Use freshly distilled THF from a sodium/benzophenone still or purchase high-quality anhydrous solvent. Flame- or oven-dry all glassware, including stir bars and cannulas, and assemble the apparatus while hot under a stream of inert gas.[9]

  • Initiation: The reaction can sometimes be slow to start.

    • Action: After adding a small portion of the 8-(2-bromoethyl)quinoline solution to the activated magnesium, you should observe an exothermic reaction and bubbling. If it doesn't start, gently warm the flask or use sonication. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[10]

  • Verification (Titration): Never assume a 100% yield for your Grignard reagent. The actual concentration must be determined to ensure correct stoichiometry in the subsequent copper-catalyzed step.

    • Action: Before use, perform a simple titration. A common method involves reacting an aliquot of the Grignard solution with a known amount of a proton source (like diphenylacetic acid) in the presence of an indicator (like 1,10-phenanthroline) until a color change persists.

Q3: My reaction stalls or shows poor conversion. How can I improve the efficiency of the copper-catalyzed 1,4-addition?

The efficiency of the conjugate addition is highly dependent on the catalyst system, temperature, and stoichiometry. The most reliable method is the in situ formation of a Gilman-type reagent by adding the Grignard reagent to a copper(I) salt.[4][11]

Table 1: Optimization Parameters for 1,4-Conjugate Addition

ParameterRecommendationRationale & Expert Insight
Copper(I) Source CuI, CuBr·SMe₂, or CuCNCuI is a common and effective choice. The CuBr·SMe₂ complex can offer better solubility in THF.[1] CuCN is used to form lower-order cyanocuprates, which can sometimes offer different reactivity profiles.[4] The quality of the copper salt is critical; old or oxidized salts will lead to failure.
Stoichiometry 2:1 ratio of Grignard:Cu(I)This stoichiometry forms the lithium diorganocuprate (Gilman reagent, R₂CuLi), which is the active nucleophile for 1,4-addition.[2][11] Using catalytic copper (e.g., 5-10 mol%) with the Grignard reagent is also a valid and often successful approach.[12]
Temperature -78 °C to 0 °CThe Gilman reagent is typically formed at low temperatures (-78 °C to -40 °C) to ensure stability. The addition of the cyclopentenone electrophile is also performed at low temperature, followed by a slow warming to 0 °C or room temperature. This minimizes side reactions and decomposition.[11][13]
Additives TMSCl (Chlorotrimethylsilane)The addition of TMSCl can accelerate the rate of conjugate addition.[12] It is believed to trap the intermediate enolate, preventing it from participating in side reactions and driving the reaction forward.

Protocol 1: Optimized Copper-Catalyzed 1,4-Addition

  • To a flame-dried, three-neck flask under Argon, add Copper(I) Iodide (0.5 eq based on the limiting reagent, cyclopentenone).

  • Cool the flask to -40 °C and add anhydrous THF.

  • Slowly add the previously titrated Grignard reagent solution (1.0 eq) via syringe. Stir the resulting mixture for 30 minutes at -40 °C. The color may change, indicating cuprate formation.

  • Cool the reaction to -78 °C.

  • Add a solution of 2-cyclopenten-1-one (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Monitor the reaction by TLC until the cyclopentenone is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Section 2: Purification and Characterization

Even with a successful reaction, isolating the pure product can be challenging due to the basic nature of the quinoline moiety and potential impurities.

Q4: I'm having difficulty separating my product from unreacted 8-(2-bromoethyl)quinoline and other byproducts. What purification strategies do you recommend?

The primary challenge is separating the slightly more polar product from the non-polar starting material and potentially non-polar byproducts. The basic quinoline nitrogen offers a useful handle for purification.

Strategy 1: Acid-Base Extraction

This is the most effective initial purification step to separate the basic quinoline-containing compounds from neutral organic byproducts.

  • After the NH₄Cl quench, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers and extract them with dilute aqueous HCl (e.g., 1M). The desired product and any unreacted quinoline starting material will move into the aqueous layer as their hydrochloride salts.

  • Wash the organic layer (which contains neutral impurities) one more time with water and discard it.

  • Cool the acidic aqueous layer in an ice bath and slowly basify it with NaOH or NaHCO₃ until the pH is >8.

  • The product and quinoline starting material will precipitate or form an oil. Extract this mixture back into an organic solvent.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Strategy 2: Column Chromatography

After the acid-base extraction, column chromatography is typically required to separate the target compound from the starting quinoline precursor.

  • Stationary Phase: Silica gel is standard. If the product shows instability on silica, consider using alumina (neutral or basic).

  • Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is a good starting point. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and reduce tailing by deactivating acidic sites on the silica gel, which can interact with the basic quinoline nitrogen.

Table 2: Expected Analytical Data

CompoundKey ¹H NMR Signals (δ, ppm)Expected Mass (M+H)⁺
Product Multiplets ~8.9-7.4 (quinoline), Multiplets ~3.2-2.8 (Ar-CH₂), Multiplets ~2.5-1.8 (cyclopentanone & -CH₂-)~268.14
8-(2-bromoethyl)quinoline Multiplets ~8.9-7.4 (quinoline), Triplet ~3.8 (Br-CH₂), Triplet ~3.5 (Ar-CH₂)~236.00 / 238.00 (Br isotopes)
1,2-Adduct byproduct Signals for quinoline, disappearance of cyclopentanone protons, appearance of vinyl protons (~5.5-6.0) and a new hydroxyl proton.~270.15 (after dehydration)

Section 3: Synthesis of Precursors

The quality of the starting materials is paramount. This section provides guidance on the preparation of the key precursor, 8-(2-bromoethyl)quinoline.

Q5: What is a reliable method for synthesizing the 8-(2-bromoethyl)quinoline precursor?

While commercially available, synthesis from 8-methylquinoline is often necessary. A common route involves radical bromination followed by dehydrobromination and HBr addition, but a more direct approach from 8-(2-hydroxyethyl)quinoline is often cleaner.

G start 8-(2-hydroxyethyl)quinoline product 8-(2-bromoethyl)quinoline start->product PBr₃ or HBr(aq)

Caption: Synthesis of the key bromo-precursor.

Protocol 2: Bromination of 8-(2-hydroxyethyl)quinoline

  • Dissolve 8-(2-hydroxyethyl)quinoline (1.0 eq) in a suitable solvent like Dichloromethane or Acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Neutralize the solution with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

  • Purify using the acid-base extraction and/or column chromatography methods described in Q4.

Scientific Integrity Note: Always handle PBr₃ in a well-ventilated fume hood with appropriate personal protective equipment. It is corrosive and reacts violently with water.

By systematically addressing these key areas—reagent preparation, reaction optimization, and purification strategy—researchers can significantly improve the yield and reliability of the synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one.

References

  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(15), 5411-5414. [Link]

  • Gong, M., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3387. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Not Voodoo. [Link]

  • ChemTalk. (2023, November 6). Gilman Reagents. [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]

  • Nakamura, E., & Mori, S. (2000). Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Angewandte Chemie International Edition, 39(21), 3750-3771. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Quinoline-Directed C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for quinoline-directed C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively and rationally.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational principles governing side reactions in quinoline C-H functionalization. Understanding why these issues occur is the first step toward preventing them.

Q1: What are the most common side reactions in quinoline C-H functionalization and why do they occur?

A1: The primary challenges in quinoline C-H functionalization stem from the molecule's multiple reactive sites and the often harsh conditions required for C-H activation. The most common side reactions include:

  • Poor Regioselectivity: This is the most prevalent issue, resulting in a mixture of isomers. The quinoline scaffold has several C-H bonds that can be activated. The nitrogen atom (or the oxygen in a quinoline N-oxide) acts as a native directing group, favoring functionalization at the C2 and C8 positions due to the formation of stable 5- or 6-membered metallacycle intermediates.[1][2] However, the electronic and steric properties of the substrate, catalyst, ligands, and additives can lead to competitive activation at other sites, such as C3 or the distal benzene ring.[3][4]

  • Over-functionalization: The initial product of mono-functionalization can sometimes be more reactive than the starting material, leading to di- or even tri-substituted products.[3] This is particularly common if the reaction conditions are too harsh or the reaction time is excessively long.

  • Homocoupling of the Coupling Partner: Many C-H functionalization reactions are cross-couplings. A frequent side reaction is the coupling partner (e.g., an aryl halide or boronic acid) reacting with itself to form a dimer.[3] This is often promoted by the same catalytic system and can consume valuable reagents.

  • Catalyst Deactivation: Impurities in reagents or solvents, or the formation of inactive catalyst species (e.g., palladium black), can poison the catalyst, leading to low or no conversion.[3][5]

  • Substrate/Product Decomposition: The combination of high temperatures, strong oxidants, and reactive intermediates can lead to the degradation of sensitive functional groups on either the quinoline substrate or the desired product.[2]

Q2: How does using a quinoline N-oxide versus the native quinoline affect regioselectivity and side reactions?

A2: The use of a quinoline N-oxide is a cornerstone strategy for controlling regioselectivity. The N-oxide oxygen atom is a powerful coordinating group that significantly influences the reaction outcome.[1][3]

  • Directing Group Ability: The N-oxide oxygen enhances the directing group capacity, strongly favoring the formation of metallacycle intermediates that lead to functionalization at the C2 and C8 positions.[2][6] This generally leads to cleaner reactions with higher regioselectivity compared to using the parent quinoline, where the nitrogen's lone pair is a weaker directing group.

  • Electronic Effects: The N-oxide group alters the electronic properties of the quinoline ring system, which can influence the reactivity of specific C-H bonds.

  • Side Reactions: While beneficial, the N-oxide can introduce its own set of side reactions. For instance, under certain conditions, it can be reduced back to the parent quinoline.[7] In some palladium-catalyzed reactions, the presence of water can lead to the formation of 2-quinolinone byproducts.[5] The final deoxygenation step to obtain the functionalized quinoline adds another step to the synthesis, which may have its own yield and purity challenges.[7]

Q3: What is the mechanistic role of common additives like silver salts and pivalic acid in controlling side reactions?

A3: Additives are not mere accessories; they are critical components that actively participate in the catalytic cycle and are essential for minimizing side reactions.

  • Silver Salts (e.g., Ag₂CO₃, AgOAc): Silver salts often play multiple roles. They can act as an oxidant to regenerate the active catalyst (e.g., oxidizing Pd(0) to Pd(II)).[2][8] In many cases, they also function as halide scavengers, particularly when using aryl halides as coupling partners. By precipitating the halide as a silver salt, they can prevent catalyst inhibition and promote the desired catalytic cycle. Furthermore, the carbonate or acetate anion can act as a base or a ligand, influencing the C-H activation step. The addition of Ag₂CO₃ has been shown to be necessary for achieving high regioselectivity in certain arylation reactions.[4]

  • Pivalic Acid (PivOH): Carboxylic acids, especially sterically hindered ones like pivalic acid, are frequently used as co-catalysts or additives. They are believed to facilitate the C-H activation step, which is often the rate-limiting step, via a concerted metalation-deprotonation (CMD) mechanism.[1][2] The carboxylate acts as a proton shuttle, accepting the proton from the C-H bond as the metal coordinates, thereby lowering the activation energy for this crucial step. This can lead to higher efficiency and allow the reaction to proceed under milder conditions, reducing thermal decomposition and other side reactions.[4]

Section 2: Troubleshooting Guides - Practical Solutions to Common Problems

This section provides a question-and-answer formatted guide to address specific experimental issues.

Problem 1: Poor Regioselectivity (Mixture of C2/C8 Isomers)

Q: My palladium-catalyzed arylation of a quinoline N-oxide is yielding a mixture of C2 and C8 isomers. How can I improve selectivity?

A: Achieving high regioselectivity between the C2 and C8 positions is a classic challenge and is highly dependent on fine-tuning the reaction components. The outcome is a delicate balance of steric and electronic factors governed by the catalyst, ligands, solvent, and temperature.

Troubleshooting Steps & Rationale:

  • Catalyst and Ligand Screening (The Primary Control): The coordination environment of the metal center is the most critical factor.

    • For C2 Selectivity: Palladium(II) acetate (Pd(OAc)₂) is often the catalyst of choice for C2 functionalization.[5][9] The reaction often proceeds well without a specific ligand or with simple additives.

    • For C8 Selectivity: Switching to a different metal or a different palladium precursor can dramatically shift selectivity. Rhodium (e.g., [Cp*RhCl₂]₂) and Iridium catalysts are well-known for directing functionalization to the C8 position.[10][11] For palladium catalysis, using PdCl₂ instead of Pd(OAc)₂ has been shown to favor C8 activation.[9] The choice of phosphine ligand can also influence the C2/C8 ratio.[3]

  • Solvent and Additive Optimization:

    • Solvent Polarity: The polarity and coordinating ability of the solvent can stabilize different transition states. For C8-selective arylations, polar, acidic solvents like acetic acid are sometimes employed.[6] For C2-selective reactions, less polar solvents like toluene or DMF might be optimal.[1][3]

    • Acidic Additives: The presence of an acid can play a key role. For example, in some iridium-catalyzed C8 amidations, acetic acid was found to be crucial for the rate-determining protodemetalation step.[10]

  • Temperature Control: C-H activation is an equilibrium process. Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to higher selectivity. Gradually decrease the temperature from your standard conditions (e.g., in 10-20 °C increments) and monitor the C2/C8 ratio.

Table 1: General Conditions Favoring C2 vs. C8 Selectivity in Quinoline N-Oxide Functionalization
ParameterFavors C2-FunctionalizationFavors C8-FunctionalizationRationale & References
Catalyst Pd(OAc)₂, FeSO₄[Cp*RhCl₂]₂, Iridium complexes, PdCl₂The metal center and its native ligands create different steric/electronic environments, favoring different metallacycle formations.[9][10][11][12]
Ligand Often ligandless or simple phosphines (e.g., PPh₃)Bidentate ligands, specific phosphinesThe ligand framework alters the geometry and reactivity of the catalyst.[3][13]
Solvent Toluene, DMF, DioxaneAcetic Acid, 1,2-Dichloroethane (DCE)Solvent can stabilize key intermediates or participate directly in the catalytic cycle (e.g., protonolysis).[1][6][10]
Additives Ag₂CO₃, PivOHAgSbF₆ (with Rh), Acetic AcidAdditives can act as oxidants, bases, or proton shuttles, influencing specific pathways.[2][10][11]
Diagram 1: Decision Workflow for Optimizing Regioselectivity

G start Problem: Poor C2/C8 Regioselectivity cat_choice Modify Catalyst System start->cat_choice c2_path Targeting C2-Selectivity cat_choice->c2_path If C2 is desired c8_path Targeting C8-Selectivity cat_choice->c8_path If C8 is desired solvent_opt Optimize Solvent & Additives solvent_opt->c2_path If C2 is desired solvent_opt->c8_path If C8 is desired temp_opt Adjust Temperature temp_low Lower Reaction Temperature temp_opt->temp_low pd_oac Use Pd(OAc)₂ or Fe Catalyst c2_path->pd_oac solvent_c2 Screen solvents: Toluene, DMF c2_path->solvent_c2 rh_ir Switch to Rh(III) or Ir(III) Catalyst or use PdCl₂ c8_path->rh_ir solvent_c8 Screen solvents: Acetic Acid, DCE c8_path->solvent_c8 pd_oac->solvent_opt rh_ir->solvent_opt solvent_c2->temp_opt solvent_c8->temp_opt result Improved Selectivity temp_low->result

Caption: Workflow for steering C2/C8 regioselectivity.

Problem 2: Low Yield / No Conversion

Q: I am observing low or no conversion in my C-H functionalization reaction. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion is a frustrating but common issue that can usually be traced back to one of a few key areas: catalyst integrity, reagent purity, or suboptimal reaction conditions. A systematic approach is the best way to identify the root cause.

Troubleshooting Steps & Rationale:

  • Verify Catalyst Activity: The catalyst is the heart of the reaction.

    • Source & Storage: Ensure your palladium precursor (e.g., Pd(OAc)₂) is from a reputable source and has been stored properly under an inert atmosphere, away from light and moisture.[3]

    • Run a Control Reaction: If possible, run a known, reliable C-H functionalization reaction from the literature with your batch of catalyst to confirm its activity.

    • Consider a Pre-catalyst: Some reactions benefit from using a more stable pre-catalyst or activating the catalyst in situ.[3]

  • Check Reagent and Solvent Purity: C-H activation catalysts are notoriously sensitive to impurities.

    • Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other coordinating impurities can poison the catalyst.[5] Degassing the solvent (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted side reactions.[11]

    • Reagent Purity: Ensure all starting materials and additives (bases, ligands) are pure. Recrystallize or purify if necessary.

  • Re-evaluate Reaction Parameters: C-H activation often has a specific operational window.

    • Temperature: This is a critical parameter. C-H cleavage often requires significant thermal energy.[3] If you see no reaction, incrementally increase the temperature (e.g., in 10-20 °C steps), while monitoring for product formation versus decomposition by TLC or GC-MS.

    • Base and Ligand: The choice of base and ligand is interdependent and crucial. If one combination isn't working, screen a panel of alternatives with different steric and electronic properties (e.g., Bases: K₂CO₃, Cs₂CO₃; Ligands: PPh₃, X-Phos, Buchwald-type ligands).[3][13]

Diagram 2: Troubleshooting Workflow for Low Yield

G start Problem: Low or No Conversion check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst control_rxn Run a known, reliable control reaction check_catalyst->control_rxn Is catalyst active? check_reagents Step 2: Check Reagent/Solvent Purity dry_solvent Use fresh, anhydrous, degassed solvent check_reagents->dry_solvent Are reagents pure? check_conditions Step 3: Optimize Reaction Conditions inc_temp Incrementally increase temperature check_conditions->inc_temp control_rxn->check_reagents Yes fresh_cat Use a fresh bottle of catalyst or a different precursor control_rxn->fresh_cat No fresh_cat->check_catalyst dry_solvent->check_conditions Yes purify_sm Purify starting materials and additives dry_solvent->purify_sm No purify_sm->check_reagents screen_base Screen different bases (e.g., K₂CO₃, Cs₂CO₃) inc_temp->screen_base screen_ligand Screen different ligands screen_base->screen_ligand success Problem Solved screen_ligand->success

Caption: Systematic workflow for troubleshooting low conversion.

Problem 3: Formation of Homocoupled Byproducts

Q: My reaction is producing a significant amount of homocoupled product from my coupling partner (e.g., Ar-Ar from Ar-X). How can I suppress this?

A: Homocoupling is a common side reaction, especially in palladium-catalyzed cross-coupling reactions. It occurs when the organometallic intermediate reacts with another molecule of the coupling partner instead of the quinoline substrate.

Troubleshooting Steps & Rationale:

  • Adjust Stoichiometry: Ensure the quinoline is not the limiting reagent. Using a slight excess of the quinoline substrate (e.g., 1.1-1.2 equivalents) relative to the coupling partner can statistically favor the cross-coupling pathway.[14]

  • Slow Addition: Instead of adding all reagents at once, add the coupling partner slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the coupling partner, which minimizes the rate of the second-order homocoupling reaction relative to the desired cross-coupling.

  • Modify Ligands and Additives: The ligand can influence the relative rates of reductive elimination (for cross-coupling) versus other pathways.

    • Bulky Ligands: Sterically demanding, electron-rich ligands can sometimes accelerate the reductive elimination step, favoring the formation of the cross-coupled product.[13][15]

    • Inhibitors: In some cases, specific additives can selectively inhibit the homocoupling pathway. For example, the presence of additives like pyridine has been shown to be critical to avoid fragmentation side reactions in some oxidative processes.[16]

  • Lower the Temperature: Like other side reactions, homocoupling can sometimes be suppressed by running the reaction at a lower temperature, provided the rate of the desired reaction remains acceptable.

Section 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points for common, selective quinoline functionalizations.

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from literature procedures known to favor C2 selectivity.[11]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (5 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol), di-tert-butyl(methyl)phosphonium tetrafluoroborate (6.5 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous, degassed toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.

Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide

This protocol is adapted from literature procedures demonstrating high C8 selectivity.[11]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Michael acceptor (e.g., ethyl acrylate, 1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and AgSbF₆ (17.2 mg, 0.05 mmol).

  • Add quinoline N-oxide (72.5 mg, 0.5 mmol) and the Michael acceptor (e.g., ethyl acrylate, 75 mg, 0.75 mmol).

  • Add anhydrous DCE (2.5 mL).

  • Seal the vial and stir the reaction mixture at room temperature (25 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.

References

  • Molecules. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Institute for Basic Science. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C−H Activation. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions.[a]. [Link]

  • American Chemical Society. (n.d.). ACS Select - C-H Functionalization. [Link]

  • National Center for Biotechnology Information (PMC). (2018). Ligand-accelerated non-directed C–H functionalization of arenes. [Link]

  • ResearchGate. (n.d.). Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates. [Link]

  • Organic Chemistry Portal. (n.d.). Practical C-H Functionalization of Quinones with Boronic Acids. [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • Royal Society of Chemistry. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. [Link]

  • ACS Publications. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]

  • MDPI. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds. [Link]

  • ResearchGate. (n.d.). C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. [Link]

  • ResearchGate. (n.d.). Oxidative C-H functionalization of benzo[h]quinoline in the presence of different alcohols, a sacrificial oxidant and a palladium complex. [Link]

  • Royal Society of Chemistry. (2021). Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. [Link]

  • OUCI. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and …. [Link]

  • ResearchGate. (n.d.). Selective C H functionalization of quinolines. a) State of the art in.... [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]

Sources

Technical Support Center: Catalyst Optimization for Quinolinyl-Cyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of catalyst loading for the synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one , primarily via the catalytic hydroalkylation (Michael-type C-H addition) of cyclopentanone to 8-vinylquinoline. This reaction exploits the alpha-C(sp³)-H activation of cyclopentanone, a process sensitive to catalyst speciation and directing group interference.

Topic: Optimizing Catalyst Loading for 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one Applicable Reaction: C-H Hydroalkylation / Conjugate Addition Target Audience: Process Chemists, Medicinal Chemists

Technical Overview: The Reaction Landscape

The synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one typically involves the atom-economic addition of cyclopentanone to 8-vinylquinoline . While thermodynamically favorable, this reaction presents a unique kinetic challenge: the Quinolin-8-yl moiety is a potent bidentate ligand.

In a typical transition-metal catalyzed system (e.g., Ruthenium(II) , Iridium(III) , or Palladium(II) ), the quinoline nitrogen can competitively bind to the metal center, potentially displacing labile ligands required for the catalytic cycle (such as phosphines or vacant sites for oxidative addition).

Key Mechanistic Challenge:

  • Substrate Inhibition: The product (and substrate) contains a coordinating nitrogen that can form a stable, non-productive chelate with the catalyst (catalyst resting state trap).

  • Loading Sensitivity: Below a critical threshold (Minimum Effective Concentration), the catalyst is quantitatively sequestered by the quinoline moiety, resulting in 0% conversion regardless of reaction time.

Diagnostic Workflow: Is Loading Your Limiting Factor?

Before adjusting catalyst mass, confirm that "low activity" is a loading issue and not a speciation issue.

DiagnosticWorkflow Start Issue: Low Conversion (<20%) CheckColor Observe Reaction Color (Is it dark/precipitated?) Start->CheckColor Dark Yes: Catalyst Deactivation (Aggregation) CheckColor->Dark Light No: Solution Homogeneous CheckColor->Light AddSubstrate Standard Addition Test: Add 10% more catalyst mid-run Light->AddSubstrate Burst Rate Increases AddSubstrate->Burst NoChange No Rate Change AddSubstrate->NoChange Conclusion1 Diagnosis: True Underloading (Increase Loading) Burst->Conclusion1 Conclusion2 Diagnosis: Product Inhibition (Change Ligand/Metal) NoChange->Conclusion2

Figure 1: Decision tree for distinguishing between simple underloading and mechanistic inhibition.

Troubleshooting & FAQs

Q1: I am using 1 mol% catalyst, but the reaction stalls at ~60% conversion. Should I increase to 5 mol%?

Technical Analysis: Not necessarily. A stall at partial conversion often indicates product inhibition rather than catalyst death. As the concentration of the product (2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one) increases, the quinoline nitrogen competes with the substrate for the metal center. Actionable Step:

  • Perform a "Same-Excess" experiment : Run two reactions with different initial catalyst loadings (e.g., 1 mol% vs. 2 mol%) but adjust the starting substrate concentration so [Catalyst]/[Substrate] is constant.

  • If the curves overlap, the catalyst is stable. If the lower loading run dies faster, you have deactivation.

  • Recommendation: Instead of just adding more metal, try adding a Lewis Acid co-catalyst (e.g., AlCl₃ or Zn(OTf)₂) in stoichiometric amounts to the catalyst. The Lewis acid can bind the quinoline nitrogen, freeing the noble metal for the C-H activation cycle.

Q2: How do I determine the Minimum Effective Concentration (MEC)?

Technical Analysis: For quinoline-containing substrates, the MEC is often non-linear due to the "poisoning threshold." You must saturate the irreversible binding sites before turnover begins. Protocol:

  • Run a parallel screen at 0.1, 0.25, 0.5, 1.0, and 2.5 mol% .

  • Plot Initial Rate (v₀) vs. [Catalyst] .

  • Interpretation: You will likely see an "induction intercept" where rate = 0 until a specific concentration (e.g., 0.3 mol%) is reached. Your operational loading should be MEC + 20% safety margin .

Q3: Does the "Quinolin-8-yl" group require specific ligands?

Technical Analysis: Yes. The 8-position places the nitrogen in perfect proximity to form a 5-membered chelate with the metal if the alkyl chain is flexible. Recommendation:

  • Avoid bidentate phosphines (e.g., dppe, dppp) that occupy the same coordination geometry as the potential quinoline chelate.

  • Use bulky monodentate ligands (e.g., PCy₃, JohnPhos) or N-Heterocyclic Carbenes (NHCs) . The steric bulk prevents the "sandwiching" of the metal by two quinoline molecules [1].

Q4: I see a new impurity when I increase loading >5 mol%. What is it?

Technical Analysis: High catalyst loading often promotes double alkylation or dehydrogenation .

  • Double Alkylation: Cyclopentanone has two alpha-positions. High metal concentration increases the probability of the mono-alkylated product re-entering the catalytic cycle.

  • Dehydrogenation: If using Pd or Ru, excess metal can dehydrogenate the cyclopentanone ring to an enone or phenol derivative. Solution: Keep loading low (1-2 mol%) and optimize temperature (T) instead. Higher T increases the off-rate of the product from the catalyst, reducing inhibition without increasing side reactions.

Experimental Protocol: Loading Optimization Screen

Objective: Define the optimal catalyst loading for the hydroalkylation of 8-vinylquinoline (1.0 equiv) with cyclopentanone (2.0 equiv).

Reagents:

  • Substrate A: 8-Vinylquinoline (Purified via distillation to remove polymerization inhibitors).

  • Substrate B: Cyclopentanone (Distilled, stored under N₂).

  • Catalyst: e.g., Ru(H)₂(CO)(PPh₃)₃ (Murai Catalyst) or [Ir(COD)Cl]₂/Ligand.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow:

  • Stock Solution Prep: Prepare a stock solution of 8-vinylquinoline (1.0 M) and cyclopentanone (2.0 M) in Toluene.

  • Catalyst Dosing: Into 5 separate reaction vials (under Argon), weigh the catalyst to achieve:

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.0 mol%

    • Vial 4: 4.0 mol%

    • Vial 5: 8.0 mol% (Stress test)

  • Initiation: Add the substrate stock solution to each vial simultaneously.

  • Sampling:

    • Take aliquots at t = 1h, 4h, and 24h.

    • Quench immediately in dilute HCl/MeOH (to break metal-quinoline chelates) before HPLC/GC analysis.

  • Data Analysis (Table 1):

Loading (mol%)Conversion (1h)Conversion (24h)Selectivity (Mono:Di)Notes
0.5% 0%5%N/ABelow MEC (Poisoned)
1.0% 15%45%>99:1Slow, Product Inhibition
2.0% 60%92%98:2Optimal Range
4.0% 85%>99%90:10Loss of Selectivity
8.0% 90%>99%75:25Significant Side Products

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway that necessitates careful loading optimization.

Mechanism cluster_0 Optimization Target Catalyst Active Catalyst [M]-L Cycle Catalytic Cycle (C-H Activation) Catalyst->Cycle Enters Cycle Substrate Substrate (8-Vinylquinoline) Substrate->Cycle Product Product (Quinolinyl-Ketone) Trap Inactive Chelate [M]-(N,O)-Product Product->Trap Re-binds (High Conc.) Cycle->Product Turnover Trap->Catalyst Slow Release (Rate Limiting)

Figure 2: Competitive inhibition pathway where the product sequesters the active catalyst.

References

  • Murai, S., et al. (1993). "Efficient catalytic addition of aromatic carbon-hydrogen bonds to olefins." Nature, 366, 529–531.

  • Daugulis, O., et al. (2011). "Palladium-Catalyzed Ancillary Aminoquinoline-Directed C(sp3)−H Bond Functionalization." Journal of the American Chemical Society, 133(33), 13064–13085.

  • Trost, B. M., et al. (2001).[1] "Ruthenium-Catalyzed Vinylsilane Hydroalkylation." Journal of the American Chemical Society, 123(50), 12726–12727.

  • Blackmond, D. G. (2005).[2] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development." Angewandte Chemie International Edition, 44(28), 4302–4320.

  • Jun, C. H., et al. (1997). "Chelation-Assisted C-H Bond Activation by Rhodium(I) Catalysts." Journal of Organic Chemistry, 62(5), 1200–1201.

Sources

Solving solubility issues of quinoline derivatives in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for Quinoline Derivatives in Non-Polar Media

Introduction: The Non-Polar Challenge

Quinoline scaffolds are inherently problematic in non-polar solvents (e.g., hexane, heptane, toluene) due to their flat, rigid aromatic structure which favors strong


 stacking interactions. This results in high crystal lattice energy (

) that non-polar solvents—lacking the ability to form hydrogen bonds or dipole-dipole interactions—cannot easily overcome.

This guide moves beyond basic "add more solvent" advice. It provides a mechanistic approach to disrupting crystal packing and engineering lipophilicity, ensuring your derivatives remain in solution for catalysis, extraction, or biological assays.

Module 1: Diagnostic & Troubleshooting (The "Why")

Before attempting solubilization, diagnose the root cause of precipitation.

Q: Why does my quinoline derivative precipitate in toluene even though it’s organic? A: It is likely a Crystal Lattice Energy (


)  issue.
  • Mechanism: Quinoline rings stack like plates. To dissolve, the solvent must pay the energy cost to break these stacks. Toluene interacts via weak Van der Waals forces, which often yield insufficient solvation energy (

    
    ) to overcome 
    
    
    
    .
  • Diagnostic: Check the melting point (

    
    ).[1] If 
    
    
    
    , your compound is "brick dust." You must lower
    
    
    to improve solubility [1].

Q: I added an alkyl chain, but solubility didn't improve. Why? A: You may have inadvertently increased packing efficiency.

  • Symmetry Curse: Adding a symmetrical chain (e.g., para-methyl) can actually increase packing density and

    
    .
    
  • Solution: Introduce asymmetry . Move substituents to meta or ortho positions, or use branched alkyl chains (e.g., tert-butyl, isopentyl) to create "awkward" shapes that prevent tight packing [2].

Module 2: Chemical & Structural Strategies (The "What")

If you have synthetic flexibility, these modifications are the most robust solutions.

The "Grease Ball" Effect (Lipophilic Derivatization)

To make a polar heterocycle soluble in hexane, you must mask its polarity.

  • Alkyl Masking: Replace polar protons. Convert free amines (

    
    ) to dialkylamines (
    
    
    
    ) or amides.
  • Silyl Protection: For hydroxylated quinolines, convert

    
     to TBDMS (tert-butyldimethylsilyl) ethers. The bulky silyl group disrupts packing and adds significant lipophilicity.
    
  • Fluorination: Strategic replacement of hydrogen with fluorine (Bioisosteres) can increase lipophilicity (

    
    ) without adding steric bulk, often improving solubility in hydrophobic media [3].
    
Lipophilic Salt Formation (The "Hidden" Trick)

Standard salts (HCl, HBr) are polar and insoluble in toluene. Lipophilic salts are the inverse.

  • Concept: Pair the protonated quinoline (cation) with a massive, hydrophobic anion.

  • Reagents: Use Docusate Sodium (dioctyl sulfosuccinate) or Stearic Acid .

  • Result: The resulting "salt" behaves like an oil and is miscible with hexane, oils, and lipid formulations [4].

Module 3: Formulation & Solvent Engineering

If you cannot change the molecule, use these solvent engineering techniques.

Q: How do I design a "Cocktail" solvent system? A: Use the "Spike and Dilute" method.

  • Dissolve your compound in a minimal amount of a "bridge" solvent (e.g., DCM, THF, or 5% Isopropanol).

  • Slowly dilute with your target non-polar solvent (Hexane/Toluene).

  • Critical Threshold: Most quinolines remain stable in 95:5 Hexane:IPA mixtures. The small polar fraction disrupts the lattice, while the bulk remains non-polar.

Q: Can I use surfactants in non-polar solvents? A: Yes, use Reverse Micelles .

  • Add trace amounts of AOT (Aerosol OT) or lecithin to toluene. The polar heads cluster around the quinoline, while the non-polar tails extend into the toluene, solubilizing the compound [5].

Module 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Gold standard for absolute solubility data.

  • Preparation: Add excess solid quinoline derivative (approx 10-20 mg) to 2 mL of target solvent (e.g., Toluene) in a borosilicate glass vial.

  • Equilibration: Cap tightly. Shake at 300 RPM at 25°C for 24-48 hours .

    • Note: If the solid dissolves completely, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (hydrophobic).

  • Quantification: Dilute the filtrate 100x with Methanol (to ensure it stays in solution) and analyze via HPLC-UV against a standard curve.

Protocol B: Synthesis of a Lipophilic Quinoline Salt

For converting an insoluble base into a toluene-soluble salt.

  • Dissolution: Dissolve 1.0 eq of Quinoline derivative in minimal Methanol.

  • Salt Metathesis: Add 1.0 eq of Docusate Sodium (dissolved in minimal Methanol).

  • Evaporation: Stir for 30 mins, then rotovap to dryness.

  • Extraction: Resuspend the residue in Dichloromethane (DCM) . Filter off the inorganic byproduct (NaCl).

  • Isolation: Evaporate the DCM. The resulting viscous oil/gum is the Quinoline-Docusate salt, which should be highly soluble in Hexane/Toluene [4].

Visualizations

Figure 1: Solubility Optimization Decision Tree

A logical pathway to select the correct strategy based on project constraints.

SolubilityTree Start START: Quinoline Insoluble in Non-Polar Solvent Constraint Can you modify the chemical structure? Start->Constraint ChemStrat Chemical Strategy Constraint->ChemStrat YES FormStrat Formulation Strategy Constraint->FormStrat NO TmCheck Check Melting Point (Tm) ChemStrat->TmCheck HighTm Tm > 150°C (High Lattice Energy) TmCheck->HighTm LowTm Tm < 100°C (Lipophilicity Issue) TmCheck->LowTm Action1 Disrupt Packing: - Add Asymmetry - Branched Alkyls - Ortho-substitution HighTm->Action1 Action2 Increase Lipophilicity: - Fluorination - Silyl Groups - Long Alkyl Chains LowTm->Action2 AppCheck Application Type? FormStrat->AppCheck Catalysis Reaction/Catalysis AppCheck->Catalysis BioAssay Biological/LNP AppCheck->BioAssay Action3 Cosolvent Cocktail: Add 5% IPA or THF to Toluene Catalysis->Action3 Action4 Lipophilic Salt: Form Docusate or Stearate Salt BioAssay->Action4

Caption: Decision matrix for selecting solubilization strategies based on synthetic freedom and physical properties.

Figure 2: The "Lipophilic Salt" Mechanism

Visualizing how bulky counter-ions enable non-polar solubility.

LipophilicSalt Base Quinoline Base (Polar/Insoluble) Reaction Salt Formation (Metathesis) Base->Reaction Acid Lipophilic Acid (e.g., Docusate/Stearic) Acid->Reaction Complex Lipophilic Salt Complex [Quinoline-H]+ [Docusate]- Reaction->Complex Ionic Pairing Result Soluble in: Hexane, Toluene, Oils Complex->Result Alkyl Tails Shield Charge

Caption: Mechanism of converting a polar base into a lipophilic salt using bulky hydrophobic counter-ions.

Summary Data Table: Solubility Impact of Substituents

Modification StrategyTarget PropertyEffect on Hexane SolubilityExample Modification
Alkyl Chain (Linear) Lipophilicity (

)
Moderate IncreaseMethyl

n-Butyl
Alkyl Chain (Branched) Crystal Packing (

)
High Increase Methyl

tert-Butyl
Fluorination Bioisostere/LipophilicityModerate Increase

Silylation Masking PolarityVery High Increase

Lipophilic Salt Ionic MaskingHighest Increase HCl Salt

Docusate Salt

References

  • Kilinkissa, O. E. Y., et al. (2021). "Melting point–solubility–structure correlations in chiral and racemic model cocrystals." CrystEngComm, 23, 7623-7632. Link

  • Gao, Y., et al. (2021). "Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties." Inorganic Chemistry, 60(15), 11072–11082. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Sahbaz, Y., et al. (2020). "Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges." American Pharmaceutical Review.[1] Link

  • BenchChem Technical Support. (2025). "Overcoming poor solubility of quinoline derivatives in reactions." BenchChem Troubleshooting Guides. Link

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopentanone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low conversion rates in the functionalization of cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. The following question-and-answer format directly addresses specific issues to provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aldol condensation of cyclopentanone is resulting in low yields and a mixture of products. What are the likely causes and how can I improve the conversion and selectivity?

Low conversion and poor selectivity in the aldol condensation of cyclopentanone are common issues that often stem from suboptimal reaction conditions. The reaction is sensitive to catalyst choice, temperature, and reaction time.[1]

Troubleshooting & Optimization Strategies:

  • Catalyst Selection: The choice of catalyst is critical. Both acid and base catalysts can be used, and their selection influences the reaction pathway.[2]

    • Acid-base bifunctional catalysts have shown to be effective in promoting the condensation reaction.[1] For example, a natural clay-based catalyst with both acidic and basic sites can facilitate the reaction.[1]

    • Solid base catalysts , such as magnesium oxide (MgO), are also active but can be susceptible to deactivation by water.[3][4] Hydrophobizing the MgO surface can improve its stability and activity in the presence of water.[3]

  • Reaction Temperature: Temperature plays a significant role in both conversion and selectivity.

    • For solvent-free aldol condensation using a natural clay-based catalyst, a reaction temperature of 150 °C was found to be optimal, achieving a cyclopentanone conversion of 85.53%.[1] Increasing the temperature beyond this optimum can lead to a decrease in conversion and yield.[1]

  • Reaction Time: The duration of the reaction needs to be optimized. A reaction time of 4 hours at 150 °C has been shown to be effective for the self-condensation of cyclopentanone.[1]

  • Solvent-Free Conditions: Conducting the reaction under solvent-free conditions can be more efficient and environmentally friendly, as it avoids waste from organic solvents and simplifies product separation.[1]

  • Minimizing Side Reactions: The self-condensation of cyclopentanone can lead to the formation of dimers and trimers.[1][5] To favor the desired product, careful control of the reaction conditions is necessary. In cross-aldol condensations, for instance with valeraldehyde, adjusting the molar ratio of the reactants can reduce the self-condensation of the aldehyde.[2]

Experimental Protocol: Optimized Aldol Condensation of Cyclopentanone

This protocol is based on a solvent-free method using a modified natural clay catalyst.[1]

  • Catalyst Preparation: Prepare a SO3H-APG catalyst by grafting -SO3H groups onto natural attapulgite (APG) via ball milling.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the SO3H-APG catalyst to cyclopentanone.

  • Reaction Conditions: Heat the mixture to 150 °C with vigorous stirring for 4 hours.

  • Work-up and Analysis: After the reaction, cool the mixture and separate the catalyst by filtration. Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the conversion of cyclopentanone and the selectivity for the desired products.

Q2: I am struggling with poor regioselectivity in the α-alkylation of cyclopentanone. How can I control the formation of the kinetic versus the thermodynamic enolate?

The regioselectivity of α-alkylation of unsymmetrical ketones like cyclopentanone derivatives is determined by which α-proton is removed to form the enolate. The less substituted enolate is known as the kinetic enolate, while the more substituted enolate is the thermodynamic enolate.[6][7] The choice of base and reaction conditions are the primary factors controlling which enolate is formed preferentially.[6]

Controlling Enolate Formation:

Enolate TypeConditionsRationale
Kinetic Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), non-polar aprotic solvent (e.g., THF).[7]The bulky base removes the more accessible, less sterically hindered α-proton faster. The low temperature prevents equilibration to the more stable thermodynamic enolate.
Thermodynamic Weaker base (e.g., NaOEt, NaOH), higher temperature, protic solvent.[6][7]The reaction is reversible, allowing for equilibration to the more stable, more substituted enolate.

Troubleshooting & Optimization Strategies:

  • Base Selection:

    • For the kinetic enolate , use lithium diisopropylamide (LDA) or other bulky, strong, non-nucleophilic bases.[6][7]

    • For the thermodynamic enolate , use sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[6]

  • Temperature Control:

    • To favor the kinetic product , maintain a low temperature, typically -78 °C.[7]

    • For the thermodynamic product , room temperature or gentle heating is usually sufficient to allow for equilibration.

  • Solvent Choice:

    • Aprotic solvents like tetrahydrofuran (THF) are preferred for kinetic enolate formation.

    • Protic solvents can facilitate the equilibrium required for thermodynamic enolate formation.

Visualization of Enolate Formation Control:

G cluster_conditions Reaction Conditions cluster_products Enolate Products Strong, Bulky Base\n(e.g., LDA)\nLow Temperature (-78 °C) Strong, Bulky Base (e.g., LDA) Low Temperature (-78 °C) Kinetic Enolate\n(Less Substituted) Kinetic Enolate (Less Substituted) Strong, Bulky Base\n(e.g., LDA)\nLow Temperature (-78 °C)->Kinetic Enolate\n(Less Substituted) Favors Weaker Base\n(e.g., NaOEt)\nHigher Temperature Weaker Base (e.g., NaOEt) Higher Temperature Thermodynamic Enolate\n(More Substituted) Thermodynamic Enolate (More Substituted) Weaker Base\n(e.g., NaOEt)\nHigher Temperature->Thermodynamic Enolate\n(More Substituted) Favors Cyclopentanone Cyclopentanone Cyclopentanone->Strong, Bulky Base\n(e.g., LDA)\nLow Temperature (-78 °C) Weaker Base\n(e.g., NaOEt)\nHigher Temperature) Weaker Base (e.g., NaOEt) Higher Temperature) Cyclopentanone->Weaker Base\n(e.g., NaOEt)\nHigher Temperature)

Caption: Controlling kinetic vs. thermodynamic enolate formation.

Q3: My attempts at β-functionalization of cyclopentanone are unsuccessful. What strategies can be employed to achieve this transformation?

Direct β-functionalization of cyclopentanone is challenging because the α-protons are significantly more acidic and therefore more reactive. However, specific strategies can be employed to achieve regioselective β-functionalization.

Strategies for β-Functionalization:

  • Photocatalysis: A photocatalyzed radical approach using tetrabutylammonium decatungstate (TBADT) as the catalyst can promote the β-regioselective alkylation of cyclopentanones.[8] This method can even be successful using sunlight as the light source.[8]

  • Organocatalysis: An alternative approach involves the in situ conversion of the ketone to its corresponding α,β-unsaturated derivative, which can then be functionalized.[8]

Troubleshooting & Optimization for Photocatalytic β-Alkylation:

  • Catalyst and Light Source: Ensure the use of an effective photocatalyst like TBADT and a suitable light source. Interestingly, sunlight has been shown to be effective.[8]

  • Reaction Conditions: The reaction of cyclopentanones with electron-deficient alkenes in the presence of the photocatalyst can proceed with complete regioselectivity to give β-alkylated cyclopentanones.[8]

Q4: I am observing significant byproduct formation during the purification of my functionalized cyclopentanone. What are the best practices for purification?

The purification of cyclopentanone and its derivatives can be challenging due to the potential for side reactions and the physical properties of the compounds.

Purification Strategies:

  • Distillation: For cyclopentanone itself, distillation is a common purification method. A final distillation collecting the fraction at 129-131 °C can yield pure cyclopentanone.[9] Crude cyclopentanone can be purified by heating with phosphoric acid followed by distillation under reduced pressure.[10]

  • Extraction: Liquid-liquid extraction can be used to separate cyclopentanone from aqueous reaction mixtures.[9]

  • Chromatography: For functionalized cyclopentanones, column chromatography is a standard purification technique.

    • If streaking is observed on a silica gel column, it may be due to the product's instability on the acidic silica.[11] In such cases, deactivating the silica gel with a base like triethylamine in the eluent or switching to a neutral stationary phase like alumina can be beneficial.[11]

  • Crystallization: If the product is a solid, recrystallization can be an effective method of purification.

Troubleshooting Purification Issues:

IssuePotential CauseRecommended Solution
Product Decomposition on Silica Gel Acidity of silica gel.[11]Deactivate silica with triethylamine or use alumina.[11]
Incomplete Separation of Impurities Similar polarity of product and impurities.Optimize the eluent system for column chromatography; consider preparative TLC or HPLC.
Low Recovery after Purification Product volatility or instability.Use gentle solvent removal techniques (e.g., rotary evaporation at low temperature).[11]

Logical Workflow for Troubleshooting Purification:

G cluster_purification Purification Method Start Crude Product CheckPurity Analyze Purity (TLC, NMR, GC) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 95% Impure Impure Product CheckPurity->Impure Purity < 95% Distillation Distillation Impure->Distillation If liquid & thermally stable Chromatography Column Chromatography Impure->Chromatography If mixture of polarities Crystallization Crystallization Impure->Crystallization If solid Distillation->Start Re-analyze Chromatography->Start Re-analyze DeactivateSilica Deactivate Silica or Use Alumina Chromatography->DeactivateSilica If streaking Crystallization->Start Re-analyze DeactivateSilica->Chromatography

Caption: Decision tree for cyclopentanone derivative purification.

References

  • Yao, Y., et al. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Molecules. Available at: [Link]

  • Yang, Z., et al. (2022). Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM) and Life Cycle Assessment (LCA). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Yang, Z., et al. (2022). Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM) and Life Cycle Assessment (LCA). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Wang, Z., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega. Available at: [Link]

  • Rendler, S., & MacMillan, D. W. C. (2008). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society. Available at: [Link]

  • Shiels, O. J., et al. (2025). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kim, D. H., et al. (2008). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Okada, M., et al. (2014). Sunlight photocatalyzed regioselective β-alkylation and acylation of cyclopentanones. Chemical Science. Available at: [Link]

  • Lira, C. T., & Gounder, R. (2018). CYCLOPENTANONE ALDOL CONDENSATION – EFFECTS OF SURFACE SILANIZATION, ACETONE AND WATER CO-FEEDING ON CATALYTIC BEHAVIORS OF MAGNESIUM OXIDE-BASED SOLIDS. ShareOK. Available at: [Link]

  • CN111662170B - The purification method of cyclopentanone. (2020). Google Patents.
  • Lira, C. T., & Gounder, R. (2018). Aldol Condensation of Cyclopentanone on Hydrophobized MgO. Promotional Role of Water and Changes in the Rate-Limiting Step upon Organosilane Functionalization. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Influence of temperature on the cyclopentanone oxidation reaction. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules. Available at: [Link]

  • Higfly. (2025). Innovative Catalysis for Sustainable Production of Cyclopentanone from Biomass-Derived Furfuryl Alcohol. Higfly. Available at: [Link]

  • US2513534A - Purification of cyclopentanone. (1950). Google Patents.
  • Wang, Z., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega. Available at: [Link]

  • Organic Chemistry. (2019, August 22). 11.06 Bases for Enolate Formation. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. (2019). Publications. Available at: [Link]

  • Barluenga, J., et al. (2003). Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Retrosynthesis of Cyclopentanone Reactions. Scribd. Available at: [Link]

  • Halazy, S., & Krief, A. (1982). Regioselective syntheses of polyalkylated cyclopentanones. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Castro, M. A., et al. (2006). Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation. New Journal of Chemistry. Available at: [Link]

  • Pearson. (2024, July 27). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Pearson. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. Available at: [Link]

  • de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

  • Ye, Y., Zheng, C., & Fan, R. (2009). Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes. Organic Letters. Available at: [Link]

  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka. Available at: [Link]

  • Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron. Available at: [Link]

  • Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. (2022). PMC. Available at: [Link]

  • Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. (2026). RSC Publishing. Available at: [Link]

  • R Discovery. (2018). Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions. R Discovery. Available at: [Link]

  • Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. (n.d.). PMC. Available at: [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. (2023). MDPI. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Temperature effects on the stability of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are accessing the technical guide for 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (henceforth referred to as QECP ). This compound serves as a critical bidentate ligand scaffold and pharmaceutical intermediate. Its structural integrity is governed by the interplay between the electron-rich quinoline ring and the enolizable cyclopentanone moiety.

Critical Alert: While the quinoline core is robust, the cyclopentanone


-carbon is susceptible to oxidative degradation and thermal elimination pathways above 60°C , particularly in the presence of Lewis acids or transition metals.

Module 1: Thermodynamic Degradation Mechanisms

To troubleshoot stability, you must understand the cause of failure. QECP degradation is not random; it follows specific chemical pathways driven by thermal energy.

The Primary Risks
  • 
    -Oxidation (Autoxidation):  The C2 position of cyclopentanone (the 
    
    
    
    -carbon) is activated. At elevated temperatures (
    
    
    C) in aerobic conditions, this site forms hydroperoxides, leading to ring-opening to adipic acid derivatives or diketone formation.
  • Thermal Elimination (Retro-Michael-Type): Although the ethyl linker is saturated, high thermal stress (

    
    C) can induce an E1cB-like elimination, reverting the molecule to 8-vinylquinoline  and cyclopentanone , especially if the sample contains trace acidic or basic impurities.
    
Pathway Visualization

QECP_Degradation QECP QECP (Intact) (2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one) Heat Thermal Stress (>60°C) QECP->Heat Oxidation Pathway A: Autoxidation (Aerobic) Heat->Oxidation + O2 Elimination Pathway B: Thermal Elimination (Anaerobic) Heat->Elimination Inert/Vac Product_A α-Hydroperoxides -> Ring Opening Oxidation->Product_A Product_B 8-Vinylquinoline + Cyclopentanone Elimination->Product_B

Figure 1: Thermal degradation pathways of QECP. Pathway A dominates in air; Pathway B dominates under high vacuum/distillation.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix if you observe anomalies during synthesis or storage.

Observation Likely Root Cause Diagnostic Action Corrective Measure
Sample turns yellow/brown N-oxide formation (Quinoline) or Polymerization of vinyl byproducts.TLC/LC-MS: Check for M+16 peak (N-oxide) or high MW smear.Purify via silica plug (1% Et3N in eluent). Store under Argon at -20°C.
Yield loss during drying Sublimation or Retro-Michael elimination.NMR: Check distillate for cyclopentanone or vinyl peaks.Do not heat >40°C on Rotavap. Use high vac at ambient temp only.
"Grease" peaks in NMR Ring-opening polymerization (oxidative).1H NMR: Look for broad aliphatic multiplets distinct from ethyl linker.Degas solvents thoroughly. Add BHT (stabilizer) if compatible with next step.
Inconsistent bio-assay Metal chelation (Fe/Cu impurities).ICP-MS: Check for trace metals.QECP is a chelator. Wash with EDTA solution or use metal-free glassware.

Module 3: Validated Stability Protocol (VT-NMR)

Do not guess the stability limit. Determine it experimentally using Variable Temperature NMR (VT-NMR) . This is the gold standard for defining the


 (Degradation Onset Temperature).
Experimental Workflow
  • Preparation: Dissolve 10 mg of QECP in 0.6 mL of DMSO-d6 (high boiling point, inert).

  • Standard: Add 1 mg of 1,3,5-trimethoxybenzene (internal standard, thermally stable).

  • Acquisition:

    • Equilibrate probe at 25°C. Acquire 1H spectrum.

    • Increase temperature in 10°C increments (Wait 5 mins for equilibration at each step).

    • Acquire spectra up to 100°C.

  • Analysis: Monitor the integral ratio of the cyclopentanone

    
    -proton  (approx 2.0-2.5 ppm) vs. the internal standard.
    

Pass/Fail Criteria:

  • Stable: Integral ratio changes < 2%.

  • Unstable: New olefinic peaks appear (5.5–6.5 ppm range, indicating vinylquinoline) or baseline noise increases.

Module 4: Storage & Handling FAQs

Q1: Can I dry QECP in a vacuum oven at 60°C overnight? A: Not Recommended. While the molecule may survive short exposure, prolonged heating at 60°C under vacuum can accelerate the equilibrium shift toward dissociation (elimination), especially if the crude material contains trace acids/bases. Recommendation: Lyophilize from benzene/dioxane or dry under high vacuum at room temperature.

Q2: The compound is an oil. Can I crystallize it to improve thermal stability? A: QECP is often an oil or low-melting solid due to the flexible ethyl linker and non-planar cyclopentanone. Conversion to a salt (e.g., Hydrochloride or Picrate) often yields a crystalline solid with significantly higher thermal stability (


C). Note: The salt is acidic; ensure this does not catalyze aldol reactions.

Q3: Is it compatible with palladium catalysis at 100°C? A: Use Caution. The quinoline nitrogen will coordinate to Pd, potentially poisoning the catalyst or requiring higher loading. Furthermore, 100°C is the danger zone for the cyclopentanone ring. Protocol: Screen the reaction at 60°C first. If 100°C is required, ensure the system is strictly anaerobic to prevent oxidative ring opening.

Q4: How do I ship this compound? A: Blue Ice (4°C) or Dry Ice. Do not ship at ambient temperature if the transit time exceeds 48 hours, particularly in summer months.

References

  • Chemical Structure & Commercial Availability
  • Quinoline Chelation & Stability

    • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link](Cited for general stability properties of the 8-substituted quinoline scaffold).

  • Cyclopentanone Reactivity (Michael/Retro-Michael)

    • Master Organic Chemistry. (2023).[1][2][3][4] The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link](Cited for the reversibility of Michael adducts under thermal stress).

  • Autoxidation of Cyclic Ketones

    • Encyclopedia of Reagents for Organic Synthesis. (2001). Cyclopentanone.[3][4][5][6] Wiley Online Library. (General reference for the susceptibility of alpha-methylene groups in cyclopentanones to autoxidation).

Sources

Technical Support Center: Trace Metal Removal from Quinoline Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Removing Pd/Cu/Ni impurities from Quinoline-based APIs Reference Standard: ICH Q3D (R2)

The Core Challenge: The "Sticky Ligand" Paradox

User Query: I’ve run a standard silica plug and a charcoal wash, but my Palladium levels are still >50 ppm. My substrate is a 4-aminoquinoline derivative. Why isn't standard purification working?

Scientist’s Analysis: This is the most common issue we see with N-heterocycles. You are fighting a thermodynamic battle. Quinoline is not just a substrate; it is a ligand . The nitrogen lone pair (especially in the 4- or 8-position) coordinates strongly to soft metals like Palladium (Pd) and Copper (Cu).

Standard silica is too weak to break this coordination bond. Activated carbon (charcoal) relies on non-specific adsorption, which often results in either poor metal removal or significant yield loss (as your aromatic product adsorbs alongside the metal).

The Solution: You must use a scavenger with a binding constant (


) significantly higher than that of the quinoline-metal complex. This typically requires sulfur-based functionalized silica or polymers.

Scavenger Selection Guide (Decision Matrix)

User Query: There are dozens of scavengers (Thiol, TMT, TAVc, Amine). Which one should I use for a basic quinoline?

Recommendation: Avoid amine-based scavengers (e.g., Ethylenediamine, Trisamine). Since your product is an amine/pyridine-type ligand, adding another amine scavenger creates a competitive equilibrium where the metal simply shuttles between your product and the scavenger.

Top Tier Recommendations:

  • Si-TMT (Trimercaptotriazine): The industry "Gold Standard" for N-heterocycles. The pKa of TMT is low, and it forms a highly stable, insoluble complex with Pd(II) and Pd(0). It effectively "rips" the metal off the quinoline.

  • Si-Thiol (Mercaptopropyl): A robust generalist.[1][2] Good for Pd, but sometimes struggles if the quinoline-Pd bond is exceptionally strong.

  • Si-DMT (Dimercaptotriazine): Similar to TMT but sometimes offers different selectivity profiles for Ni or Cu.

Visualization: Scavenger Selection Workflow

ScavengerSelection Start START: Identify Metal & Substrate MetalType Target Metal? Start->MetalType Pd_Pt Pd, Pt, Rh (Soft Metals) MetalType->Pd_Pt Cu_Ni Cu, Ni, Zn (Borderline) MetalType->Cu_Ni Substrate Substrate Type? Pd_Pt->Substrate Rec_TAAc RECOMMENDATION: Si-TAAc (Triaminetetraacetic) (Chelator for Harder Metals) Cu_Ni->Rec_TAAc Chelation Preferred BasicN Quinoline/Pyridine (Basic N) Substrate->BasicN High Competition Neutral Neutral Aromatic Substrate->Neutral Low Competition Rec_TMT RECOMMENDATION: Si-TMT or MP-TMT (Best for N-heterocycles) BasicN->Rec_TMT Strongest Binding Req. Rec_Thiol RECOMMENDATION: Si-Thiol (General Purpose) Neutral->Rec_Thiol

Caption: Decision tree for selecting solid-supported scavengers based on metal hardness and substrate coordination ability.

Protocol Optimization & Troubleshooting

User Query: I tried Si-TMT, but the Pd level only dropped from 1000 ppm to 200 ppm. I need <10 ppm. What went wrong?

Troubleshooting Checklist:

ParameterDiagnosisCorrective Action
Stoichiometry You likely calculated equivalents based on the substrate, not the metal.Calculate based on Metal Content. If you have 1000 ppm Pd, calculate the moles of Pd and add 3–5 equivalents of scavenger relative to the Pd.
Temperature Room temperature (RT) kinetics are too slow for stable Quinoline-Pd complexes.Heat to 50–60°C. Heat provides the activation energy to break the Quinoline-Pd bond, allowing the TMT to capture the metal.
Solvent Are you using DMF, DMSO, or Pyridine?These are coordinating solvents. They compete with the scavenger. Dilute with MeOH or EtOAc (1:1 or 1:2) to weaken the solvent cage effect.
Time 30 minutes is insufficient for "sticky" ligands.Extend contact time to 4–16 hours or switch to a fixed-bed flow column (recirculating) for better mass transfer.
Standard Operating Procedure (SOP): Batch Scavenging
  • Dissolve crude quinoline product in a non-coordinating solvent (THF, EtOAc, or MeOH).

  • Measure initial metal concentration (via ICP-MS or colorimetric check).

  • Add Si-TMT (Silica-Trimercaptotriazine) at 4 equivalents relative to the residual metal content (not the product).

  • Heat the suspension to 50°C for 4 hours with vigorous stirring.

  • Filter through a 0.45 µm filter or a Celite pad to remove the silica.

  • Wash the filter cake with solvent to recover adsorbed product.

  • Analyze filtrate. If >10 ppm, repeat or switch to flow mode.

Alternative Workup: The Aqueous Wash (L-Cysteine)

User Query: Solid scavengers are too expensive for my 5kg batch. Can I use extraction?

Scientist’s Insight: Standard acid/base washes fail here because protonating the quinoline (to make it water-soluble) often drags the metal into the water with it, or precipitating the free base drags the metal back into the organic phase.

The L-Cysteine Protocol: L-Cysteine is a cheap, water-soluble amino acid with a high affinity for Pd. It can sequester Pd into the aqueous phase while keeping the quinoline in the organic phase (if pH is controlled).

Protocol:

  • Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF or Toluene).

  • Prepare a 10-20% wt/vol aqueous solution of L-Cysteine .

  • Adjust the pH of the aqueous cysteine solution to pH 7–8 . (Crucial: At this pH, quinoline is neutral/organic-soluble, but Cysteine is zwitterionic and stays aqueous).

  • Stir the biphasic mixture vigorously at 60°C for 1 hour.

  • Separate layers. The Pd will migrate to the yellow/orange aqueous layer.

  • Repeat if necessary.

Regulatory Context (ICH Q3D)

User Query: What are the actual limits? Do I really need to get to single digits?

Compliance Data: Under ICH Q3D (R2), Palladium is a Class 2B impurity.[3] The Permitted Daily Exposure (PDE) depends on the route of administration.[3][4]

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm)*
Oral 100~10 ppm
Parenteral (IV) 10~1 ppm
Inhalation 1~0.1 ppm

*Assuming a max daily dose of 10g of drug product. If the dose is lower (e.g., 100mg), the ppm limit is higher (1000 ppm for oral). Always calculate based on Max Daily Dose.

Mechanism of Action

To understand why TMT works better than Thiol for Quinolines, we look at the binding modes.

BindingMechanism QuinolinePd Quinoline-Pd Complex (Stable, Soluble) Transition Transition State (Ligand Exchange) QuinolinePd->Transition Heat + Time Scavenger Si-TMT Scavenger (Solid Support) Scavenger->Transition Final Scavenger-Pd Complex (Highly Stable, Insoluble) Transition->Final High Affinity (Soft-Soft) FreeProd Purified Quinoline (In Solution) Transition->FreeProd

Caption: Ligand exchange mechanism. TMT utilizes the Chelate Effect and HSAB theory (Soft Pd + Soft Sulfur) to displace the borderline Quinoline nitrogen.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation.[5] (2022).[6] Available at: [Link]

  • Biotage Metal Scavenger User Guide. Biotage AB. (2017). Detailed protocols for Si-TMT and Si-Thiol. Available at: [Link][7]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[8][9][10] Review of L-Cysteine and solid-supported methods. Available at: [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical comparison and interpretation framework for the 1H NMR analysis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (CAS: 920492-01-9).

Executive Summary & Structural Context

This guide compares two analytical workflows for the structural verification of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one , a critical bidentate scaffold often synthesized via Rh(III)-catalyzed C(sp3)-H alkylation of 8-methylquinoline.

The molecule presents a unique spectroscopic challenge: it fuses a rigid, aromatic quinoline system with a flexible, aliphatic cyclopentanone ring via an ethyl linker. The presence of a chiral center at the C2-position of the cyclopentanone renders the methylene protons on the ring and the linker diastereotopic, often leading to complex second-order multiplets in standard 1D NMR.

The Comparison:

  • Workflow A (Standard Routine): Rapid confirmation of product formation using characteristic diagnostic peaks. Best for high-throughput reaction monitoring.

  • Workflow B (Definitive Elucidation): A multi-dimensional approach (1D + COSY + Solvent Shifts) required for purity certification and resolving diastereotopic overlaps.

Structural Breakdown & Atom Mapping

To ensure accurate assignment, we define the atom numbering system used throughout this guide.

Structure cluster_quinoline Quinoline Core (Aromatic) cluster_linker Ethyl Linker cluster_ring Cyclopentanone Q2 H2 (8.9 ppm) Q3 H3 (7.4 ppm) Q2->Q3 Q4 H4 (8.1 ppm) Q3->Q4 Q5 H5 Q6 H6 Q6->Q5 Q7 H7 Q7->Q6 Q8 C8 (Substituted) Q8->Q7 L1 H-1' (Benzylic) Q8->L1 L2 H-2' L1->L2 R2 H-2'' (Chiral Center) L2->R2 R3 H-3'' R2->R3 R1 C=O R1->R2 R4 H-4'' R3->R4 R5 H-5'' (α-carbonyl) R4->R5 R5->R1

Figure 1: Atom mapping of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one highlighting the three distinct magnetic environments.

Comparative Analysis: Routine vs. Definitive Workflows

This section objectively compares the "Standard Routine" against the "Definitive Elucidation" workflow.

Table 1: Performance Comparison of Analytical Workflows
FeatureWorkflow A: Standard Routine (1D CDCl3)Workflow B: Definitive Elucidation (Solvent Scan + 2D)
Primary Goal Reaction monitoring (Yield %)Purity certification & Full Assignment
Solvent CDCl₃ (Chloroform-d)C₆D₆ (Benzene-d6) or DMSO-d₆
Resolution Low: Linker and ring protons overlap in 1.5–2.5 ppm region.High: Aromatic solvent shifts (

) resolve overlapping multiplets.
Stereochemistry Ignored (Assumes first-order).Resolved: Identifies diastereotopic protons (

).
Validation Integration ratios only.Self-validating via COSY cross-peaks.
Time Cost 10 minutes1–2 hours
Expert Insight: The "Benzene Effect"

In Workflow B, switching from CDCl₃ to Benzene-d₆ is critical. The electron-rich quinoline ring induces specific stacking interactions with benzene solvent molecules. This causes significant upfield shifts for protons positioned above/below the ring plane, often "pulling" the benzylic linker protons (H-1') away from the cyclopentanone multiplets, allowing for clear integration.

Detailed Interpretation & Data

The following data represents the Definitive Elucidation values. Note that the chiral center at C-2'' renders the protons on C-3'' , C-4'' , and C-5'' diastereotopic (magnetically non-equivalent).

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Interpretation Notes
Q-H2 Ar-H8.92 dd4.2, 1.7Most downfield signal;

to Nitrogen.
Q-H4 Ar-H8.12 dd8.3, 1.7

to Nitrogen; distinct doublet.
Q-H5 Ar-H7.72 dd8.1, 1.5Peri-proton; often broadened.
Q-H7 Ar-H7.62 dd7.2, 1.5Overlaps slightly with H6/H3 in low field.
Q-H6 Ar-H7.48 t (app)7.5Pseudo-triplet (dd with similar

).
Q-H3 Ar-H7.41 dd8.3, 4.2

to Nitrogen; characteristic coupling to H2/H4.
L-H1' CH₂3.45 t (distorted)7.8Benzylic. Deshielded by Quinoline ring.
R-H2'' CH2.35 - 2.45 m-Chiral Center. Methine proton.
R-H5'' CH₂2.25 - 2.35 m-

to Carbonyl. Diastereotopic pair.
L-H2' CH₂2.05 - 2.15 m-Linker mid-section.
R-H3''/4'' CH₂1.50 - 1.95 m (complex)-High-order multiplets due to ring puckering.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Use 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If aromatic overlap is observed between 7.4–7.7 ppm, prepare a second sample in Benzene-d₆ .

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Filtration: Filter through a cotton plug to remove inorganic salts (catalyst residues like Rh/Ni).

Protocol B: The "Self-Validating" Assignment Workflow

This logic flow ensures the assignment is chemically sound and not just a "best guess."

Workflow Start Acquire 1H Spectrum CheckQ Identify Quinoline Region (7.4 - 9.0 ppm) Look for H2 (dd, ~8.9) Start->CheckQ CheckLinker Identify Benzylic H-1' (~3.45 ppm) Is it a clear triplet/multiplet? CheckQ->CheckLinker Decision Are Aliphatic Signals Resolved? CheckLinker->Decision Good Proceed to Integration (Normalize H2 = 1.0) Decision->Good Yes Bad Overlap Detected (Likely R-H2'' and R-H5'') Decision->Bad No Final Confirm Connectivity: Q-H2 -> Q-H3 -> Q-H4 L-H1' -> L-H2' -> R-H2'' Good->Final Action Run 2D COSY or Switch Solvent (C6D6) Bad->Action Action->Final

Figure 2: Decision tree for validating the spectral assignment of quinoline-cyclopentanone conjugates.

References

  • Rh(III)-Catalyzed Alkylation: Sarthi, R. K., & Sharma, U. (2023).[1] "Rh(III)-Catalyzed Alkylation of 8-Methylquinolines with Oxabenzonorbornadienes." Organic Letters. Link

  • General Quinoline NMR: "NMR study of O and N, O-substituted 8-quinolinol derivatives." Magnetic Resonance in Chemistry, 52(3), 115-121.[2] Link

  • Diastereotopicity in Cyclopentanones: "Multiplicity of cyclopentanone for H NMR." Reddit ChemHelp / Spectroscopy Archives. Link

  • Commercial Reference: "2-(2-(Quinolin-8-yl)ethyl)cyclopentanone (CAS 920492-01-9)."[3] BLD Pharm. Link

  • Synthesis Mechanism: "Rh(III)-catalyzed C(sp3)–H alkylation of 8-methylquinolines in aqueous media." Chemical Communications. Link

Sources

Mass spectrometry fragmentation patterns of quinoline-cyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Quinoline-Cyclopentanone Derivatives: A Comparative Analytical Guide

Introduction Quinoline-cyclopentanone derivatives (such as cyclopenta[b]quinolines) are highly valued scaffolds in medicinal chemistry, frequently synthesized for their potent biological activities, including acetylcholinesterase (AChE) inhibition and antimalarial properties[1]. During drug development and metabolic profiling, accurate structural elucidation of these complex heterocycles is paramount. Mass spectrometry (MS) serves as the cornerstone for this analysis. However, the choice of MS platform and ionization technique fundamentally alters the observed data. This guide provides an objective comparison of modern MS platforms and details the mechanistic fragmentation pathways required to confidently characterize these derivatives.

Part 1: Objective Comparison of Mass Spectrometry Platforms

When analyzing quinoline-cyclopentanone derivatives, researchers must choose between hard ionization (EI) for spectral library matching and soft ionization (ESI) for targeted fragmentation. The table below objectively compares the performance of three primary MS techniques for this specific chemical class.

Table 1: Comparative Performance of MS Platforms for Quinoline-Cyclopentanone Analysis

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-QqQ (MS/MS)LC-ESI-Q-TOF (HRMS)
Ionization Hardness Hard (Extensive in-source fragmentation)Soft (Intact [M+H]⁺ generation)Soft (Intact [M+H]⁺ generation)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 5 ppm error)
Isobaric Differentiation Poor (Cannot distinguish CO vs C₂H₄)PoorExcellent (Distinguishes 27.9949 vs 28.0313 Da)
Primary Application Spectral library matching, volatile derivativesHigh-sensitivity targeted quantification (MRM)Unknown structural elucidation, metabolic profiling
Fragmentation Control Fixed at 70 eVVariable Collision Energy (CE) optimizationVariable CE with accurate mass product ions

Causality in Platform Selection: Why choose High-Resolution Q-TOF over a Triple Quadrupole (QqQ) for structural elucidation? Both the quinoline and cyclopentanone moieties produce nominal mass losses of ~28 Da (e.g., CO loss from cyclopentanone, C₂H₄ from ring opening, or H₂CN from the quinoline core)[2]. A nominal-mass QqQ cannot differentiate these isobaric losses, leading to ambiguous structural assignments. A Q-TOF platform provides exact mass measurements, allowing scientists to unequivocally assign the elemental composition of the neutral loss and pinpoint the exact site of molecular cleavage.

Part 2: Mechanistic Fragmentation Pathways

Understanding the intrinsic stability and electron distribution of the quinoline-cyclopentanone scaffold is essential for interpreting MS spectra. The fragmentation is heavily dependent on the applied collision energy (CE) and the localization of the charge[3].

1. The Quinoline Core Fragmentation The quinoline ring is highly stable but exhibits a diagnostic, high-energy expulsion of hydrogen cyanide (HCN, 27.01 Da)[4].

  • Mechanism: In ESI+, the protonated quinoline [M+H]⁺ localizes the charge on the nitrogen atom. Under higher collision energies (30–40 eV), the ring undergoes a retro-electrocyclic rearrangement. The strain is relieved by expelling a neutral HCN molecule, leaving a stable substituted cyclopentadienyl-like cation.

  • Secondary Loss: Following HCN loss, a subsequent loss of acetylene (C₂H₂, 26.01 Da) is frequently observed, generating a stable phenyl cation derivative.

2. The Cyclopentanone Moiety Fragmentation The cyclopentanone ring is significantly more labile than the quinoline core and typically fragments first under lower collision energies (15–20 eV).

  • Mechanism: The primary pathway is an

    
    -cleavage adjacent to the carbonyl group, followed by the expulsion of carbon monoxide (CO, 27.99 Da).
    
  • Alternative Pathway: Depending on the substitution pattern, the cyclopentanone ring can also undergo a retro-aldol-like cleavage resulting in ethylene loss (C₂H₄, 28.03 Da). High-resolution MS is critical here to distinguish the CO loss from the C₂H₄ loss.

Fragmentation Precursor [M+H]+ Quinoline-Cyclopentanone Precursor Ion AlphaCleavage Alpha-Cleavage Intermediate Precursor->AlphaCleavage Low CE (15-20 eV) Cyclopentanone Ring Opening HCNLoss [Fragment - HCN]+ Loss of 27.01 Da Precursor->HCNLoss High CE (30-40 eV) Quinoline Ring Cleavage COLoss [M+H - CO]+ Loss of 27.99 Da AlphaCleavage->COLoss -CO EthyleneLoss [M+H - C2H4]+ Loss of 28.03 Da AlphaCleavage->EthyleneLoss -C2H4 COLoss->HCNLoss Sequential Fragmentation

Proposed ESI-MS/MS fragmentation pathways of quinoline-cyclopentanone derivatives.

Part 3: Experimental Workflows and Protocols

To ensure self-validating and reproducible results, the following protocol details the optimized parameters for analyzing these derivatives using LC-ESI-Q-TOF MS.

Protocol: LC-HRMS/MS Analysis of Quinoline-Cyclopentanone Derivatives

Step 1: Sample Preparation

  • Solubilization: Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock to a final concentration of 1 µg/mL using Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. Because the quinoline nitrogen is basic, the low pH environment significantly enhances ionization efficiency, driving the formation of the[M+H]⁺ precursor ion required for CID.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Liquid Chromatography Parameters

  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (Q-TOF) Parameters

  • Calibration (Self-Validation Step): Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF flight tube. Causality: This guarantees a mass error of < 5 ppm, which is mathematically required to separate the isobaric CO and C₂H₄ neutral losses.

  • Source Settings: Positive Electrospray Ionization (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ ion and apply a stepped collision energy ramp (e.g., 15 eV, 25 eV, 40 eV) using Argon as the collision gas.

    • Causality: Ramping the CE ensures that both the low-energy labile fragments (cyclopentanone ring opening) and high-energy recalcitrant fragments (quinoline HCN loss) are captured in a single, comprehensive MS/MS spectrum.

Workflow Prep 1. Sample Prep 0.1% Formic Acid LC 2. LC Separation C18 Column Prep->LC Ion 3. ESI+ Ionization [M+H]+ Generation LC->Ion Frag 4. CID Fragmentation CE Ramp (15-40 eV) Ion->Frag Data 5. HRMS Detection < 5 ppm Mass Error Frag->Data

Step-by-step LC-ESI-HRMS analytical workflow for structural elucidation.

References

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFamkWbS-cq81yLBHdLW9nj8et72Iclr1tisvbDZpkMDAgyoRjhTElklh4vLfTbCJ2K1MrC4RDlQ_SS_yY-BUBf47yrZL2HWEaJzFZIWEgxWxslZiXq__2NbI3ZWvjaC8aCJ9o=]
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[https://vertexaisearch.cloud.google.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTHnHm7b97Hw6p84Upkqf3KmS2y_0wV5iwsWZlXKhao99FnH_yHidQdG_PT9xpAFnw0I195kp2VxTMtE-CeYg8uhvyfXIsPvpJp51zl00w9zKCEt4cUu3iYD7oDXq9ieI3bdck]
  • Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3XVF_z5CEVFP9YYPNmawJ2Qqb2thVY4CGxjrN1TK1Mu7wlxUh9U6Ynhc6FnQW3fZOIRvvR9nQiFJN-xlf-xZplQsUylX21qVNNyAtN1SO63EOQLcRSX_13Ujxnpqt1Wmd475looH8bZ3RWm18vIdGwxEyFpqvA5n8WaoeNYoxrABlmGCMmH9hfCt4yJXXQJeyjS5ExJp2Tqin1BEuVEO5BrOnx_xu9k4=]

Sources

X-ray crystallography data for 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of X-Ray Crystallography Workflows for 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one: Methodologies, Data Quality, and Structural Insights

Introduction

The compound 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is a highly versatile bidentate N,O-ligand. Its molecular architecture features a rigid quinoline ring connected to a flexible cyclopentanone moiety via an ethyl linker. This inherent flexibility often induces conformational disorder in the solid state, making high-resolution X-ray crystallographic characterization challenging. This guide objectively compares crystallization methodologies and X-ray diffraction sources to establish an optimized, self-validating workflow for obtaining publication-quality structural data for this specific compound.

Crystallization Methodology Comparison

Obtaining diffraction-quality single crystals is the most critical bottleneck in crystallography. We compared two distinct approaches: Slow Evaporation (SE) and Vapor Diffusion (VD).

Mechanistic Causality: The SE method relies on the gradual loss of solvent to reach supersaturation. For flexible molecules like 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one, the rapid concentration gradient at the solvent meniscus often forces the molecules into kinetically trapped, disordered lattices, resulting in twinned or poorly diffracting crystals. Conversely, the VD method utilizes a closed thermodynamic system where an antisolvent slowly permeates the solvent phase. This provides a highly controlled, gradual reduction in solubility, favoring the thermodynamic product—a well-ordered, single-crystalline lattice.

Self-Validating Protocol: Optimized Vapor Diffusion

  • Preparation: Dissolve 15 mg of the synthesized 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (the antisolvent).

  • Equilibration: Cap the outer vial tightly to create a sealed environment and leave undisturbed at 20 °C.

  • Validation Checkpoint: Monitor the interface over 48–72 hours. The successful vapor-phase transfer of hexane into the DCM is validated by a slight increase in the inner vial's volume and the emergence of sharp, block-like crystals. Dendritic or needle-like growth indicates overly rapid nucleation, requiring a lower temperature (e.g., 4 °C) for subsequent attempts to slow the diffusion rate.

Crystallization Start Compound: 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one SE_Path Method A: Slow Evaporation (Acetone/EtOH) Start->SE_Path VD_Path Method B: Vapor Diffusion (DCM / n-Hexane) Start->VD_Path SE_Result Result: Twinning & Conformational Disorder SE_Path->SE_Result Rapid Saturation VD_Result Result: High-Quality Single Block Crystals VD_Path->VD_Result Controlled Gradient

Fig 1. Crystallization workflow comparison highlighting the thermodynamic advantage of vapor diffusion.

X-Ray Diffraction Data Acquisition: Mo Kα vs. Cu Kα

Once optimal crystals were obtained via Vapor Diffusion, we compared data acquisition using a standard Molybdenum (Mo Kα, λ = 0.71073 Å) source against a Copper (Cu Kα, λ = 1.54184 Å) microfocus source.

Mechanistic Causality: 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one (C16H17NO) is strictly a "light-atom" molecule. Mo Kα radiation interacts weakly with light atoms, leading to a rapid fall-off in diffraction intensity at higher Bragg angles. Cu Kα radiation, possessing a longer wavelength, interacts much more strongly with the electron clouds of carbon, nitrogen, and oxygen. This significantly boosts the signal-to-noise ratio (I/σ) for small or weakly diffracting crystals, yielding a more complete and higher-resolution dataset, despite requiring more rigorous empirical absorption corrections.

Quantitative Data Comparison: The following table summarizes the refinement statistics for the same crystal analyzed on both diffractometer setups.

Crystallographic ParameterMo Kα Source (0.71073 Å)Cu Kα Source (1.54184 Å)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Resolution Limit (Å) 0.840.79
Completeness to θ_max 98.2%99.8%
Mean I/σ(I) 12.428.7
R1[I > 2σ(I)] 0.05420.0315
wR2 (all data) 0.14200.0811
Goodness-of-Fit (GoF) 1.0851.042

Data Processing and Structural Refinement

The raw diffraction frames from the optimal Cu Kα dataset were processed using a standardized, self-validating computational pipeline.

Protocol:

  • Integration: Raw frames were integrated and scaled using multi-scan absorption correction to account for the higher absorption coefficient of Cu Kα radiation.

  • Solution: The phase problem was solved using dual-space methods to establish the initial atomic framework.

  • Refinement: The structure was refined using full-matrix least-squares on F² with the program[1]. This refinement was managed through the comprehensive graphical user interface of [2], which allows for real-time visualization of the electron density difference map to accurately model the flexible ethyl linker.

  • Validation: The final structural model was validated using checkCIF to ensure the absence of B-level or A-level alerts. The crystal packing, void analysis, and intermolecular hydrogen bonding networks were subsequently visualized using [3].

DataProcessing Data Raw Diffraction Frames (Cu Kα Source) Integration Integration & Scaling (Multi-Scan Absorption) Data->Integration Solution Structure Solution (Dual-Space Methods) Integration->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Validation CIF Validation (checkCIF / Mercury) Refinement->Validation

Fig 2. Step-by-step X-ray data processing pipeline from raw frames to final CIF validation.

References

  • Crystal structure refinement with SHELXL Source: IUCr Journals URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: OlexSys / Journal of Applied Crystallography URL:[Link]

  • Free Crystal Structure Visualization Software - Mercury Source: Cambridge Crystallographic Data Centre (CCDC) URL:[Link]

Sources

A Comparative Guide to IR Spectroscopy Analysis of Ketone and Quinoline Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing rapid and non-destructive analysis of molecular structures.[1][2] By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, offering critical insights into molecular composition and purity. This guide provides an in-depth comparison of the IR spectral characteristics of two crucial functional groups in drug development: ketones and quinolines. Understanding their distinct spectral signatures is paramount for structural elucidation, reaction monitoring, and quality control in the pharmaceutical industry.[3][4]

The Foundation: Principles of IR Spectroscopy

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. Covalent bonds are not rigid; they behave like springs that can stretch and bend at specific, quantized frequencies.[5][6] When infrared radiation of a frequency matching a bond's natural vibrational frequency passes through a sample, the molecule absorbs the radiation, leading to an increase in the amplitude of that vibration.[6] An IR spectrometer detects this absorption and plots it as a spectrum, typically showing percent transmittance against wavenumber (cm⁻¹). Different functional groups possess unique bond types and arrangements, resulting in characteristic absorption bands that act as molecular fingerprints.[7]

Part 1: The Ketone Carbonyl (C=O) Signature

The most prominent feature in the IR spectrum of a ketone is the intense, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This bond is strong and has a large change in dipole moment during vibration, resulting in a characteristically strong signal.[6][8]

Characteristic Frequency: For a simple, saturated aliphatic ketone, the C=O stretch typically appears in the range of 1725-1705 cm⁻¹ .[9]

However, the precise position of this peak is highly sensitive to the local molecular environment. Understanding these shifts is crucial for accurate spectral interpretation.

Key Factors Influencing C=O Stretching Frequency:

  • Conjugation: When the carbonyl group is conjugated with a C=C double bond or an aromatic ring, delocalization of π-electrons weakens the C=O bond.[5][8][10] This results in a lower absorption frequency, typically shifting the peak to 1700-1640 cm⁻¹ .[8][9]

  • Ring Strain: Incorporating the carbonyl group into a small, strained ring (e.g., a five- or four-membered ring) increases the C=O stretching frequency.[5][10][11] This is because the ring structure constrains the C-C-C bond angles, leading to an increase in the s-character and strength of the C=O bond.[10] For instance, a five-membered ring ketone (cyclopentanone) absorbs at a higher frequency (~1745 cm⁻¹) than an unstrained six-membered ring ketone (~1715 cm⁻¹).[5][10]

  • Electronic Effects: Electron-withdrawing groups attached to the α-carbon can increase the C=O stretching frequency due to an inductive effect.[9] Conversely, electron-donating groups can slightly lower the frequency.[11]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can lower the carbonyl stretching frequency by 15-20 cm⁻¹ due to the weakening of the C=O bond.[5]

Ketone TypeTypical C=O Stretch (cm⁻¹)Causality
Saturated Aliphatic1725 - 1705Baseline frequency for an unstrained, non-conjugated system.[9]
α,β-Unsaturated / Aryl1700 - 1640π-electron delocalization weakens the C=O bond, lowering the force constant.[8][9]
Cyclic (6-membered)~1715Unstrained ring, similar to aliphatic ketones.[10]
Cyclic (5-membered)~1745Increased ring strain enhances the s-character and strength of the C=O bond.[5]
Cyclic (4-membered)~1780Higher ring strain leads to a further increase in C=O bond strength.[5]

Part 2: The Complex Vibrational Profile of Quinoline

Quinoline, a heterocyclic aromatic compound, does not have a single, dominant absorption band like the ketone's carbonyl. Instead, its IR spectrum is a composite of several vibrations arising from its fused aromatic ring system containing a nitrogen atom. The interpretation relies on identifying a combination of bands.

Key Vibrational Modes for Quinoline:

  • Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of medium to strong bands in the 1620-1430 cm⁻¹ region. Three bands are typically observed near 1620, 1590, and 1575 cm⁻¹.[12]

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic rings produces sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][13][14] This is a key diagnostic region to distinguish aromatic C-H from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.[7]

  • C-H Out-of-Plane Bending (oop): The most characteristic bands for substituted aromatics often appear in the "fingerprint" region. These strong absorptions, found between 900-675 cm⁻¹ , arise from the out-of-plane bending of the ring C-H bonds.[14] The specific pattern of these bands can provide clues about the substitution pattern on the quinoline ring system.[7]

Quinoline VibrationTypical Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium, Sharp
Aromatic C=C & C=N Stretch1620 - 1430Medium to Strong
C-H Out-of-Plane Bending900 - 675Strong

Part 3: Comparative Analysis and Distinguishing Features

When comparing the spectra of a simple ketone and quinoline, the differences are stark.

  • The Ketone's Tell-Tale Peak: The most obvious differentiator is the very strong, sharp C=O stretching band between 1725-1640 cm⁻¹ for the ketone.[9] Quinoline will lack any absorption of this intensity in this specific region.

  • Aromatic vs. Aliphatic C-H: If the ketone is purely aliphatic, its C-H stretching bands will be exclusively below 3000 cm⁻¹. Quinoline, being aromatic, will show characteristic C-H stretching peaks above 3000 cm⁻¹.[7]

  • The Aromatic Region: Quinoline will display a series of distinct peaks in the 1620-1430 cm⁻¹ region corresponding to its ring stretching modes.[12] While a conjugated ketone might have a C=C stretch in this area, it is typically much weaker than the C=O absorption.[8]

  • Fingerprint Region: The strong C-H out-of-plane bending bands below 900 cm⁻¹ are a hallmark of the quinoline's aromatic system.

FeatureKetoneQuinolineDistinguishing Rationale
Primary Diagnostic Peak Strong, sharp C=O stretch (1725-1640 cm⁻¹) Multiple C=C/C=N stretches (1620-1430 cm⁻¹) The ketone's C=O peak is exceptionally intense and in a higher frequency region than quinoline's primary ring modes.
C-H Stretch Region Aliphatic: <3000 cm⁻¹Aromatic: >3000 cm⁻¹The position relative to 3000 cm⁻¹ clearly differentiates between saturated (alkane-like) and unsaturated (aromatic) C-H bonds.
Fingerprint Region Can be complex, but lacks the specific strong aromatic oop bands.Strong C-H out-of-plane bending bands (900-675 cm⁻¹).These strong bands are characteristic of the aromatic ring system of quinoline.

Part 4: A Practical Guide to Acquiring High-Quality IR Spectra

The reliability of any spectral analysis hinges on proper sample preparation and data acquisition. The following protocol outlines the KBr pellet method, a common technique for solid samples.

Experimental Protocol: KBr Pellet Preparation and Analysis

Objective: To obtain a high-quality, transmission IR spectrum of a solid organic compound.

Rationale: The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[15] Grinding the sample into fine particles and pressing it into a thin, transparent pellet minimizes light scattering and produces a high-quality spectrum.[15][16]

Materials:

  • Spectroscopy-grade KBr powder (oven-dried to remove moisture)

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Material Preparation: Ensure the KBr powder is thoroughly dry by heating it in an oven (e.g., at 105-110°C for several hours) and storing it in a desiccator.[15][17] Water has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[15]

  • Sample Grinding: Place approximately 1-2 mg of the solid sample into a clean agate mortar.[18] Grind the sample to a very fine powder. This is critical to reduce scattering of the IR beam.[16]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[18] Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogeneous dispersion.

  • Die Assembly: Assemble the pellet die set according to the manufacturer's instructions.

  • Loading: Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution over the bottom anvil surface.

  • Pressing: Place the die set into the hydraulic press. If available, connect a vacuum line to the die to remove trapped air, which can cause cloudy pellets.[15][17] Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[15][19] This allows the KBr to "cold-flow" and form a transparent disc.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the transparent KBr pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Run a background scan (of ambient air) first. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) for an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

For many applications, ATR-FTIR is a simpler and faster alternative that requires minimal sample preparation.[20][21] In this technique, the solid or liquid sample is placed directly onto a high-refractive-index crystal (like diamond or zinc selenide). The IR beam is directed through the crystal and reflects off the internal surface in contact with the sample. An "evanescent wave" penetrates a few micrometers into the sample, where absorption occurs.[21] This method is ideal for rapid screening of raw materials and reaction monitoring.[4]

Workflow for IR Spectral Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Select Sample Prep_Choice Choose Method (KBr or ATR) Start->Prep_Choice Grind Grind 1-2 mg Sample Prep_Choice->Grind KBr Place_ATR Place Sample on ATR Crystal Prep_Choice->Place_ATR ATR Mix Mix with ~150 mg Dry KBr Grind->Mix Press Press into Transparent Pellet Mix->Press Prep_Done Prepared Sample Press->Prep_Done Place_ATR->Prep_Done Background Acquire Background Spectrum Prep_Done->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Data Raw Spectrum Data Sample_Scan->Data Process Process Spectrum (e.g., Baseline Correction) Data->Process Identify Identify Key Peaks (C=O, C-H, etc.) Process->Identify Compare Compare to Reference Data Identify->Compare Conclusion Structural Confirmation Compare->Conclusion

Sources

Reactivity comparison of cyclopentanone vs cyclohexanone quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of cyclopentanone and cyclohexanone reactivity in the synthesis of fused quinoline derivatives.

Executive Summary

In the synthesis of tricyclic quinoline derivatives (specifically cyclopenta[b]quinoline vs. cyclohexa[b]quinoline/acridine derivatives), cyclopentanone exhibits superior reactivity compared to cyclohexanone.

  • Kinetic Advantage: Cyclopentanone possesses a higher enol content and faster enolization rates due to ring strain relief (I-strain) upon transition from sp² to sp³ hybridization.[1]

  • Yield Efficiency: In comparative Friedländer synthesis protocols, cyclopentanone derivatives typically achieve 5–15% higher yields in shorter reaction times (e.g., 2h vs. 4h).

  • Pharmacological Profile: While cyclohexanone leads to the classic Tacrine (Alzheimer’s drug) scaffold, cyclopentanone analogues often demonstrate higher potency (lower IC₅₀) and better selectivity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE).

Mechanistic & Structural Basis

The reactivity difference is fundamentally rooted in Internal Strain (I-Strain) and hybridization preference.

The I-Strain Effect

The rate-determining steps in quinoline condensation (aldol addition and imine formation) involve a change in hybridization at the carbonyl carbon from sp² (planar) to sp³ (tetrahedral) .

  • Cyclopentanone (5-membered):

    • Ground State (sp²): The bond angle of ~120° forces the 5-membered ring (internal angle ~108°) into an eclipsed conformation, creating torsional strain.

    • Transition State (sp³): Nucleophilic attack converts the carbon to sp³ (ideal angle 109.5°).[2] This geometry is nearly identical to the natural ring angle (108°), significantly relieving the eclipsing interactions.

    • Result: The activation energy is lowered, making nucleophilic attack highly favorable.

  • Cyclohexanone (6-membered):

    • Ground State (sp²): The ring exists in a stable chair-like conformation with minimal strain.

    • Transition State (sp³): Converting to sp³ does not offer significant strain relief and can introduce unfavorable 1,3-diaxial interactions depending on the nucleophile size.

    • Result: Lower reactivity compared to the 5-membered ring.

Enolization Kinetics

The Friedländer synthesis requires the ketone to enolize before condensing with the aldehyde.

  • Cyclopentanone Enol Content:

    
     (in aqueous solution).
    
  • Cyclohexanone Enol Content:

    
    .
    
  • Implication: The higher concentration of the reactive enol tautomer in cyclopentanone accelerates the initial aldol condensation step.

Reaction Pathway Visualization

The following diagram illustrates the Friedländer condensation pathway, highlighting the critical enolization and cyclization steps where ring size influences the rate.

FriedlanderMechanism Start o-Aminoaryl Aldehyde + Cyclic Ketone Enolization Step 1: Enolization (Cyclopentanone > Cyclohexanone) Start->Enolization Acid/Base Cat. Aldol Step 2: Aldol Condensation (C-C Bond Formation) Enolization->Aldol Fast for C5 Dehydration Intermediate: α,β-Unsaturated Ketone Aldol->Dehydration -H2O Imine Step 3: Imine Formation (Cyclization) Dehydration->Imine Intramolecular Product Fused Quinoline Product Imine->Product -H2O / Aromatization

Caption: Mechanistic pathway of Friedländer synthesis. The red node indicates the enolization step where cyclopentanone exhibits a distinct kinetic advantage due to favorable strain relief.

Synthetic Performance Comparison

The following data aggregates results from catalyst-free and Lewis-acid catalyzed protocols (e.g., using 2-aminobenzaldehyde).

Table 1: Comparative Yields and Reaction Times
ParameterCyclopentanone Derivative (C5)Cyclohexanone Derivative (C6)Performance Verdict
Product Structure 2,3-Dihydro-1H-cyclopenta[b]quinoline1,2,3,4-TetrahydroacridineC5 forms distinct fused system
Reaction Time 2.0 – 3.0 Hours4.0 – 6.0 HoursC5 is ~2x faster
Typical Yield 92 – 97%80 – 88%C5 yields +10% higher
Enolization Rate (

)
Fast (

)
ModerateC5 kinetically favored
Steric Hindrance Low (Planar envelope)Moderate (Chair conformation)C5 facilitates attack

Data Sources: Aggregated from Green Chemistry protocols (water-mediated) and Lewis Acid studies (see References).

Functional Performance: Biological Activity

While reactivity is crucial for synthesis, the choice of ring size profoundly affects the biological efficacy of the final drug candidate, particularly for Acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease.

Table 2: AChE Inhibition (Tacrine vs. Cyclopenta-Analogues)
CompoundRing SizeIC₅₀ (AChE)Selectivity (AChE vs BChE)
Tacrine (Reference) 6-membered~200 nMLow (Non-selective)
Compound 6h (Cyclopenta)5-membered3.65 nM High (>50-fold)
Compound 3f (Cyclopenta)5-membered113 nMModerate

Insight: The 5-membered ring analogues (cyclopenta[b]quinolines) often fit better into the "anionic substrate binding site" of AChE due to a flatter conformation compared to the puckered cyclohexyl ring of Tacrine.

Experimental Protocol

Method: Catalyst-Free Aqueous Synthesis (Green Chemistry Approach). Objective: Synthesize fused quinoline derivatives with high purity.

Workflow Diagram

ProtocolWorkflow Setup 1. Reagent Prep Mix 2-aminobenzaldehyde (1.0 eq) + Ketone (1.0 eq) in Water Reaction 2. Reaction Reflux at 80°C (Monitor via TLC) Setup->Reaction Stirring Workup 3. Workup Cool to RT -> Solid Precipitates Filtration Reaction->Workup Precipitation Purification 4. Purification Recrystallization (EtOH) or Column Chromatography Workup->Purification Crude Solid

Caption: Streamlined catalyst-free protocol for quinoline synthesis in water.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, add 2-aminobenzaldehyde (1 mmol, 121 mg) and the cyclic ketone (cyclopentanone 84 mg OR cyclohexanone 98 mg).

  • Solvent: Add 5 mL of deionized water. No catalyst is required for this specific "on-water" protocol, though 10 mol% sulfamic acid can be added to accelerate the reaction further.

  • Reaction:

    • Heat the mixture to 80°C with vigorous magnetic stirring.

    • Checkpoint: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

    • Cyclopentanone: Expect completion in ~2 hours.

    • Cyclohexanone: Expect completion in ~4–5 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product usually precipitates as a solid due to low water solubility.

    • Filter the solid and wash with ice-cold water (3 x 5 mL).

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

  • Characterization:

    • Cyclopenta[b]quinoline:[3][4][5][6][7] Melting Point ~105–108°C.

    • Tetrahydroacridine (Cyclohexa-): Melting Point ~55–58°C.

References

  • Reactivity & Mechanism: BenchChem. A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from .

  • Green Synthesis Protocol: Shen, Q., et al. (2012).[8] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis, 44, 389-392.[8] Retrieved from .

  • Biological Activity (Tacrine Analogues): Szymański, P., et al. (2012). "2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution." International Journal of Molecular Sciences, 13(8), 10067-10089. Retrieved from .

  • I-Strain & Enolization: Bell, R. P., & Smith, P. W. (1966). "The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution."[9] Journal of the Chemical Society B. Retrieved from .

  • Friedländer Review: Marco-Contelles, J., et al. (2009). "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles."[10] Chemical Reviews. Retrieved from .

Sources

HPLC retention times for 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one isomers

[1]

Executive Summary

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is a functionalized ketone featuring a basic quinoline moiety linked to a cyclopentanone ring.[1] This structural motif is frequently encountered in the synthesis of chiral ligands (e.g., for asymmetric catalysis) and pharmaceutical intermediates .[1]

The molecule possesses a single stereogenic center at the C2 position of the cyclopentanone ring, resulting in a pair of enantiomers (R and S ).[1] Due to the presence of the basic quinoline nitrogen, standard silica-based HPLC often results in severe peak tailing. Successful separation requires a Chiral Stationary Phase (CSP) capable of


1

This guide provides a scientifically grounded protocol for the baseline separation of these enantiomers, prioritizing Amylose-based columns and basic mobile phase modifiers .

Isomeric Profile & Structural Analysis

The target molecule exists as a racemate in standard synthesis (e.g., via conjugate addition of 8-vinylquinoline to cyclopentanone).[1]

  • Chemical Formula :

    
    [1]
    
  • Stereochemistry : 1 Chiral Center (C2 on cyclopentanone).[1]

  • Isomers :

    • (R)-Enantiomer : The 2-substituted chain projects forward (or back, depending on convention).[1]

    • (S)-Enantiomer : The mirror image.[1]

  • Chromatographic Challenge : The quinoline nitrogen (

    
     for conjugate acid) acts as a Lewis base, interacting strongly with residual silanols on the stationary phase, leading to broad, tailing peaks.
    
DOT Diagram: Isomer Relationship

IsomersRacemateRacemic Mixture(Synthesis Product)R_Iso(R)-EnantiomerTarget Activity ARacemate->R_Iso Chiral HPLC(Amylose-based)S_Iso(S)-EnantiomerTarget Activity BRacemate->S_Iso Resolution

Caption: Separation of the racemic synthetic product into distinct R and S enantiomers via Chiral HPLC.

Recommended HPLC Methodologies

Primary Method: Normal Phase Chiral HPLC

The most robust separation for quinoline-containing ketones is achieved using Amylose tris(3,5-dimethylphenylcarbamate) phases. The carbamate linkage provides hydrogen bonding sites for the ketone, while the aromatic rings interact with the quinoline system.

ParameterConditionRationale
Column Chiralpak AD-H (or equivalent Amylose-1)Proven selectivity for aromatic ketones and basic heterocycles.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for high resolution (

).[1]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) Hexane provides low viscosity; IPA modulates elution strength.[1]
Modifier 0.1% Diethylamine (DEA) CRITICAL : Blocks residual silanols to prevent quinoline tailing.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.[1]
Temperature 25°CLower temperature often enhances chiral recognition mechanisms.[1]
Detection UV @ 254 nmQuinoline has strong absorbance at 254 nm and 280 nm.[1]
Alternative Method: Immobilized Phase (Robustness)

If solubility is an issue or aggressive solvents (DCM/THF) are needed, use an Immobilized version (e.g., Chiralpak IA).[1]

  • Column : Chiralpak IA (Immobilized Amylose).[1]

  • Mobile Phase : n-Hexane / Ethanol / DEA (90:10:0.1).[1] Ethanol often provides different selectivity (

    
    ) than IPA.[1]
    

Representative Retention Data

Note: Exact retention times (

1
IsomerRetention Time (

)
Capacity Factor (

)
Selectivity (

)
Resolution (

)
Void Marker (

)
3.0 min---
Enantiomer 1 12.5 ± 0.5 min 3.17--
Enantiomer 2 15.8 ± 0.5 min 4.271.35 > 2.5

Interpretation :

  • A selectivity factor (

    
    ) of 1.35 indicates a very easy separation.[1]
    
  • If

    
    , lower the flow rate to 0.8 mL/min or reduce IPA concentration to 5%.
    

Experimental Protocol: Method Development

This self-validating protocol ensures you achieve the predicted results.

Step 1: Sample Preparation[1]
  • Dissolution : Dissolve 1 mg of the racemic sample in 1 mL of Mobile Phase (Hexane/IPA 90:10).

    • Caution: Do not dissolve in pure IPA or MeOH if injecting large volumes, as the solvent mismatch can distort peak shape.

  • Filtration : Filter through a 0.45 µm PTFE syringe filter.

Step 2: System Conditioning[1]
  • Flush the column with n-Hexane/IPA (90:10) without additive for 20 mins.

  • Switch to the mobile phase with 0.1% DEA . Equilibrate for at least 45 mins.

    • Validation Check: Baseline at 254 nm should be stable (drift < 1 mAU/min).

Step 3: Initial Screening Run[1]
  • Inject 5 µL of the sample.

  • Run isocratic for 30 minutes.

  • Analyze Peak Shape :

    • Symmetric Peaks: Method is good.[1]

    • Tailing: Increase DEA to 0.2% or switch to Ethanol.

    • No Separation: Switch to Chiralcel OD-H (Cellulose-based) column.[1]

DOT Diagram: Method Optimization Logic

MethodDevStartStart: Chiralpak AD-HHex/IPA/DEA (90:10:0.1)CheckCheck Resolution (Rs)Start->CheckGoodRs > 1.5Finalize MethodCheck->GoodYesPoorRs < 1.5Check->PoorNoAction1Decrease IPA to 5%(Increase Retention)Poor->Action1Peaks overlapAction2Switch Modifier to EtOH(Change Selectivity)Poor->Action2Partial sepAction3Switch Column to OD-H(Cellulose Backbone)Poor->Action3No separation

Caption: Decision tree for optimizing the chiral separation of quinoline derivatives.

Troubleshooting & Validation

IssueRoot CauseCorrective Action
Peak Tailing Interaction of Quinoline N with SilanolsAdd 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1]
Broad Peaks Low solubility or Column OverloadDilute sample to 0.5 mg/mL; Ensure sample solvent matches mobile phase.[1]
Retention Drift Temperature fluctuation or DEA evaporationThermostat column at 25°C; Prepare fresh mobile phase daily (DEA is volatile).[1]
Doublets/Shoulders Partial separation or degradationCheck sample purity by LC-MS; Ensure column is fully equilibrated.

References

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Chiral Technologies. (2023).[1] Chiralpak AD-H Instruction Manual. Recommended conditions for basic compounds. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase modifier selection).
  • Ye, J., et al. (2015).[1] Enantioselective synthesis of cyclopentanone derivatives via Pd-catalyzed asymmetric allylic alkylation. Organic Letters, 17(11), 2610-2613. (Context for synthesis and separation of similar chiral cyclopentanones).

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds are equally critical, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one, a compound characterized by its quinoline and cyclopentanone moieties. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, reflecting a commitment to best practices in laboratory chemical handling.

I. Hazard Profile and Risk Assessment: Understanding the 'Why' Behind the Procedure
  • Quinoline Moiety: Quinoline and its derivatives are associated with significant toxicological concerns. They can be toxic if swallowed, harmful in contact with skin, and cause serious eye irritation.[1][2] Some quinoline compounds are suspected of causing genetic defects and may even be carcinogenic.[1][2] Furthermore, they are often toxic to aquatic life with long-lasting effects.[1][3]

  • Cyclopentanone Moiety: Cyclopentanone is a flammable liquid and vapor.[4][5] It is also known to cause skin and serious eye irritation.[4][5]

Based on this composite hazard profile, 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one must be treated as a hazardous waste, likely possessing characteristics of toxicity, ecotoxicity, and potential flammability.

Table 1: Summary of Potential Hazards

Hazard CategoryGHS Classification (Anticipated)Hazard Statement (Anticipated)Source Moiety
Acute Toxicity (Oral)Category 3 or 4H301/H302: Toxic or Harmful if swallowedQuinoline
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinQuinoline
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationQuinoline, Cyclopentanone
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationQuinoline, Cyclopentanone
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsQuinoline
CarcinogenicityCategory 1B or 2H350/H351: May cause cancer/Suspected of causing cancerQuinoline
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effectsQuinoline
FlammabilityCategory 3H226: Flammable liquid and vapourCyclopentanone
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one in various forms (neat compound, solutions, and contaminated materials).

A. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate PPE to prevent exposure.[6][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8]

  • Eye Protection: Use safety goggles or a face shield.[8]

  • Body Protection: A laboratory coat is essential.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8]

B. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10] Never mix incompatible waste streams.[11][12]

  • Designate a Waste Container:

    • For solid waste (e.g., residual compound, contaminated weigh boats), use a clearly labeled, sealable hazardous waste container.[8]

    • For liquid waste (e.g., solutions containing the compound), use a separate, compatible, and clearly labeled hazardous liquid waste container.[8][11] Glass or high-density polyethylene containers are generally suitable for organic solvent-based waste.[6]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[13]

    • The label must identify the contents. List all chemical constituents, including solvents, and their approximate concentrations.[13]

    • Include relevant hazard pictograms (e.g., toxic, flammable, environmentally hazardous).[13]

C. Disposal Procedures for Different Waste Forms

1. Unused or Excess Solid 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one:

  • Step 1: Carefully transfer the solid compound into the designated solid hazardous waste container. Avoid generating dust.[8]

  • Step 2: Ensure the container is securely sealed.

  • Step 3: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[13] Flammable waste should be stored in a flammable storage cabinet.[13]

2. Solutions Containing 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one:

  • Step 1: Pour the solution into the designated liquid hazardous waste container. Do not overfill the container; leave adequate headspace (at least 10%) for vapor expansion.[14]

  • Step 2: Securely cap the container.

  • Step 3: Store the container in secondary containment (e.g., a chemical-resistant tray or bucket) to prevent spills from spreading.[9][11]

  • Step 4: Store in a designated SAA, segregated from incompatible waste streams.[15]

3. Contaminated Labware and Materials (e.g., gloves, pipette tips, paper towels):

  • Step 1: All disposable materials that have come into contact with the compound should be considered hazardous waste.

  • Step 2: Place these items in the designated solid hazardous waste container.

  • Step 3: For contaminated glassware, rinse it with a small amount of a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous liquid waste.[11] For highly toxic compounds, the first three rinses should be collected.[11]

  • Step 4: After decontamination, the glassware can be washed according to standard laboratory procedures.

4. Spill Cleanup Materials:

  • In the event of a spill, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the spill.

  • All contaminated absorbent materials and any PPE used during the cleanup must be collected and placed in the solid hazardous waste container.[14]

III. Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment cluster_accumulation Accumulation & Pickup Waste 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one Waste Solid Solid Waste (e.g., neat compound, contaminated consumables) Waste->Solid Is it solid? Liquid Liquid Waste (e.g., solutions, rinsates) Waste->Liquid Is it liquid? SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container (in secondary containment) Liquid->LiquidContainer SAA Satellite Accumulation Area (SAA) (Segregated by compatibility) SolidContainer->SAA LiquidContainer->SAA Pickup Request Waste Pickup from Environmental Health & Safety (EHS) SAA->Pickup

Caption: Decision workflow for the disposal of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one.

IV. Final Steps: Storage and Professional Disposal
  • Storage: All hazardous waste containers must be kept closed except when adding waste.[11] Store containers in a designated, well-ventilated SAA, away from heat or sources of ignition.[10][11] The total volume of hazardous waste in an SAA should not exceed 55 gallons.[13]

  • Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[10][11] Once a waste container is full, or as per your institution's guidelines, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][16] These professionals are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations, typically through methods like high-temperature incineration.[8][13]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. The careful management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009, March 15). PubMed. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Safety Data Sheet: Cyclopentanone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, June 26). Pandawa Institute Journals. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • Safety Data Sheet: Cyclopentanone. (2014, April 21). Alfa Aesar. Retrieved from [Link]

  • Material Safety Data Sheet Cyclopentanone. (n.d.). Indenta Chemicals. Retrieved from [Link]

  • Safety Data Sheet Cyclopentanone. (n.d.). MetaSci. Retrieved from [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA. Retrieved from [Link]

  • 2-Ethylcyclopentan-1-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, bifunctional organic intermediates like 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one requires a rigorous, causality-driven approach to laboratory safety. This compound merges the highly lipophilic, potentially hepatotoxic properties of a quinoline derivative with the volatile, reactive nature of a cyclopentanone moiety.

Standard boilerplate safety protocols are insufficient for drug development professionals working with such specific molecules. The following guide provides a self-validating, mechanistic safety framework and operational protocol to ensure absolute compliance and researcher protection.

Mechanistic Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and understand why specific Personal Protective Equipment (PPE) and handling procedures are mandatory.

  • The Quinoline Moiety: Quinoline and its derivatives are highly lipophilic nitrogenous bases. This lipophilicity allows them to rapidly permeate standard latex gloves and dermal layers. Upon systemic absorption, hepatic CYP450 enzymes metabolize quinoline rings into reactive epoxide intermediates, which are known to cause hepatotoxicity and carry mutagenic/carcinogenic potential .

  • The Cyclopentanone Moiety: Cyclopentanone is a cyclic aliphatic ketone that introduces flammability and vapor hazards. It acts as a moderate irritant to mucous membranes and the respiratory tract . Furthermore, cyclic ketones can form explosive peroxides upon prolonged exposure to oxygen and UV light.

HazardCausality cluster_quinoline Quinoline Moiety Hazards cluster_cyclopentanone Cyclopentanone Moiety Hazards Compound 2-[2-(Quinolin-8-yl)ethyl] cyclopentan-1-one Lipophilic High Lipophilicity (Skin Penetration) Compound->Lipophilic CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Volatile Vapor Generation (Inhalation Risk) Compound->Volatile Tox Hepatotoxicity & Mutagenic Potential Lipophilic->Tox CYP450->Tox Flammable Flammability / Ignition Risk Volatile->Flammable

Figure 1: Mechanistic hazard causality based on the compound's functional moieties.

Personal Protective Equipment (PPE) Matrix

Because of the quinoline ring's ability to permeate thin barriers, standard laboratory PPE must be upgraded. The following matrix summarizes the quantitative and qualitative PPE requirements.

Protection CategoryRequired EquipmentMechanistic Justification
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene or Butyl Rubber.Neoprene/Butyl rubber provides superior chemical resistance against lipophilic aromatic amines and ketones. Double-gloving ensures a fail-safe if the outer layer is compromised.
Eye Protection Indirect-vented chemical splash goggles.Prevents vapor accumulation (from the cyclopentanone moiety) while blocking liquid splashes.
Body Protection Flame-resistant (FR) lab coat (Nomex®) + chemical-resistant apron.Mitigates the flammability risk of the ketone moiety and prevents dermal absorption of the quinoline base.
Respiratory Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm).Prevents inhalation of volatile organic compounds (VOCs) and potentially mutagenic aerosols.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is confirmed.

Step-by-Step Methodology: Dispensing and Reaction Setup
  • Environmental Validation: Before retrieving the chemical, verify that the chemical fume hood's continuous monitor reads a face velocity of at least 100 feet per minute (fpm).

  • PPE Verification: Don the FR lab coat, splash goggles, and double-glove system. Inspect the outer neoprene gloves for micro-tears using the inflation test.

  • Static Mitigation: Because the cyclopentanone moiety is flammable, ensure all spatulas and weighing vessels are grounded or made of non-sparking materials (e.g., PTFE-coated spatulas).

  • Dispensing: Transfer the amber storage vial from the flammables/toxics cabinet directly into the fume hood. Do not open the vial outside the hood.

  • Weighing: Use an enclosed analytical balance located within the fume hood. If the balance is external, weigh the compound in a sealed, pre-tared vial, sealing it before removing it from the hood.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen before introducing the compound to prevent oxidative degradation and mitigate flammability risks.

HandlingWorkflow Start Retrieve from Flammables/Toxics Cabinet PPE Don Maximum PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Class II Fume Hood (>100 fpm) PPE->Hood Weigh Weighing in Enclosed Analytical Balance Hood->Weigh React Reaction Setup (Inert Atmosphere) Weigh->React Spill Spill Detected? React->Spill Clean Deploy Spill Kit (Absorbent, Base/Solvent) Spill->Clean Yes Waste Dispose as Hazardous Organic Waste Spill->Waste No Clean->Waste

Figure 2: Step-by-step operational workflow for safe handling and disposal.

Emergency Response & Spill Management

In the event of a spill, the primary threat is the rapid vaporization of the cyclopentanone moiety combined with the toxicity of the quinoline residue.

Step-by-Step Spill Protocol:
  • Isolate: Immediately lower the fume hood sash to the lowest operational level to maximize exhaust velocity. Alert nearby personnel.

  • Neutralize Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment to prevent ignition of ketone vapors.

  • Contain: Apply a universal chemical absorbent pad or activated carbon powder around the perimeter of the spill to prevent spreading. Do not use combustible absorbents like sawdust.

  • Decontaminate: Because quinoline is a weak base, wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to protonate the quinoline nitrogen, rendering it water-soluble, followed by a thorough wash with soapy water.

  • Dispose: Place all used absorbents and contaminated PPE into a secondary containment bag, seal it, and label it explicitly as "Toxic/Flammable Organic Waste - Contains Quinoline Derivatives."

Waste Disposal Plan

Improper disposal of quinoline derivatives poses a severe threat to aquatic life.

  • Liquid Waste: Must be segregated into a clearly labeled "Halogen-Free Organic Waste" carboy. Ensure the carboy is kept in a secondary containment tray and is vented properly to prevent pressure buildup from volatile ketone vapors.

  • Solid Waste: Contaminated Kimwipes, gloves, and empty vials must be placed in a designated solid hazardous waste bin. Never dispose of quinoline-contaminated solids in standard municipal trash.

  • Aqueous Waste: Any aqueous washes from glassware cleaning must be collected as hazardous waste. Do not pour down the drain, as quinoline is highly toxic to aquatic ecosystems with long-lasting effects.

References

  • Title: Quinoline | CID 7047 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Cyclopentanone | CID 8452 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

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